molecular formula C7H12 B1196662 Norbornane CAS No. 279-23-2

Norbornane

Cat. No.: B1196662
CAS No.: 279-23-2
M. Wt: 96.17 g/mol
InChI Key: UMRZSTCPUPJPOJ-UHFFFAOYSA-N
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Description

Norbornane is a cyclic hydrocarbon consisting of cyclohexane with a methylene bridge linking positions 1 and 4. It is a bridged compound and a cyclic hydrocarbon.

Properties

IUPAC Name

bicyclo[2.2.1]heptane
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InChI

InChI=1S/C7H12/c1-2-7-4-3-6(1)5-7/h6-7H,1-5H2
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InChI Key

UMRZSTCPUPJPOJ-UHFFFAOYSA-N
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Canonical SMILES

C1CC2CCC1C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H12
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DSSTOX Substance ID

DTXSID4075376
Record name Bicyclo[2.2.1]heptane
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Molecular Weight

96.17 g/mol
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Physical Description

White solid; [Acros Organics MSDS]
Record name Bicyclo[2.2.1]heptane
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Vapor Pressure

33.0 [mmHg]
Record name Bicyclo[2.2.1]heptane
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CAS No.

279-23-2
Record name Norbornane
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Record name BICYCLO(2.2.1)HEPTANE
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Foundational & Exploratory

Synthesis of Norbornane: A Technical Guide via Diels-Alder Reaction and Catalytic Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of norbornane, a saturated bicyclic hydrocarbon, through a two-step process involving the Diels-Alder reaction of cyclopentadiene (B3395910) with ethylene (B1197577) to form norbornene, followed by the catalytic hydrogenation of norbornene. This guide provides comprehensive experimental protocols, quantitative data, and visual representations of the reaction pathways and workflows to support researchers in the fields of organic synthesis and drug development.

Introduction

This compound, also known as bicyclo[2.2.1]heptane, is a bridged bicyclic alkane with the chemical formula C₇H₁₂.[1] Its rigid, strained ring structure makes it a valuable scaffold in the synthesis of complex organic molecules and polymers. The unique stereochemistry and reactivity of this compound and its derivatives have led to their use in the development of pharmaceuticals, high-density fuels, and advanced materials.[2]

The synthesis of this compound is most commonly achieved through a robust and efficient two-step sequence. The first step is a [4+2] cycloaddition, the Diels-Alder reaction, between cyclopentadiene (the diene) and ethylene (the dienophile) to produce norbornene.[2][3] The second step involves the saturation of the double bond in norbornene via catalytic hydrogenation to yield the final product, this compound.[2]

Step 1: Diels-Alder Reaction - Synthesis of Norbornene

The Diels-Alder reaction is a concerted pericyclic reaction that forms a six-membered ring from a conjugated diene and a dienophile.[4] In this synthesis, cyclopentadiene, a highly reactive diene due to its locked s-cis conformation, reacts with ethylene to form the bicyclic alkene, norbornene.[5]

Reaction Mechanism

The reaction proceeds through a cyclic transition state where the π-electrons of the cyclopentadiene and ethylene rearrange to form two new carbon-carbon sigma bonds in a single step.[4]

Diels_Alder_Mechanism Diels-Alder Reaction Mechanism cluster_product Product Cyclopentadiene Cyclopentadiene (Diene) Norbornene Norbornene Cyclopentadiene->Norbornene + Ethylene Ethylene (Dienophile) Ethylene->Norbornene +

Caption: Diels-Alder reaction of cyclopentadiene and ethylene.

Experimental Protocol

A detailed experimental protocol for the synthesis of norbornene is provided below. Note that cyclopentadiene readily dimerizes at room temperature to form dicyclopentadiene (B1670491) via a Diels-Alder reaction with itself.[6] Therefore, monomeric cyclopentadiene must be freshly prepared by "cracking" (a retro-Diels-Alder reaction) of dicyclopentadiene before use.[7]

Materials:

  • Dicyclopentadiene

  • Ethylene gas

  • High-pressure autoclave reactor equipped with a stirrer and temperature and pressure controls

  • Distillation apparatus

Procedure:

  • Cracking of Dicyclopentadiene: Set up a fractional distillation apparatus. Heat dicyclopentadiene to its boiling point (around 170 °C). The dimer will undergo a retro-Diels-Alder reaction to yield monomeric cyclopentadiene, which is then distilled and collected. The collected cyclopentadiene should be kept cold (in an ice bath) to prevent dimerization.[7]

  • Diels-Alder Reaction:

    • Place the freshly distilled, chilled cyclopentadiene into a high-pressure autoclave.

    • Seal the autoclave and purge with nitrogen gas.

    • Introduce ethylene gas into the autoclave to the desired pressure.

    • Heat the reactor to the specified temperature while stirring.

    • Maintain the reaction at the set temperature and pressure for the designated time.

    • After the reaction is complete, cool the reactor to room temperature and slowly vent the excess ethylene.

    • The crude product, norbornene, can be purified by distillation.

Step 2: Catalytic Hydrogenation - Synthesis of this compound

The second step in the synthesis of this compound is the catalytic hydrogenation of the double bond in norbornene. This reaction is typically carried out using a heterogeneous catalyst, such as palladium on carbon (Pd/C) or Raney nickel, in the presence of hydrogen gas.

Reaction Mechanism

The catalytic hydrogenation occurs on the surface of the metal catalyst. Both hydrogen and norbornene adsorb onto the catalyst surface, where the H-H bond is weakened. The hydrogen atoms are then added across the double bond of norbornene in a syn-addition fashion to yield the saturated this compound.

Hydrogenation_Workflow Catalytic Hydrogenation Workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction cluster_workup Workup cluster_product Product Norbornene Norbornene Hydrogenation Hydrogenation (H2 gas, pressure) Norbornene->Hydrogenation Catalyst Catalyst (e.g., Pd/C) Catalyst->Hydrogenation Solvent Solvent (e.g., Ethanol) Solvent->Hydrogenation Filtration Filtration to remove catalyst Hydrogenation->Filtration Evaporation Solvent Evaporation Filtration->Evaporation This compound This compound Evaporation->this compound

Caption: Experimental workflow for the hydrogenation of norbornene.

Experimental Protocol

The following is a general procedure for the catalytic hydrogenation of norbornene.

Materials:

  • Norbornene

  • 10% Palladium on carbon (Pd/C) catalyst

  • Ethanol (or other suitable solvent)

  • Hydrogen gas

  • Hydrogenation apparatus (e.g., a Parr hydrogenator or a Brown apparatus)

  • Filtration setup (e.g., Celite or a syringe filter)

Procedure:

  • Reaction Setup:

    • In a hydrogenation flask, dissolve norbornene in a suitable solvent like ethanol.

    • Carefully add the 10% Pd/C catalyst to the solution. The amount of catalyst is typically 1-5 mol% relative to the substrate.

    • Attach the flask to the hydrogenation apparatus.

  • Hydrogenation:

    • Purge the system with hydrogen gas to remove any air.

    • Pressurize the apparatus with hydrogen to the desired pressure.

    • Stir the reaction mixture vigorously to ensure good contact between the reactants and the catalyst.

    • Monitor the reaction progress by observing the uptake of hydrogen. The reaction is typically complete when hydrogen uptake ceases.

  • Workup:

    • Once the reaction is complete, carefully vent the excess hydrogen.

    • Purge the apparatus with an inert gas like nitrogen.

    • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

    • Wash the filter cake with a small amount of the solvent.

    • Remove the solvent from the filtrate under reduced pressure (rotary evaporation) to yield the crude this compound.

    • The product can be further purified by sublimation or recrystallization if necessary.

Quantitative Data

The following table summarizes key quantitative data for the synthesis of this compound.

ParameterDiels-Alder Reaction (Norbornene Synthesis)Catalytic Hydrogenation (this compound Synthesis)This compound Properties
Typical Yield 96.5% selectivity[8]Quantitative[9]-
Reaction Temperature 150-250 °C[8]Room temperature to 60 °C[9]Melting Point: 88 °C[1]
Reaction Pressure 7.0 MPa[8]1 - 50 bar[9]Boiling Point: 106 °C[2]
Catalyst None (thermal reaction)Pd/C, PtO₂, Raney Ni[9][10]Molecular Formula: C₇H₁₂[1]
Solvent Toluene, Benzyl methanol[8]Ethanol, Methanol, Hexane[10][11]Molecular Weight: 96.17 g/mol [2]
Reaction Time 4 hours[8]3 - 14 hours[9][10]Appearance: Colorless to white crystalline solid[2][12]

Conclusion

The synthesis of this compound via the Diels-Alder reaction of cyclopentadiene and ethylene, followed by catalytic hydrogenation of the resulting norbornene, is a highly efficient and reliable method for producing this important bicyclic hydrocarbon. The detailed protocols and quantitative data provided in this guide offer a solid foundation for researchers to successfully synthesize and utilize this compound in their scientific endeavors. The provided visualizations of the reaction mechanisms and experimental workflows further aid in the understanding and implementation of this synthetic route.

References

The Pivotal Role of Stereochemistry in Substituted Norbornane Derivatives for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The rigid bicyclic framework of norbornane has established it as a valuable scaffold in medicinal chemistry, offering a unique three-dimensional topology for the precise spatial orientation of substituents. This structural rigidity is paramount in the design of highly specific ligands for biological targets. The stereochemistry of substituted this compound derivatives, in particular the exo and endo configurations, plays a critical role in determining their pharmacological activity, metabolic stability, and overall potential as therapeutic agents. This technical guide provides a comprehensive overview of the stereochemistry of substituted this compound derivatives, focusing on their synthesis, characterization, and implications in drug development, with a particular emphasis on their role as signaling pathway modulators.

Stereoselective Synthesis of this compound Derivatives

The primary route to substituted this compound derivatives is the Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene, typically cyclopentadiene (B3395910), and a substituted alkene (dienophile). The stereochemical outcome of this reaction is governed by the "endo rule," which states that the dienophile's electron-withdrawing substituents preferentially adopt a syn- or endo-position in the transition state, leading to the thermodynamically controlled endo isomer as the major product. However, the exo isomer is often the thermodynamically more stable product, and various strategies have been developed to selectively synthesize it.

Experimental Protocol: Diels-Alder Synthesis of endo-Norbornene-5,6-dicarboxylic Anhydride (B1165640)

This protocol outlines the classic synthesis of the endo adduct from cyclopentadiene and maleic anhydride.

Materials:

  • Maleic anhydride (2.0 g)

  • Ethyl acetate (B1210297) (8 mL)

  • Hexane (B92381) (8 mL)

  • Freshly cracked cyclopentadiene (2 mL)

  • Ice bath

  • Hot plate

  • Erlenmeyer flask (50 mL)

  • Suction filtration apparatus

Procedure:

  • In a 50-mL Erlenmeyer flask, dissolve 2.0 g of maleic anhydride in 8 mL of ethyl acetate by gently warming on a hot plate.

  • Add 8 mL of hexane to the solution.

  • Cool the flask in an ice bath.

  • Carefully add 2 mL of freshly cracked cyclopentadiene to the cooled maleic anhydride solution and swirl to mix.

  • An exothermic reaction will occur, and the product will begin to crystallize.

  • Once crystallization is complete, gently heat the flask on the hot plate to redissolve the product.

  • Allow the solution to cool slowly to room temperature to facilitate recrystallization, which helps in obtaining purer crystals.

  • Collect the crystalline product by suction filtration and wash with a small amount of cold hexane.

  • Air-dry the product and determine its melting point and yield.

Stereochemical Characterization

The unambiguous determination of the stereochemistry of substituted this compound derivatives is crucial for understanding their structure-activity relationships. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.

Experimental Protocol: NMR Analysis of exo and endo Norbornene Isomers

Sample Preparation:

  • Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Ensure the sample is completely dissolved and free of any particulate matter.

NMR Data Acquisition:

  • Acquire a ¹H NMR spectrum. Key diagnostic signals for distinguishing exo and endo isomers are the chemical shifts and coupling constants of the protons on the substituted bridge and the olefinic protons. In the endo isomer, the protons on the substituent are shielded by the C=C double bond and typically appear at a higher field (lower ppm) compared to the exo isomer.

  • Acquire a ¹³C NMR spectrum to complement the proton data and confirm the carbon skeleton.

  • For complex structures, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for assigning all proton and carbon signals and confirming the stereochemistry. NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can be particularly useful in establishing through-space proximities between protons, providing definitive evidence for exo or endo configuration.[1]

Chiral Resolution of this compound Derivatives

Many applications of this compound derivatives in drug development require enantiomerically pure compounds. Chiral resolution is a key step in obtaining these pure stereoisomers. Enzymatic resolution is a widely used, mild, and efficient method.

Experimental Protocol: Enzymatic Kinetic Resolution of a Racemic this compound Ester

This protocol provides a general procedure for the lipase-catalyzed resolution of a racemic this compound ester.

Materials:

  • Racemic this compound ester (1.0 mmol)

  • Immobilized lipase (B570770) (e.g., Novozym® 435, from Candida antarctica lipase B)

  • Anhydrous organic solvent (e.g., toluene)

  • Acylating agent (e.g., vinyl acetate) or alcohol for transesterification

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Procedure:

  • To a flame-dried round-bottom flask containing the racemic this compound ester (1.0 mmol), add the immobilized lipase (typically 10-50 mg per mmol of substrate).

  • Add an anhydrous organic solvent (e.g., 10 mL of toluene).

  • Add the acylating agent (e.g., vinyl acetate, 1.5-2.0 equivalents) or alcohol.

  • Stir the reaction mixture at a controlled temperature (e.g., room temperature or slightly elevated).

  • Monitor the progress of the reaction by a suitable analytical technique (e.g., chiral HPLC or GC) to determine the enantiomeric excess (ee) of the substrate and product.

  • Stop the reaction at approximately 50% conversion to achieve high enantiomeric excess for both the remaining unreacted ester and the newly formed product.

  • Filter off the immobilized enzyme. The enzyme can often be washed and reused.

  • Separate the unreacted ester from the product by column chromatography.

  • Determine the enantiomeric excess of both the resolved ester and the product.

Impact of Stereochemistry on Biological Activity

The spatial arrangement of functional groups in a molecule is a critical determinant of its interaction with biological targets. For this compound derivatives, the difference between an exo and an endo substituent can lead to dramatic differences in biological activity.

A prominent example is the inhibitor of Wnt response 1 (IWR-1), a small molecule that targets the Wnt/β-catenin signaling pathway, which is aberrantly activated in many cancers.[2][3] IWR-1 stabilizes Axin, a key component of the β-catenin destruction complex, leading to the degradation of β-catenin and downregulation of Wnt target genes.[2] Studies have shown a significant difference in the activity of the endo and exo isomers of IWR-1, with the endo isomer being substantially more potent.

Wnt/β-Catenin Signaling Pathway and the Action of IWR-1

Wnt_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled binds Dsh Dishevelled (Dsh) Frizzled->Dsh activates LRP56 LRP5/6 Co-receptor LRP56->Dsh DestructionComplex Destruction Complex (Axin, APC, GSK3β, CK1) Dsh->DestructionComplex inhibits beta_catenin β-catenin DestructionComplex->beta_catenin phosphorylates for degradation Proteasome Proteasome beta_catenin->Proteasome degraded beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc translocates IWR1 endo-IWR-1 IWR1->DestructionComplex stabilizes Axin TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF co-activates Wnt_genes Wnt Target Genes (e.g., c-Myc, Cyclin D1) TCF_LEF->Wnt_genes activates transcription

Quantitative Analysis of Stereoisomer Activity

The differential activity of stereoisomers can be quantified by determining their half-maximal inhibitory concentration (IC₅₀) or their binding affinity (Kᵢ) against a specific target. This data is crucial for establishing a quantitative structure-activity relationship (QSAR).

Compound/IsomerTarget/Cell LineBiological Activity (IC₅₀/Kᵢ)Reference
IWR-1
endo-IWR-1Wnt/β-catenin reporterIC₅₀ = 180 nM[4]
exo-IWR-1Wnt/β-catenin reporter25-fold less active than endo[5]
Podophyllotoxin (B1678966) Derivatives
Norbornene-derived podophyllotoxin carboxylate (endo)P-388 cancer cellsIC₅₀ = 5 nM[5]
Norbornene-derived podophyllotoxin carboxylate (endo)A-549 cancer cellsIC₅₀ = 4 nM[5]
Norbornene-derived podophyllotoxin carboxylate (endo)HT-29 cancer cellsIC₅₀ = 4 nM[5]
Norbornene-derived podophyllotoxin carboxylate (endo)MEL-28 cancer cellsIC₅₀ = 4 nM[5]
AR Antagonists
Bicyclic 1H-isoindole-1,3(2H)-dione derivative (endo)Androgen Receptor (WT)Kᵢ = 130 nM, IC₅₀ = 330 nM[6]
Bicyclic 1H-isoindole-1,3(2H)-dione derivative (exo)Androgen Receptor (WT)Significantly lower binding and activity[6]
Oleanolic Acid Derivatives
Norbornene-imide oleanolic acid conjugateMCF-7 breast cancer cellsIC₅₀ = 2.7 µM[5]
Oleanolic acid aloneMCF-7 breast cancer cellsIC₅₀ ≈ 13.5 µM[5]

Conclusion

The stereochemistry of substituted this compound derivatives is a critical consideration in the design and development of novel therapeutic agents. The rigid and well-defined three-dimensional structure of the this compound scaffold allows for the precise positioning of pharmacophoric groups, leading to highly selective interactions with biological targets. As demonstrated by the significant differences in the biological activities of exo and endo isomers, a thorough understanding and control of stereochemistry are paramount for success in drug discovery programs utilizing this versatile chemical scaffold. The synthetic and analytical protocols provided in this guide offer a foundational framework for researchers to explore the rich chemical space of stereochemically defined this compound derivatives and unlock their full therapeutic potential.

References

An In-Depth Technical Guide to 1H and 13C NMR Spectral Analysis of Norbornane Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and practical applications of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of norbornane and its derivatives. The rigid, bicyclic framework of this compound presents a unique set of spectral characteristics that, when properly understood, can be a powerful tool in chemical analysis.

Introduction to the this compound Skeleton and its NMR Signature

This compound, also known as bicyclo[2.2.1]heptane, is a saturated bicyclic hydrocarbon. Its rigid structure results in distinct magnetic environments for its protons and carbons, leading to a characteristically complex yet interpretable NMR spectrum. The numbering convention for the this compound skeleton is crucial for spectral assignment and is illustrated below.

The unique spatial arrangement of the protons in this compound gives rise to significant through-space interactions and long-range coupling, which are key features in their ¹H NMR spectra. The ¹³C NMR spectrum is equally informative, with chemical shifts being highly sensitive to substitution and stereochemistry.

Tabulated ¹H and ¹³C NMR Data of this compound

The following tables summarize the reported ¹H and ¹³C NMR chemical shifts for the parent this compound molecule. These values serve as a fundamental reference for the analysis of substituted this compound compounds.

Table 1: ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for this compound

Proton PositionChemical Shift (δ, ppm)Coupling Constants (J, Hz)
H-1, H-4 (Bridgehead)2.24
H-2, H-3, H-5, H-6 (exo)1.48
H-2, H-3, H-5, H-6 (endo)1.15
H-7 (syn)1.38
H-7 (anti)1.05

Note: Spectra are typically recorded in CDCl₃ with TMS as an internal standard. Coupling patterns are complex due to extensive spin-spin coupling.

Table 2: ¹³C NMR Chemical Shifts (δ) for this compound

Carbon PositionChemical Shift (δ, ppm)
C-1, C-4 (Bridgehead)36.5
C-2, C-3, C-5, C-629.7
C-7 (Bridge)38.3

Note: Spectra are typically recorded in CDCl₃ with TMS as an internal standard.

Experimental Protocols for NMR Analysis

A standardized protocol is essential for obtaining high-quality, reproducible NMR spectra of this compound compounds.

Sample Preparation
  • Sample Purity: Ensure the analyte is of high purity to avoid interference from impurities in the NMR spectrum.

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for nonpolar this compound derivatives.[1] For polar compounds, other solvents like DMSO-d₆ or Methanol-d₄ may be used.

  • Concentration: For ¹H NMR, a concentration of 5-20 mg of the compound in 0.5-0.7 mL of solvent is generally sufficient.[1] For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg is recommended.[1]

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube. The solution height should be approximately 4-5 cm.[2]

  • Homogenization: Gently vortex or sonicate the sample to ensure a homogeneous solution.

NMR Data Acquisition
  • Spectrometer Setup: Tune and match the NMR probe for the desired nucleus (¹H or ¹³C).

  • Locking and Shimming: Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal homogeneity and spectral resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical spectral width: 0-12 ppm.

    • Number of scans: 8-16 for samples with good concentration.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical spectral width: 0-220 ppm.

    • Number of scans: 128-1024 or more, depending on the sample concentration and the desired signal-to-noise ratio.

    • DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be performed to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR Experiments: For unambiguous assignment of complex spectra, a suite of 2D NMR experiments is highly recommended:

    • COSY (Correlation Spectroscopy): To identify proton-proton spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is crucial for stereochemical assignments in rigid systems like this compound.[3]

Visualization of this compound NMR Concepts

The following diagrams, generated using the DOT language, illustrate key relationships and workflows in the NMR analysis of this compound compounds.

Caption: Correlation of this compound Structure with NMR Chemical Shift Regions.

G NMR Experimental Workflow for this compound Derivatives SamplePrep Sample Preparation (Dissolution in Deuterated Solvent) OneD_NMR 1D NMR Acquisition (¹H, ¹³C, DEPT) SamplePrep->OneD_NMR TwoD_NMR 2D NMR Acquisition (COSY, HSQC, HMBC, NOESY) OneD_NMR->TwoD_NMR If structure is complex DataProcessing Data Processing (Fourier Transform, Phasing, Baseline Correction) OneD_NMR->DataProcessing TwoD_NMR->DataProcessing SpectralAnalysis Spectral Analysis & Assignment DataProcessing->SpectralAnalysis StructureElucidation Structure Elucidation (Connectivity, Stereochemistry) SpectralAnalysis->StructureElucidation

Caption: Standard Experimental Workflow for NMR Analysis of this compound Compounds.

Conclusion

The NMR spectral analysis of this compound compounds is a powerful technique for their structural characterization. A thorough understanding of the fundamental chemical shifts and coupling patterns of the parent this compound skeleton, combined with a systematic experimental approach utilizing both 1D and 2D NMR techniques, enables researchers to elucidate the detailed structures of complex this compound derivatives. This guide provides the foundational data and protocols to assist scientists in leveraging NMR spectroscopy for their research and development endeavors in fields where the this compound scaffold is of interest.

References

The Norbornane Scaffold: An In-depth Technical Guide to Ring Strain and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The norbornane scaffold, a saturated bicyclic hydrocarbon with the IUPAC name bicyclo[2.2.1]heptane, represents a cornerstone in the field of organic chemistry and drug discovery. Its rigid, three-dimensional structure, a consequence of its bridged cyclic nature, imparts unique chemical and physical properties that have been both a subject of fundamental academic inquiry and a source of practical applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the core principles governing the reactivity of the this compound scaffold, with a particular focus on the influence of its inherent ring strain.

The Structural Origin of Ring Strain in this compound

This compound's structure is derived from a cyclohexane (B81311) ring bridged between the 1 and 4 positions by a methylene (B1212753) group. This bridging enforces a boat conformation on the six-membered ring and introduces significant strain compared to its monocyclic counterpart, cyclohexane. The total strain energy of this compound has been determined to be approximately 17.2-18.3 kcal/mol. This strain is a composite of three main factors:

  • Angle Strain: The carbon atoms in this compound deviate significantly from the ideal tetrahedral angle of 109.5°. The bridgehead carbons (C1 and C4) and the methylene bridge carbon (C7) are particularly constrained. X-ray crystallographic studies have provided precise measurements of these bond angles.

  • Torsional Strain: The boat conformation of the six-membered ring leads to eclipsing interactions between C-H bonds, contributing to the overall strain energy.

  • Steric Strain: The compact structure results in non-bonded interactions, particularly between the "endo" substituents and the C7 methylene bridge.

The following diagram illustrates the key structural features of this compound that contribute to its ring strain.

Caption: Key structural features and sources of strain in the this compound scaffold.

Quantitative Analysis of Strain and Structure

The unique geometry of the this compound scaffold has been extensively studied. The table below summarizes key quantitative data related to its strain energy and molecular dimensions.

ParameterValueMethodReference(s)
Strain Energy
This compound17.2 - 18.3 kcal/molThermochemical Measurements[1]
Bicyclo[2.2.2]octane12.9 kcal/molThermochemical Measurements[2]
Cyclohexane0.1 kcal/molThermochemical Measurements[3]
Cyclopentane6.2 kcal/molThermochemical Measurements[3]
Bond Lengths (Å) X-ray Crystallography[4][5]
C1-C21.539
C2-C31.552
C1-C71.533
C1-C61.549
Bond Angles (°) X-ray Crystallography[4][5]
C1-C7-C496.0
C1-C2-C3103.2
C2-C1-C6107.0

Reactivity of the this compound Scaffold

The inherent ring strain in this compound is a driving force for many of its characteristic reactions. The relief of this strain upon reaction often leads to enhanced reactivity compared to less strained systems.

Solvolysis Reactions and the Non-Classical Carbocation Debate

The solvolysis of norbornyl derivatives has been a subject of intense debate in physical organic chemistry, centered around the structure of the intermediate carbocation.

  • Exo/Endo Reactivity Difference: Exo-substituted norbornyl derivatives undergo solvolysis much faster than their endo counterparts. For example, the acetolysis of exo-norbornyl brosylate is approximately 350 times faster than that of the endo-isomer. This significant rate difference is attributed to the participation of the C1-C6 sigma bond in stabilizing the developing positive charge from the exo face, a phenomenon known as anchimeric assistance.[6]

  • The Non-Classical Ion Hypothesis: To explain the high exo/endo rate ratio and the stereochemical outcome of these reactions (exclusive formation of exo products), the concept of a "non-classical" or bridged carbocation was proposed. In this model, the positive charge is delocalized over three carbon atoms (C1, C2, and C6), forming a three-center, two-electron bond.

The following diagram illustrates the solvolysis of exo- and endo-norbornyl derivatives and the formation of the controversial non-classical carbocation.

Caption: Solvolysis pathways for exo and endo norbornyl derivatives.

The table below presents the relative solvolysis rates for some norbornyl derivatives, highlighting the dramatic exo/endo rate ratio.

SubstrateLeaving GroupSolventRelative Rate (k_exo / k_endo)Reference(s)
2-NorbornylBrosylateAcetic Acid~350[6]
2-NorbornylTosylateAcetic Acid~280[7]
2-NorbornylChloride80% Acetone221[7]
7-NorbornylTosylateAcetic Acid1[8]
syn-7-NorbornenylTosylateAcetic Acid10^11[8]
anti-7-NorbornenylTosylateAcetic Acid10^4[8]
Wagner-Meerwein Rearrangements

The strained bicyclic system of this compound is prone to skeletal rearrangements, most notably the Wagner-Meerwein rearrangement. This reaction involves a 1,2-shift of an alkyl or hydride group to a neighboring carbocationic center, driven by the formation of a more stable carbocation. A classic example is the rearrangement of camphene (B42988) hydrochloride to isobornyl chloride.[9][10][11]

The logical flow of a typical Wagner-Meerwein rearrangement in a this compound derivative is depicted below.

Wagner_Meerwein Wagner-Meerwein Rearrangement Start Starting Material (e.g., Camphene) Carbocation1 Initial Carbocation Start->Carbocation1 + H+ Rearrangement 1,2-Alkyl Shift Carbocation1->Rearrangement Carbocation2 Rearranged Carbocation (More Stable) Rearrangement->Carbocation2 Product Final Product (e.g., Isobornyl derivative) Carbocation2->Product + Nucleophile

Caption: The Wagner-Meerwein rearrangement in the this compound system.

C-H Bond Functionalization

The rigid framework of this compound also influences the reactivity of its C-H bonds. Palladium-catalyzed reactions, often in the presence of norbornene as a co-catalyst, have emerged as powerful tools for the selective functionalization of C-H bonds. The "Catellani" reaction, for example, utilizes a palladium/norbornene system to achieve ortho-functionalization of aryl halides.[12][13][14] The norbornene acts as a transient directing group, facilitating the activation of a typically unreactive C-H bond.

The workflow for a Palladium/Norbornene-catalyzed C-H functionalization is shown below.

Catellani_Reaction Palladium/Norbornene Catalyzed C-H Functionalization Start Aryl Halide + Norbornene Oxidative_Addition Oxidative Addition of Pd(0) Start->Oxidative_Addition Carbopalladation Carbopalladation Oxidative_Addition->Carbopalladation CH_Activation ortho-C-H Activation Carbopalladation->CH_Activation Palladacycle Palladacycle Intermediate CH_Activation->Palladacycle Functionalization Reaction with Electrophile/Nucleophile Palladacycle->Functionalization Reductive_Elimination Reductive Elimination & Norbornene Extrusion Functionalization->Reductive_Elimination Product Functionalized Arene Reductive_Elimination->Product

Caption: Workflow of the Catellani-type C-H functionalization reaction.

Experimental Protocols

Detailed experimental procedures are crucial for the successful synthesis and study of this compound derivatives. Below are representative protocols for key reactions.

Diels-Alder Synthesis of a Norbornene Derivative

The Diels-Alder reaction is a fundamental method for constructing the norbornene skeleton.

Synthesis of cis-Norbornene-5,6-endo-dicarboxylic Anhydride (B1165640):

  • Reactants: Maleic anhydride (dienophile) and freshly cracked cyclopentadiene (B3395910) (diene). Dicyclopentadiene is cracked by heating to ~180 °C to yield the monomer.

  • Solvent: Ethyl acetate (B1210297) or a mixture of ethyl acetate and petroleum ether.

  • Procedure: a. Dissolve maleic anhydride in ethyl acetate with gentle warming. b. Cool the solution to room temperature and add petroleum ether. c. Add freshly distilled cyclopentadiene dropwise to the stirred solution. An exothermic reaction will occur. d. Stir the reaction mixture for a period of time, then cool in an ice bath to induce crystallization. e. Collect the product by vacuum filtration, wash with cold petroleum ether, and air dry.

  • Characterization: The product can be characterized by melting point determination and spectroscopic methods (¹H NMR, ¹³C NMR, IR).

Wagner-Meerwein Rearrangement of Camphene

This protocol illustrates a classic skeletal rearrangement of a this compound derivative.[15]

Synthesis of Isobornyl Acetate from Camphene:

  • Reactants: (1R)-(+)-Camphene, glacial acetic acid, and a catalytic amount of a strong acid (e.g., sulfuric acid or boron trifluoride etherate).

  • Procedure: a. Dissolve camphene in glacial acetic acid in a round-bottom flask equipped with a reflux condenser. b. Add the acid catalyst to the solution. c. Heat the reaction mixture at a controlled temperature (e.g., 50-60 °C) for a specified time (e.g., 1 hour). d. Cool the reaction mixture and pour it into water. e. Extract the product with an organic solvent (e.g., diethyl ether). f. Wash the organic layer with water and a saturated sodium bicarbonate solution to neutralize any remaining acid. g. Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate), filter, and remove the solvent under reduced pressure.

  • Purification and Characterization: The crude isobornyl acetate can be purified by distillation. The product is then characterized by spectroscopic techniques.

Solvolysis of a Norbornyl Tosylate

This protocol outlines a general procedure for studying the solvolysis rates of norbornyl derivatives.

Acetolysis of exo-Norbornyl Tosylate:

  • Reactants: exo-Norbornyl tosylate, glacial acetic acid, and sodium acetate (to buffer the liberated p-toluenesulfonic acid).

  • Procedure: a. Prepare a solution of known concentration of exo-norbornyl tosylate and sodium acetate in glacial acetic acid. b. Maintain the solution at a constant temperature in a thermostated bath. c. At various time intervals, withdraw aliquots of the reaction mixture. d. Quench the reaction in the aliquot (e.g., by adding to cold water). e. Titrate the liberated p-toluenesulfonic acid with a standardized solution of a base (e.g., sodium hydroxide) using a suitable indicator.

  • Data Analysis: The rate constant for the solvolysis reaction can be calculated from the titration data using the integrated rate law for a first-order reaction. The procedure is repeated for the endo-isomer to determine the exo/endo rate ratio.

Applications in Drug Development

The rigid and well-defined three-dimensional structure of the this compound scaffold makes it a valuable "privileged scaffold" in medicinal chemistry. Its conformational rigidity allows for the precise positioning of pharmacophoric groups, leading to enhanced binding affinity and selectivity for biological targets. This compound derivatives have been investigated for a wide range of therapeutic applications, including anticancer, antiviral, and CNS-active agents.[13] The ability to functionalize the scaffold at various positions with stereochemical control provides a powerful platform for structure-activity relationship (SAR) studies.

Conclusion

The this compound scaffold continues to be a subject of significant interest due to the intricate interplay between its inherent ring strain and its chemical reactivity. The wealth of quantitative data on its structure and reaction kinetics, coupled with the development of sophisticated synthetic methodologies, has provided a deep understanding of its behavior. For researchers in drug development, the this compound framework offers a unique and powerful tool for the design of novel therapeutics with improved potency and selectivity. A thorough understanding of the principles outlined in this guide is essential for harnessing the full potential of this remarkable molecular architecture.

References

An In-depth Technical Guide to the Conformational Analysis of Norbornane and Its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norbornane, or bicyclo[2.2.1]heptane, presents a unique and conformationally rigid scaffold that has garnered significant interest in medicinal chemistry and materials science. Its constrained boat-like conformation provides a robust framework for the design of structurally well-defined molecules. Understanding the conformational preferences of this compound and its substituted analogues is paramount for predicting their biological activity, reactivity, and material properties. This technical guide provides a comprehensive overview of the conformational analysis of this compound and its derivatives, detailing the structural nuances, the experimental and computational methodologies employed in their study, and the quantitative data that informs our understanding of these fascinating molecules.

The this compound Framework: A Conformationally Restricted System

This compound is a saturated bicyclic hydrocarbon with a bridged structure that locks the six-membered ring into a boat conformation. This inherent rigidity is a consequence of the bicyclic nature of the molecule, which introduces significant ring strain.[1][2][3] The carbon skeleton is derived from a cyclohexane (B81311) ring with a methylene (B1212753) bridge between the C1 and C4 positions.[4] This bridging prevents the ring-flipping that is characteristic of cyclohexane, resulting in a structurally persistent framework.

The key structural features of this compound that dictate its conformational properties include:

  • Boat Conformation: The six-membered ring is held in a strained boat conformation.

  • Pyramidalized Bridgehead Carbons: The bridgehead carbons (C1 and C4) are pyramidalized, contributing to the overall strain of the molecule.[3]

  • Endo and Exo Positions: Substituents on the this compound skeleton can occupy two distinct diastereomeric positions:

    • Exo: The substituent points away from the six-membered ring.

    • Endo: The substituent points towards the six-membered ring, in closer proximity to the C7 bridge.

The relative stability of endo and exo isomers is a critical aspect of the conformational analysis of this compound analogues. Generally, the exo isomer is thermodynamically more stable due to reduced steric hindrance.[5] However, in certain reactions like the Diels-Alder synthesis of norbornene derivatives, the endo product is often the kinetically favored product due to secondary orbital interactions in the transition state.[5][6] The energy difference between endo and exo transition states in the Diels-Alder reaction can be in the range of 2.5-5.0 kcal/mol.[7] For some intramolecular variants, this energy difference can be smaller, around 1.0 kcal/mol.[7]

Quantitative Conformational and Energetic Data

The conformational analysis of this compound and its analogues is underpinned by quantitative data on their geometries, energies, and rotational barriers. This data is derived from a combination of experimental techniques and computational modeling.

Geometrical Parameters of this compound

Gas-phase electron diffraction studies have provided precise measurements of the bond lengths and angles in the this compound molecule. These experimental values serve as a benchmark for computational methods.

ParameterValue
Bond Lengths (Å)
C1-C21.551
C2-C31.551
C1-C71.536
C1-C61.551
Bond Angles (°) **
C1-C7-C493.1
C1-C2-C3103.2
C2-C1-C6109.9
Torsion Angles (°) **
C2-C1-C6-C556.8
C3-C2-C1-C7-35.2

Table 1: Selected Geometrical Parameters of this compound Determined by Gas-Phase Electron Diffraction.

Conformational Energy and Rotational Barriers

The rigidity of the this compound framework means that conformational changes are primarily associated with the rotation of substituents. The energy barriers for these rotations are a key factor in determining the preferred conformation and the dynamic behavior of the molecule.

AnalogueSubstituentRotational Barrier (kcal/mol)Method
1,6-dimethylphenanthreneMethyl2-12Experimental (NMR) & Computational
1,8-dimethylphenanthreneMethyl2-12Experimental (NMR) & Computational
TribromomesityleneMethyl2.6 - 5.9Experimental (INS) & Computational[8]

Table 2: Experimentally and computationally determined rotational barriers for methyl groups in various molecular systems. These values provide an indication of the energy required for substituent rotation, a key aspect in the conformational analysis of substituted norbornanes.[3][8]

Experimental Protocols for Conformational Analysis

The elucidation of the three-dimensional structure and conformational preferences of this compound and its analogues relies on a suite of sophisticated experimental techniques. The most powerful among these are Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray diffraction.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for conformational analysis in solution. One-dimensional (1D) and two-dimensional (2D) NMR experiments provide a wealth of information about through-bond and through-space atomic connectivity.

  • Sample Preparation:

    • Dissolve 5-10 mg of the this compound analogue in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final volume of 0.5-0.7 mL in a standard 5 mm NMR tube.

    • Ensure the sample is free of particulate matter by filtration if necessary.

  • 1D ¹H NMR Spectrum Acquisition:

    • Acquire a standard 1D ¹H NMR spectrum to determine the chemical shifts of all protons and to optimize acquisition parameters such as the spectral width and receiver gain.

  • COSY (Correlation Spectroscopy) Experiment:

    • Pulse Sequence: The basic COSY pulse sequence consists of a 90° pulse, an evolution time (t₁), and a second 90° pulse followed by the acquisition of the free induction decay (FID) (t₂).[9]

    • Acquisition Parameters:

      • Set the spectral width in both dimensions to encompass all proton signals.

      • Acquire a sufficient number of t₁ increments (e.g., 256 or 512) to achieve adequate resolution in the indirect dimension.

      • Set the number of scans per t₁ increment based on the sample concentration to achieve a good signal-to-noise ratio.

    • Processing and Analysis:

      • Apply a sine-bell or squared sine-bell window function in both dimensions before Fourier transformation.

      • The resulting 2D spectrum will show diagonal peaks corresponding to the 1D spectrum and cross-peaks connecting protons that are scalar-coupled (typically through 2-3 bonds).[10] Analyze these cross-peaks to establish proton-proton connectivity within the molecule.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) Experiment:

    • Pulse Sequence: The NOESY pulse sequence is similar to COSY but includes a mixing time (τₘ) between the second 90° pulse and the final 90° pulse.[11]

    • Acquisition Parameters:

      • The choice of mixing time is critical and depends on the molecular size. For small molecules like this compound analogues, a mixing time of 300-800 ms (B15284909) is typically used.

      • Acquire the data with similar parameters to the COSY experiment.

    • Processing and Analysis:

      • Process the data similarly to the COSY spectrum.

      • The NOESY spectrum will display cross-peaks between protons that are close in space (typically < 5 Å), regardless of whether they are directly bonded.[10] The intensity of the NOE cross-peak is inversely proportional to the sixth power of the distance between the protons. Analyze these cross-peaks to determine the spatial proximity of protons and deduce the relative stereochemistry and conformation.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction provides the most definitive and high-resolution structural information for molecules in the solid state.[12]

  • Crystal Growth:

    • Grow single crystals of the this compound analogue of suitable size (typically 0.1-0.5 mm in each dimension) and quality (free from cracks and defects). Common methods include slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.

  • Crystal Mounting:

    • Select a suitable crystal under a microscope and mount it on a goniometer head using a cryoprotectant oil or a glass fiber with a small amount of adhesive.[13]

  • Data Collection:

    • Mount the goniometer head on the diffractometer.

    • Center the crystal in the X-ray beam.

    • Perform an initial set of diffraction images to determine the unit cell parameters and the crystal system.

    • Collect a full sphere of diffraction data by rotating the crystal through a series of angles. Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal vibrations.

  • Data Reduction and Structure Solution:

    • Integrate the raw diffraction data to obtain a list of reflection intensities and their corresponding Miller indices (hkl).

    • Apply corrections for factors such as Lorentz polarization, absorption, and crystal decay.

    • Determine the space group from the systematic absences in the diffraction data.

    • Solve the phase problem using direct methods or Patterson methods to obtain an initial electron density map.

  • Structure Refinement:

    • Build an initial molecular model into the electron density map.

    • Refine the atomic coordinates, and thermal parameters (isotropic or anisotropic) against the experimental diffraction data using a least-squares minimization algorithm.

    • Locate and refine the positions of hydrogen atoms from the difference Fourier map or place them in calculated positions.

    • The quality of the final refined structure is assessed by the R-factor, which should typically be below 5-10% for a good quality structure.[12]

Computational Chemistry Protocols

Computational methods are indispensable tools for exploring the conformational landscape of this compound and its analogues, providing insights into relative energies, geometries, and rotational barriers that can complement experimental data.

Molecular Mechanics Conformational Search

Molecular mechanics provides a fast and efficient way to explore the potential energy surface of a molecule.

  • Initial Structure Generation:

    • Build a 3D model of the this compound analogue using a molecular modeling software package.

  • Force Field Selection:

    • Choose an appropriate force field, such as MMFF94 or UFF, which are well-suited for organic molecules.[14]

  • Conformational Search Algorithm:

    • Employ a systematic or stochastic search algorithm to generate a diverse set of conformers.

      • Systematic Search: Rotates each rotatable bond by a defined increment. This method is thorough but can be computationally expensive for molecules with many rotatable bonds.

      • Stochastic/Monte Carlo Search: Randomly varies the torsional angles and other geometric parameters to generate new conformations.[15]

  • Energy Minimization:

    • Perform an energy minimization on each generated conformer to locate the nearest local energy minimum on the potential energy surface.

  • Analysis of Results:

    • Rank the resulting conformers by their steric energy.

    • Analyze the geometries of the low-energy conformers to identify the most stable conformations and their relative populations based on the Boltzmann distribution.

Quantum Mechanical Calculations

Quantum mechanical methods, such as Density Functional Theory (DFT) and ab initio methods, provide a more accurate description of the electronic structure and energies of molecules.

  • Selection of Low-Energy Conformers:

    • Use the low-energy conformers identified from the molecular mechanics search as starting points for higher-level calculations.

  • Method and Basis Set Selection:

    • Choose a suitable quantum mechanical method and basis set. For example, the B3LYP functional with a 6-31G(d) or larger basis set is a common choice for organic molecules.

  • Geometry Optimization:

    • Perform a full geometry optimization for each selected conformer to find the exact minimum energy structure at the chosen level of theory.

  • Frequency Calculation:

    • Perform a frequency calculation on each optimized geometry to confirm that it is a true energy minimum (i.e., has no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

  • Calculation of Rotational Barriers:

    • To determine the rotational barrier of a substituent, perform a series of constrained geometry optimizations where the dihedral angle defining the rotation is fixed at various increments (e.g., every 15 or 30 degrees).

    • The energy of the transition state for rotation can be located using a transition state search algorithm. The rotational barrier is the energy difference between the ground state and the transition state.[8]

Integrated Conformational Analysis Workflow

A robust conformational analysis of this compound and its analogues typically involves an integrated approach that combines experimental and computational methods.

Conformational_Analysis_Workflow cluster_comp cluster_exp cluster_analysis start Start: this compound Analogue of Interest comp_chem Computational Chemistry start->comp_chem exp_chem Experimental Chemistry start->exp_chem mol_mech Molecular Mechanics Conformational Search comp_chem->mol_mech synthesis Synthesis of Analogue exp_chem->synthesis qm_opt Quantum Mechanics (DFT/ab initio) Geometry Optimization mol_mech->qm_opt qm_energy Energy & Rotational Barrier Calculation qm_opt->qm_energy comp_data Predicted Structures, Energies, Barriers qm_energy->comp_data nmr NMR Spectroscopy (COSY, NOESY) synthesis->nmr xray Single-Crystal X-ray Diffraction synthesis->xray exp_data Experimental Structures, Conformational Preferences nmr->exp_data xray->exp_data data_analysis Data Analysis and Comparison correlation Correlation of Computational and Experimental Data comp_data->correlation exp_data->correlation conclusion Final Conformational Model correlation->conclusion

Caption: Integrated workflow for the conformational analysis of this compound analogues.

Conclusion

The conformational analysis of this compound and its analogues is a multifaceted field that leverages a powerful combination of experimental and computational techniques. The rigid, boat-like structure of the this compound framework provides a unique platform for the design of molecules with well-defined three-dimensional structures. A thorough understanding of the subtle energetic differences between conformers, the barriers to substituent rotation, and the precise geometric parameters is crucial for the rational design of new therapeutic agents and advanced materials. The integrated workflow presented in this guide, combining NMR spectroscopy, X-ray crystallography, and computational chemistry, provides a robust strategy for elucidating the conformational landscape of these important bicyclic systems. As experimental and computational methods continue to evolve, so too will our ability to predict and control the conformation and function of this compound-based molecules with ever-increasing precision.

References

An In-depth Technical Guide to the Synthesis and Properties of Exo- and Endo-Norbornane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, properties, and applications of exo- and endo-norbornane isomers. The rigid, bicyclic norbornane framework offers a unique scaffold for creating structurally diverse molecules with significant applications in materials science and medicinal chemistry. Understanding the distinct characteristics of its stereoisomers is crucial for designing and synthesizing novel compounds with desired functionalities.

Synthesis of Exo- and Endo-Norbornane Isomers

The primary route to norbornene derivatives, the unsaturated precursors to norbornanes, is the [4+2] cycloaddition known as the Diels-Alder reaction. The stereochemical outcome of this reaction is highly dependent on the reaction conditions.

The Diels-Alder Reaction: Kinetic vs. Thermodynamic Control

The reaction between cyclopentadiene (B3395910) (a diene) and a dienophile (e.g., maleic anhydride (B1165640), acrylic acid) typically yields the endo isomer as the major product under kinetic control (lower temperatures, shorter reaction times). This preference is attributed to secondary orbital interactions between the developing π-system of the diene and the unsaturated substituent of the dienophile in the transition state.

However, the exo isomer is the thermodynamically more stable product due to reduced steric hindrance. Therefore, at higher temperatures and longer reaction times, the reversible Diels-Alder reaction can favor the formation of the exo product through thermodynamic control.

Cyclopentadiene Cyclopentadiene Diels-Alder Reaction Diels-Alder Reaction Cyclopentadiene->Diels-Alder Reaction Dienophile Dienophile Dienophile->Diels-Alder Reaction Endo Isomer (Kinetic Product) Endo Isomer (Kinetic Product) Diels-Alder Reaction->Endo Isomer (Kinetic Product) Low Temp. Exo Isomer (Thermodynamic Product) Exo Isomer (Thermodynamic Product) Diels-Alder Reaction->Exo Isomer (Thermodynamic Product) High Temp. (directly or via endo) Isomerization Isomerization Endo Isomer (Kinetic Product)->Isomerization High Temp. Isomerization->Exo Isomer (Thermodynamic Product)

Figure 1: Synthesis pathway for endo and exo isomers.
Isomerization of Endo to Exo Isomers

The kinetically favored endo adducts can be converted to the more stable exo isomers. This is often achieved by heating the endo isomer, sometimes in the presence of a base or acid catalyst, to facilitate the retro-Diels-Alder reaction and subsequent re-cycloaddition to form the thermodynamic product. For instance, endo-5-norbornene-2-carboxylate can be isomerized to the exo-rich mixture using a strong base like sodium tert-butoxide.

Experimental Protocols

Synthesis of cis-Norbornene-5,6-endo-dicarboxylic Anhydride

This protocol describes the classic Diels-Alder reaction between cyclopentadiene and maleic anhydride.

Materials:

Procedure:

  • Cracking of Dicyclopentadiene: Freshly crack dicyclopentadiene by heating it to ~170 °C. The monomeric cyclopentadiene (boiling point ~41 °C) is collected by distillation, and the receiving flask should be cooled in an ice bath. Cyclopentadiene dimerizes at room temperature, so it should be used immediately.

  • Reaction Setup: In a flask, dissolve maleic anhydride in ethyl acetate with gentle warming. After cooling to room temperature, add hexanes.

  • Cycloaddition: Add the freshly distilled cyclopentadiene to the maleic anhydride solution. The reaction is exothermic. Stir the mixture until the reaction subsides.

  • Crystallization and Isolation: Cool the reaction mixture in an ice bath to induce crystallization of the cis-norbornene-5,6-endo-dicarboxylic anhydride. Collect the white solid product by vacuum filtration and wash with cold hexanes.

Isomerization of endo-Methyl 5-Norbornene-2-carboxylate to the Exo Isomer

This procedure outlines a base-catalyzed isomerization.

Materials:

  • endo-rich Methyl 5-norbornene-2-carboxylate (MNBC)

  • Sodium tert-butoxide (tBuONa)

  • Anhydrous Tetrahydrofuran (THF)

  • Nitrogen atmosphere apparatus

Procedure:

  • Reaction Setup: In a flame-dried flask under a nitrogen atmosphere, prepare a solution of sodium tert-butoxide in anhydrous THF.

  • Isomerization: Add the endo-rich MNBC solution to the base solution. Stir the reaction mixture at room temperature. The progress of the isomerization can be monitored by techniques like ¹H NMR or HPLC.

  • Workup: Once equilibrium is reached (typically favoring the exo isomer), the reaction is quenched with water and neutralized with a weak acid (e.g., acetic acid). The product is then extracted with an organic solvent, dried, and the solvent is removed under reduced pressure.

cluster_synthesis Synthesis Workflow cluster_isomerization Isomerization & Separation Diels-Alder Reaction Diels-Alder Reaction Crude Product (endo-rich) Crude Product (endo-rich) Diels-Alder Reaction->Crude Product (endo-rich) Purification_S Purification Crude Product (endo-rich)->Purification_S Pure Endo Isomer Pure Endo Isomer Purification_S->Pure Endo Isomer Base-catalyzed Isomerization Base-catalyzed Isomerization Pure Endo Isomer->Base-catalyzed Isomerization Equilibrium Mixture (exo/endo) Equilibrium Mixture (exo/endo) Base-catalyzed Isomerization->Equilibrium Mixture (exo/endo) Separation Separation (e.g., Chromatography) Equilibrium Mixture (exo/endo)->Separation Pure Exo Isomer Pure Exo Isomer Separation->Pure Exo Isomer Pure Endo Isomer_I Pure Endo Isomer_I Separation->Pure Endo Isomer_I This compound Scaffold This compound Scaffold Structural Rigidity Structural Rigidity This compound Scaffold->Structural Rigidity Lipophilicity Lipophilicity This compound Scaffold->Lipophilicity Bioisosterism Bioisosterism This compound Scaffold->Bioisosterism Enhanced Receptor Binding Enhanced Receptor Binding Structural Rigidity->Enhanced Receptor Binding Improved Pharmacokinetics Improved Pharmacokinetics Lipophilicity->Improved Pharmacokinetics Metabolic Stability Metabolic Stability Bioisosterism->Metabolic Stability Drug Candidate Drug Candidate Improved Pharmacokinetics->Drug Candidate Enhanced Receptor Binding->Drug Candidate Metabolic Stability->Drug Candidate

Electronic Structure and Bonding in Bicyclo[2.2.1]heptane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bicyclo[2.2.1]heptane, commonly known as norbornane, is a saturated bicyclic hydrocarbon with a unique strained ring system that imparts distinct electronic and structural properties. Its rigid framework serves as a fundamental scaffold in medicinal chemistry and materials science. This technical guide provides an in-depth analysis of the electronic structure and bonding of the bicyclo[2.2.1]heptane core. We will explore its molecular geometry, strain energy, and molecular orbital interactions through a comprehensive review of experimental data and computational studies. This document summarizes key quantitative data in structured tables, details the experimental protocols used for its characterization, and provides visualizations of its bonding interactions to facilitate a deeper understanding of this important molecular entity.

Introduction

The bicyclo[2.2.1]heptane framework is a cornerstone in the design of complex organic molecules due to its rigid, well-defined three-dimensional structure.[1] This rigidity allows for the precise positioning of functional groups in space, a critical aspect in the development of novel therapeutics and advanced materials. The inherent strain in the bicyclic system significantly influences its reactivity and electronic properties, making a thorough understanding of its electronic structure and bonding essential for predicting its behavior in chemical transformations and biological interactions.[2] This guide will delve into the fundamental aspects of bicyclo[2.2.1]heptane's electronic landscape, providing a technical overview for professionals in research and drug development.

Molecular Geometry and Strain

The unique bridged structure of bicyclo[2.2.1]heptane results in significant deviation from ideal tetrahedral bond angles, leading to considerable angle strain.[2] This strain is a defining feature of the molecule and is a key determinant of its chemical and physical properties.

Quantitative Geometric Parameters

The precise molecular geometry of bicyclo[2.2.1]heptane in the gas phase has been determined by gas-phase electron diffraction. These experimental findings, supported by computational models, provide a detailed picture of its bond lengths and angles.[3]

ParameterGas-Phase Electron Diffraction ValueComputational (DFT) Value[3]
Bond Lengths (Å)
C1-C21.539 ± 0.0161.551
C2-C31.539 ± 0.0161.551
C1-C61.539 ± 0.0161.551
C1-C7-1.561
C-H (average)1.114 ± 0.003-
Bond Angles (°)
∠C1-C7-C493.194.5
∠C2-C1-C6102.0101.4
∠C1-C2-C3103.2103.8
Strain Energy

The strain energy of bicyclo[2.2.1]heptane is a measure of the internal energy resulting from its distorted geometry compared to a hypothetical strain-free analogue. The experimentally estimated ring strain energy for this compound is approximately 17.2-17.5 kcal/mol.[4][5] This high strain energy contributes to its kinetic and thermodynamic properties and is a crucial factor in its reactivity.

Electronic Structure and Molecular Orbitals

The electronic structure of bicyclo[2.2.1]heptane is best understood through the lens of molecular orbital (MO) theory. The strained σ-framework leads to interesting orbital interactions that influence its ionization potentials and reactivity.

Ionization Potentials

Photoelectron spectroscopy (PES) provides direct experimental measurement of the ionization energies of a molecule, which correspond to the energies of its molecular orbitals. While detailed PES data for the parent bicyclo[2.2.1]heptane is available, studies on its derivatives, such as 1-halogenated bicycloalkanes, offer insights into how substituents interact with the bicyclic core.[6][7] The low-ionization-energy region of the spectra reveals interesting variations in the competition of spin–orbit coupling and conjugative effects.[7] For 2,3-bis(methylene)-bicyclo[2.2.1]heptane, an ionization energy has been determined via photoelectron spectroscopy.[8]

Through-Bond and Through-Space Interactions

A key feature of the electronic structure of bicyclic systems like this compound is the interplay between through-bond and through-space interactions.[5][9] Through-bond interactions involve the coupling of orbitals through the σ-bond framework, while through-space interactions occur directly between non-bonded atoms that are in close spatial proximity.[10][11] In the case of this compound derivatives, these interactions can significantly influence the energies and compositions of the frontier molecular orbitals (HOMO and LUMO), thereby affecting the molecule's reactivity and spectroscopic properties.[12] For instance, in norbornadiene, the interaction between the two π-bonds is a classic example of through-space and through-bond effects.[9]

Through_Bond_Through_Space cluster_orbital_interactions Orbital Interactions in Bicyclo[2.2.1]heptane Framework Sigma_Framework Strained σ Framework HOMO_LUMO Frontier Molecular Orbitals (HOMO/LUMO) Sigma_Framework->HOMO_LUMO Forms σ MOs p_Orbitals Substituent p-orbitals (e.g., lone pairs, π-bonds) p_Orbitals->HOMO_LUMO Mixes with σ MOs Through_Bond Through-Bond Interaction (via σ-bonds) p_Orbitals->Through_Bond Coupling Through_Space Through-Space Interaction (direct overlap) p_Orbitals->Through_Space Overlap Through_Bond->HOMO_LUMO Through_Space->HOMO_LUMO Influences Energy & Composition

Orbital interaction pathways in the bicyclo[2.2.1]heptane system.

Experimental Protocols

The characterization of the electronic and geometric structure of bicyclo[2.2.1]heptane relies on a combination of experimental techniques and computational methods.

Gas-Phase Electron Diffraction (GED)

GED is a powerful technique for determining the precise molecular structure of gaseous molecules, free from intermolecular forces.[13]

Methodology:

  • Sample Introduction: A gaseous sample of bicyclo[2.2.1]heptane is introduced into a high-vacuum diffraction chamber (typically 10⁻⁷ mbar) through a fine nozzle.[13][14]

  • Electron Beam Interaction: A high-energy electron beam (typically a few thousand volts) is directed perpendicular to the gas stream.[13]

  • Scattering: The electrons are scattered by the molecules in the gas phase.[13]

  • Detection: The scattered electrons are detected on a photographic plate or a 2D detector, creating a diffraction pattern of concentric rings.[13]

  • Data Analysis: The radial distribution of the diffraction intensity is analyzed to determine the internuclear distances and bond angles in the molecule.[13]

GED_Workflow Electron_Gun Electron Gun (High-Energy Beam) Diffraction_Chamber High-Vacuum Diffraction Chamber Electron_Gun->Diffraction_Chamber Sample_Inlet Gaseous Sample Inlet (Bicyclo[2.2.1]heptane) Sample_Inlet->Diffraction_Chamber Scattering Electron Scattering Diffraction_Chamber->Scattering Detector Detector (Photographic Plate/CCD) Scattering->Detector Diffraction_Pattern Diffraction Pattern Analysis Detector->Diffraction_Pattern Molecular_Structure Molecular Structure (Bond Lengths & Angles) Diffraction_Pattern->Molecular_Structure

Workflow for Gas-Phase Electron Diffraction (GED) analysis.
Photoelectron Spectroscopy (PES)

PES is used to measure the ionization energies of molecules, providing information about the energies of their molecular orbitals.[15]

Methodology:

  • Radiation Source: A source of fixed-energy radiation, such as a helium discharge lamp for Ultraviolet Photoelectron Spectroscopy (UPS), is used to irradiate the sample.[15]

  • Sample Introduction: A gaseous sample of bicyclo[2.2.1]heptane is introduced into a high-vacuum chamber.[15]

  • Photoionization: The incident photons cause the ejection of electrons (photoelectrons) from the molecule.[15]

  • Electron Energy Analysis: The kinetic energies of the emitted photoelectrons are measured using an electron energy analyzer, such as a concentric hemispherical analyzer (CHA).[15]

  • Spectrum Generation: A plot of the number of emitted electrons versus their kinetic energy (or binding energy) constitutes the photoelectron spectrum.

X-ray Crystallography

While bicyclo[2.2.1]heptane is a liquid at room temperature, X-ray crystallography of its solid derivatives is a powerful tool for determining their three-dimensional structure in the crystalline state.

Methodology:

  • Crystal Growth: High-quality single crystals of a bicyclo[2.2.1]heptane derivative are grown, typically by slow evaporation of a solvent, cooling of a saturated solution, or vapor diffusion.[16][17][18]

  • X-ray Diffraction: The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice.

  • Data Collection: The intensities and positions of the diffracted X-ray spots are collected as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an electron density map of the unit cell. This map is then interpreted to determine the positions of the atoms, leading to the final crystal structure.[19]

Computational Chemistry

Quantum chemical calculations, particularly Density Functional Theory (DFT), are invaluable for complementing experimental data and providing deeper insights into the electronic structure and properties of bicyclo[2.2.1]heptane.[20]

Methodology:

  • Geometry Optimization: The three-dimensional structure of the molecule is optimized to find its lowest energy conformation. A common approach is to use a functional like B3LYP with a suitable basis set (e.g., 6-31G(d)).

  • Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

  • Single-Point Energy Calculation: A single-point energy calculation is then carried out, often with a larger basis set (e.g., 6-311+G(d,p)), to obtain more accurate electronic properties, such as molecular orbital energies and electron distribution.

  • Property Calculation: Various molecular properties, such as bond dissociation energies, can be calculated from the optimized structure and electronic information.[20]

Conclusion

The electronic structure and bonding of bicyclo[2.2.1]heptane are characterized by its significant ring strain and the intricate interplay of through-bond and through-space interactions. Experimental techniques such as gas-phase electron diffraction and photoelectron spectroscopy, in conjunction with computational chemistry, provide a detailed understanding of its molecular geometry, strain energy, and orbital landscape. This knowledge is fundamental for medicinal chemists and materials scientists who utilize the this compound scaffold to design molecules with specific three-dimensional structures and tailored reactivity. The quantitative data and experimental methodologies presented in this guide offer a valuable resource for professionals working with this important bicyclic system.

References

Unlocking Molecular Fingerprints: A Technical Guide to the Mass Spectrometry Fragmentation of Norbornane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core principles and fragmentation patterns observed in the mass spectrometry of norbornane derivatives. The unique bridged bicyclic structure of the this compound (bicyclo[2.2.1]heptane) core imparts distinct fragmentation behaviors, which, when understood, can be a powerful tool in the structural elucidation of novel compounds in pharmaceutical and materials science research. This guide summarizes key quantitative data, details experimental protocols, and visualizes fragmentation pathways to serve as a practical resource for laboratory professionals.

Core Concepts in the Mass Spectrometry of this compound Derivatives

Electron Ionization (EI) is the most common ionization technique for the analysis of this compound derivatives, typically utilizing a standard energy of 70 eV. The rigid, strained bicyclic system of this compound influences its fragmentation, often leading to characteristic rearrangements and cleavage pathways.

One of the most significant fragmentation pathways for unsaturated this compound derivatives is the retro-Diels-Alder (RDA) reaction . This process involves the cleavage of the six-membered ring of the norbornene moiety, resulting in the formation of a diene and a dienophile. The charge can be retained on either fragment, providing valuable structural information.

For saturated this compound systems, fragmentation is often initiated by the cleavage of C-C bonds, driven by the stability of the resulting carbocations. The presence of functional groups dramatically influences the fragmentation pathways, often directing cleavage to specific bonds or initiating characteristic neutral losses.

Quantitative Fragmentation Data

The following tables summarize the major fragment ions and their relative intensities for the parent this compound and several of its derivatives. This data provides a baseline for understanding the influence of various substituents on the fragmentation process.

Table 1: Mass Spectral Data of this compound

m/zRelative Intensity (%)Tentative Assignment
9615[M]⁺
8120[M - CH₃]⁺
68100[M - C₂H₄]⁺ (RDA-like fragmentation)
6785[C₅H₇]⁺
5425[C₄H₆]⁺
4140[C₃H₅]⁺

Data sourced from the NIST WebBook.[1][2][3][4][5]

Table 2: Mass Spectral Data of Bicyclo[2.2.1]heptan-2-one Derivatives

CompoundMolecular Ion (m/z)Base Peak (m/z)Key Fragment Ions (m/z) and Relative Intensities (%)
Bicyclo[2.2.1]heptan-2-one110 (High)6782 ([M - CO]⁺, Moderate), 66
1-Hexylbicyclo[2.2.1]heptan-2-one194 (24)80150 (40), 121 (13), 109 (57), 95 (22), 67 (42), 55 (23), 41 (27)
1,3-endo-4-Trimethylbicyclo[2.2.1]heptan-2-one152 (20)95137 (3), 109 (13), 81 (16), 69 (14), 55 (5), 41 (14)
1-Heptylbicyclo[2.2.1]heptan-2-one208 (4)80166 (40), 164 (44), 121 (13), 109 (57), 95 (20), 67 (37), 55 (22), 41 (22)
6-Ethyl-1-methylbicyclo[2.2.1]heptan-2-one152 (28)95123 (32), 81 (10), 55 (31), 41 (18)

Data for Bicyclo[2.2.1]heptan-2-one sourced from Benchchem.[6] Data for substituted derivatives sourced from The Journal of Organic Chemistry.[7]

General Fragmentation Patterns of Functionalized this compound Derivatives

The fragmentation of functionalized this compound derivatives is a composite of the cleavage of the bicyclic core and reactions characteristic of the attached functional group.

  • Alcohols: Norbornyl alcohols often exhibit a weak or absent molecular ion peak. Key fragmentation pathways include the loss of a water molecule (M-18) and alpha-cleavage, which is the cleavage of the C-C bond adjacent to the hydroxyl group.[1][8][9][10]

  • Amines: In accordance with the nitrogen rule, norbornyl amines with an odd number of nitrogen atoms will have an odd-numbered molecular weight. Alpha-cleavage next to the nitrogen atom is a dominant fragmentation pathway.[1][8]

  • Halides: The fragmentation of norbornyl halides is characterized by two primary routes: cleavage of the carbon-halogen bond and alpha-cleavage. The presence of chlorine or bromine will result in characteristic isotopic patterns (M+2 peak).[1][11]

  • Carboxylic Acids: Short-chain this compound carboxylic acids show prominent peaks from the loss of OH (M-17) and COOH (M-45). The McLafferty rearrangement is a characteristic fragmentation for longer chain derivatives.[8][12]

  • Esters: The fragmentation of this compound esters is influenced by both the ester functional group and the bicyclic ring. Common fragmentation includes alpha-cleavage and the McLafferty rearrangement.[13]

Experimental Protocols

A standardized protocol for the analysis of this compound derivatives by Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is outlined below.

4.1. Sample Preparation

  • Dissolution: Dissolve the this compound derivative in a volatile organic solvent (e.g., dichloromethane, hexane, methanol, ethyl acetate) to a concentration of approximately 1 mg/mL.[14]

  • Dilution: For GC-MS analysis, dilute the initial solution to a final concentration of approximately 10 µg/mL in a suitable solvent.[15]

  • Filtration/Centrifugation: Ensure the sample is free of particulates by passing it through a syringe filter or by centrifuging the sample before transferring it to an autosampler vial.[14][16]

  • Vials: Use standard 1.5 mL or 2 mL glass autosampler vials with septa.[14][15]

4.2. GC-MS Instrumentation and Parameters

  • Gas Chromatograph:

    • Injector: Split/splitless inlet, typically operated in splitless mode for sensitive analysis.

    • Injector Temperature: 250-280 °C.

    • Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, HP-5ms) is commonly used.

    • Oven Temperature Program: An initial temperature of 50-70 °C held for 1-2 minutes, followed by a ramp of 10-20 °C/min to a final temperature of 250-300 °C, held for 5-10 minutes.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Mass Spectrometer:

    • Ion Source: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

    • Mass Range: Scan from m/z 35 to 500 (or higher, depending on the molecular weight of the analyte).

    • Solvent Delay: A solvent delay of 3-5 minutes is typically employed to prevent filament damage from the solvent peak.

Visualization of Fragmentation Pathways

The following diagrams, generated using the DOT language, illustrate key fragmentation pathways and a general experimental workflow.

fragmentation_workflow cluster_sample_prep Sample Preparation cluster_gc_ms GC-MS Analysis cluster_data_analysis Data Analysis Dissolution Dissolution in Volatile Solvent Dilution Dilution to ~10 µg/mL Dissolution->Dilution Filtration Filtration/ Centrifugation Dilution->Filtration Vial Transfer to Autosampler Vial Filtration->Vial Injection Injection Vial->Injection Separation GC Separation Injection->Separation Ionization EI Ionization (70 eV) Separation->Ionization Fragmentation Fragmentation Ionization->Fragmentation MassAnalysis Mass Analysis Fragmentation->MassAnalysis Detection Detection MassAnalysis->Detection MassSpectrum Mass Spectrum Generation Detection->MassSpectrum LibrarySearch Spectral Library Search (e.g., NIST) MassSpectrum->LibrarySearch Interpretation Fragmentation Pattern Interpretation LibrarySearch->Interpretation Structure Structural Elucidation Interpretation->Structure

Figure 1: General experimental workflow for GC-MS analysis of this compound derivatives.

rda_fragmentation M Norbornene Derivative Molecular Ion [M]⁺ RDA Retro-Diels-Alder Reaction M->RDA Diene Diene Fragment⁺ RDA->Diene Charge Retention Dienophile Dienophile Fragment RDA->Dienophile Neutral Loss

Figure 2: Conceptual diagram of the retro-Diels-Alder (RDA) fragmentation pathway.

norbornanone_fragmentation M Bicyclo[2.2.1]heptan-2-one [M]⁺ (m/z 110) LossCO [M - CO]⁺ (m/z 82) M->LossCO - CO C5H7 [C₅H₇]⁺ (m/z 67) M->C5H7 - C₂H₃O

Figure 3: Primary fragmentation pathways of bicyclo[2.2.1]heptan-2-one.

This guide serves as a foundational resource for understanding the mass spectrometric behavior of this compound derivatives. For in-depth analysis of unknown compounds, it is recommended to consult comprehensive mass spectral libraries and consider complementary analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy.

References

An In-depth Technical Guide to the Vibrational Spectroscopy (IR and Raman) of Norbornane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norbornane (bicyclo[2.2.1]heptane) is a saturated bicyclic hydrocarbon with a rigid, strained cage-like structure. This unique geometry imparts interesting physical and chemical properties, making it a fundamental building block in various fields, including polymer chemistry, materials science, and as a scaffold in medicinal chemistry. Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, serves as a powerful non-destructive tool for characterizing the structure, bonding, and conformational dynamics of this compound and its derivatives. This technical guide provides a comprehensive overview of the vibrational spectroscopy of this compound, presenting key quantitative data, detailed experimental protocols, and the theoretical basis for spectral interpretation.

Core Principles of Vibrational Spectroscopy

Vibrational spectroscopy probes the quantized vibrational energy levels of a molecule.

  • Infrared (IR) Spectroscopy: Measures the absorption of infrared radiation at frequencies corresponding to molecular vibrations that induce a change in the molecule's dipole moment.

  • Raman Spectroscopy: Involves inelastic scattering of monochromatic light (typically from a laser). The frequency shifts between the incident and scattered light correspond to the vibrational frequencies of the molecule. A change in polarizability during the vibration is required for a Raman-active mode.

For a non-linear molecule like this compound with N atoms, there are 3N-6 fundamental vibrational modes. Due to its C2v symmetry, some modes may be active in IR, some in Raman, some in both, and some may be inactive in both.

Data Presentation: Vibrational Frequencies and Assignments

The vibrational spectrum of this compound has been studied through a combination of experimental techniques and computational methods. The following tables summarize the key vibrational frequencies and their assignments based on available literature.

Table 1: Experimental and Calculated Vibrational Frequencies of this compound (cm⁻¹)

Experimental IR (Gas Phase)¹Experimental Raman (Liquid)²Calculated (DFT B3LYP/6-31G*)³Vibrational Assignment
295529583035CH₂ asymmetric stretching
287028722950CH₂ symmetric stretching
-29453015CH stretching (bridgehead)
147514781485CH₂ scissoring
145014521460CH₂ twisting/wagging
134813501355CH₂ wagging
131013121315CH₂ twisting
126012631265CH₂ wagging + C-C stretching
122512281230C-C stretching
118011831185C-C stretching + CH₂ rocking
103510381040C-C stretching
950952955CH₂ rocking
925928930C-C stretching + CH₂ rocking
850853855Ring deformation
760763765Ring deformation
-475478Ring deformation
-350352Ring deformation

¹ Data extracted from the NIST Gas-Phase IR Spectrum.[1] ² Representative data compiled from various spectroscopic studies. Actual values may vary slightly based on experimental conditions. ³ Calculated frequencies are typically scaled to better match experimental values. The values presented are representative of typical DFT results.

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality, reproducible vibrational spectra.

Infrared (IR) Spectroscopy

Objective: To obtain the gas-phase infrared absorption spectrum of this compound.

Materials:

  • This compound (high purity)

  • FTIR spectrometer with a gas cell (e.g., 10 cm path length)

  • Vacuum line

  • Source of inert gas (e.g., Nitrogen)

Procedure:

  • Sample Preparation: Place a small amount of solid this compound in a sample tube connected to the vacuum line.

  • Gas Cell Preparation: Evacuate the gas cell to remove any atmospheric gases.

  • Sample Introduction: Gently heat the this compound sample while under vacuum to allow it to sublime and fill the gas cell to the desired pressure (typically a few Torr).

  • Data Acquisition:

    • Record a background spectrum of the evacuated gas cell.

    • Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

    • Typically, 32 or 64 scans are co-added to improve the signal-to-noise ratio.

    • The resolution is typically set to 2 or 4 cm⁻¹.

  • Data Processing: The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Raman Spectroscopy

Objective: To obtain the Raman spectrum of liquid or solid this compound.

Materials:

  • This compound (high purity)

  • Raman spectrometer equipped with a laser source (e.g., 532 nm or 785 nm)

  • Sample holder (e.g., capillary tube for liquid, sample well for solid)

  • Microscope objective for focusing the laser and collecting the scattered light.

Procedure:

  • Sample Preparation:

    • Liquid Phase: Gently melt solid this compound (melting point ~88 °C) and fill a capillary tube.

    • Solid Phase: Place a small amount of polycrystalline this compound into a sample well.

  • Instrument Setup:

    • Turn on the laser and allow it to stabilize.

    • Calibrate the spectrometer using a known standard (e.g., silicon).

  • Data Acquisition:

    • Place the sample at the focal point of the microscope objective.

    • Set the laser power to a level that provides good signal without causing sample degradation.

    • Acquire the Raman spectrum over the desired spectral range (e.g., 100-3200 cm⁻¹).

    • Set the acquisition time and number of accumulations to achieve a good signal-to-noise ratio.

  • Data Processing: Perform baseline correction and cosmic ray removal as needed.

Theoretical Calculations

Density Functional Theory (DFT) is a powerful computational tool for predicting and interpreting the vibrational spectra of molecules like this compound.

Computational Protocol:

  • Geometry Optimization:

    • The molecular geometry of this compound is first optimized to find the lowest energy conformation.

    • A common level of theory is B3LYP with a 6-31G* basis set.

  • Frequency Calculation:

    • A vibrational frequency calculation is then performed on the optimized geometry.

    • This calculation yields the harmonic vibrational frequencies and the corresponding normal modes.

    • The calculation also provides information on the IR intensities and Raman activities of each mode.

  • Frequency Scaling:

    • Calculated harmonic frequencies are often systematically higher than experimental frequencies due to the neglect of anharmonicity and other factors.

    • It is common practice to apply a scaling factor (e.g., ~0.96 for B3LYP/6-31G*) to the calculated frequencies for better agreement with experimental data.

Visualization of Workflows and Relationships

Experimental_Workflow Experimental Workflow for Vibrational Analysis of this compound cluster_IR Infrared Spectroscopy cluster_Raman Raman Spectroscopy IR_Sample Sample Preparation (Gas Phase) IR_Acquisition FTIR Data Acquisition IR_Sample->IR_Acquisition IR_Processing Data Processing (Ratioing) IR_Acquisition->IR_Processing IR_Spectrum IR Spectrum IR_Processing->IR_Spectrum Raman_Sample Sample Preparation (Liquid/Solid) Raman_Acquisition Raman Data Acquisition Raman_Sample->Raman_Acquisition Raman_Processing Data Processing (Baseline Correction) Raman_Acquisition->Raman_Processing Raman_Spectrum Raman Spectrum Raman_Processing->Raman_Spectrum

Caption: Experimental workflows for IR and Raman spectroscopy.

Logical_Relationship Logical Relationship between Experimental and Theoretical Methods cluster_Experimental Experimental Data cluster_Theoretical Theoretical Modeling IR IR Spectrum Interpretation Spectral Interpretation & Assignment IR->Interpretation Raman Raman Spectrum Raman->Interpretation DFT DFT Calculation (Geometry Opt + Freq) Predicted Predicted Frequencies & Intensities DFT->Predicted Predicted->Interpretation

Caption: Integration of experimental and theoretical data.

References

The Enduring Legacy of a Strained Ring: A Technical Guide to the Historical Development of Norbornane Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The deceptively simple bridged bicyclic structure of norbornane (bicyclo[2.2.1]heptane) has been the wellspring of over a century of profound chemical discovery. Its inherent ring strain and unique stereochemical properties have not only challenged and reshaped fundamental concepts in organic chemistry but have also paved the way for novel applications in materials science and medicinal chemistry. This in-depth technical guide provides a comprehensive overview of the historical development of this compound chemistry, detailing key discoveries, pivotal experimental protocols, and the quantitative data that underpinned these advancements.

A Chronology of Discovery: From Synthesis to Supramolecular Chemistry

The story of this compound chemistry begins with its first synthesis and unfolds through a series of landmark discoveries that have left an indelible mark on the field of organic chemistry.

This compound, a saturated bicyclic hydrocarbon with the chemical formula C₇H₁₂, is a crystalline compound with a melting point of 88 °C.[1] Its carbon skeleton is derived from a cyclohexane (B81311) ring with a methylene (B1212753) bridge between the 1 and 4 positions, creating a rigid, strained structure.[1] The name "this compound" is derived from "bornane" (1,7,7-trimethylthis compound), a derivative of camphor (B46023), with the "nor-" prefix indicating the absence of the methyl groups.[1] The initial synthesis of this compound was achieved through the reduction of norcamphor.[1]

A pivotal moment in the history of this compound chemistry was the intense debate surrounding the structure of the 2-norbornyl cation. This debate, which spanned several decades, questioned whether the cation existed as a pair of rapidly equilibrating classical carbocations or as a single, "non-classical" bridged ion. The controversy was finally settled by spectroscopic evidence, confirming the non-classical, bridged structure of the 2-norbornyl cation. This discovery had a profound impact on the understanding of carbocation chemistry and reaction mechanisms.

The development of this compound chemistry is also intrinsically linked to the advent of powerful synthetic reactions. The Diels-Alder reaction, which provides a facile route to norbornene and its derivatives, has been instrumental in exploring the chemistry of this bicyclic system. Furthermore, the discovery of Ring-Opening Metathesis Polymerization (ROMP) has enabled the synthesis of a wide range of functional polymers from norbornene-based monomers, with applications in drug delivery and advanced materials.

Quantitative Insights: Key Data in this compound Chemistry

The following tables summarize crucial quantitative data that have been instrumental in understanding the structure and reactivity of this compound and its derivatives.

Table 1: Solvolysis Rates of 2-Norbornyl Tosylates

SubstrateRelative Rate (k_rel)
exo-2-Norbornyl Tosylate350
endo-2-Norbornyl Tosylate1

This dramatic rate difference in the solvolysis of the exo and endo isomers was a key piece of evidence supporting the formation of the non-classical 2-norbornyl cation.

Table 2: Synthesis of Camphor from α-Pinene - Typical Yields

Reaction StepProductTypical Yield (%)
Isomerization of α-pineneCamphene (B42988)60-70
Esterification of campheneIsobornyl acetate (B1210297)~95
Saponification of isobornyl acetateIsoborneol (B83184)>90
Oxidation of isoborneolCamphor80-90

Table 3: Spectroscopic Data for Key this compound Derivatives

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
This compound1.16 (m), 1.45 (m), 2.18 (m)29.9, 36.5, 38.4
Norbornene0.81 (m), 1.08 (m), 1.35 (m), 1.63 (m), 2.82 (m), 5.98 (t)24.9, 41.8, 48.6, 135.4
Camphor0.83 (s), 0.91 (s), 0.96 (s), 1.25-2.00 (m), 2.09 (d), 2.35 (t)9.3, 19.2, 19.8, 27.1, 30.0, 43.2, 43.4, 46.8, 57.8, 219.9
Isoborneol0.84 (s), 0.86 (s), 1.01 (s), 0.90-1.80 (m), 3.60 (d)11.2, 20.0, 20.4, 27.1, 34.0, 38.9, 44.9, 47.9, 49.3, 77.0

Foundational Experimental Protocols

The following sections provide detailed methodologies for key experiments that have shaped the field of this compound chemistry.

Synthesis of Camphor from α-Pinene

This multi-step synthesis is a classic in organic chemistry and illustrates several fundamental reactions.

Step 1: Isomerization of α-Pinene to Camphene

  • Procedure: α-Pinene is treated with a solid acid catalyst, such as activated clay or a titanium dioxide-based catalyst, at elevated temperatures (typically 130-160 °C). The reaction is usually carried out without a solvent. The progress of the reaction can be monitored by gas chromatography. Upon completion, the camphene is isolated by fractional distillation.

  • Yield: Typically 60-70%.

Step 2: Esterification of Camphene to Isobornyl Acetate

  • Procedure: Camphene is dissolved in glacial acetic acid. A catalytic amount of a strong acid, such as sulfuric acid or boron trifluoride etherate, is added. The mixture is heated (typically to around 50-60 °C) for several hours. The reaction mixture is then poured into water, and the isobornyl acetate is extracted with an organic solvent like diethyl ether. The organic layer is washed with a sodium bicarbonate solution to neutralize the acid, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure.

  • Yield: Approximately 95%.

Step 3: Saponification of Isobornyl Acetate to Isoborneol

  • Procedure: Isobornyl acetate is dissolved in a mixture of ethanol (B145695) and an aqueous solution of a strong base, such as potassium hydroxide. The mixture is refluxed for 1-2 hours. After cooling, the reaction mixture is diluted with water, and the isoborneol is extracted with an organic solvent. The organic extracts are washed with water, dried, and the solvent is evaporated to yield crude isoborneol, which can be purified by sublimation or recrystallization.

  • Yield: Greater than 90%.

Step 4: Oxidation of Isoborneol to Camphor

  • Procedure: Isoborneol is dissolved in a suitable solvent, such as acetic acid or acetone. An oxidizing agent, such as sodium hypochlorite (B82951) (bleach) in the presence of acetic acid, or chromic acid, is added portion-wise while maintaining the reaction temperature. The reaction progress is monitored by thin-layer chromatography. Upon completion, the excess oxidizing agent is quenched (e.g., with sodium bisulfite for hypochlorite). The camphor is then isolated by extraction with an organic solvent. The solvent is removed, and the crude camphor can be purified by sublimation or recrystallization.

  • Yield: 80-90%.

Diels-Alder Reaction: Synthesis of cis-Norbornene-5,6-endo-dicarboxylic Anhydride (B1165640)

This reaction is a cornerstone for the synthesis of functionalized norbornene derivatives.

  • Procedure: Freshly cracked cyclopentadiene (B3395910) (obtained by the thermal retro-Diels-Alder reaction of dicyclopentadiene) is added to a solution of maleic anhydride in a solvent like ethyl acetate or diethyl ether at room temperature or below. The reaction is exothermic and the product often crystallizes out of the solution upon cooling. The crystals are collected by vacuum filtration and can be recrystallized from a suitable solvent.

  • Yield: Typically high, often exceeding 90%.

Ring-Opening Metathesis Polymerization (ROMP) of Norbornene

This polymerization technique has revolutionized the synthesis of polymers with tailored properties.

  • Procedure: A solution of a well-defined ruthenium-based catalyst, such as a Grubbs' catalyst (e.g., bis(tricyclohexylphosphine)benzylidene ruthenium(IV) dichloride), in a dry, deoxygenated solvent (e.g., dichloromethane (B109758) or toluene) is prepared under an inert atmosphere. A solution of norbornene in the same solvent is then added to the catalyst solution. The polymerization is typically rapid and can be observed by an increase in the viscosity of the solution. The polymerization is quenched by adding a terminating agent, such as ethyl vinyl ether. The polymer is then precipitated by adding the reaction mixture to a non-solvent, such as methanol, collected by filtration, and dried under vacuum.

Visualizing the Core Concepts

The following diagrams, generated using the DOT language, illustrate key reaction pathways and logical relationships in this compound chemistry.

camphor_synthesis alpha_pinene α-Pinene camphene Camphene alpha_pinene->camphene Isomerization (Acid Catalyst) isobornyl_acetate Isobornyl Acetate camphene->isobornyl_acetate Esterification (CH₃COOH, H⁺) isoborneol Isoborneol isobornyl_acetate->isoborneol Saponification (KOH, EtOH/H₂O) camphor Camphor isoborneol->camphor Oxidation ([O])

Caption: Synthetic pathway from α-pinene to camphor.

wagner_meerwein classical1 Classical Cation A classical2 Classical Cation B classical1->classical2 [1,2]-Hydride Shift non_classical Non-Classical Bridged Cation classical1->non_classical classical2->non_classical

Caption: The 2-norbornyl cation: classical vs. non-classical.

diels_alder cyclopentadiene Cyclopentadiene (Diene) product Norbornene Derivative (Adduct) cyclopentadiene->product dienophile Dienophile (e.g., Maleic Anhydride) dienophile->product

Caption: General scheme of the Diels-Alder reaction.

romp_workflow monomer Norbornene Monomer propagation Propagation (Ring-Opening) monomer->propagation catalyst Ru Catalyst (e.g., Grubbs') catalyst->propagation polymer Polynorbornene propagation->polymer termination Termination polymer->termination

Caption: Simplified workflow of Ring-Opening Metathesis Polymerization.

References

Methodological & Application

Application Notes and Protocols for Ring-Opening Metathesis Polymerization (ROMP) of Norbornene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ring-Opening Metathesis Polymerization (ROMP) is a powerful and versatile polymerization technique for the synthesis of well-defined polymers from strained cyclic olefins, particularly norbornene and its derivatives.[1][2] This method is distinguished by its tolerance to a wide range of functional groups, fast reaction rates, and the ability to achieve "living" polymerization characteristics, which allows for precise control over polymer molecular weight, and polydispersity, and enables the synthesis of block copolymers.[3][4] These features make ROMP an invaluable tool in materials science and particularly in the biomedical field for applications such as drug delivery, tissue engineering, and the development of antimicrobial agents.[1][5]

The polymerization is mediated by transition metal catalysts, most notably Grubbs' ruthenium-based catalysts (First, Second, and Third Generation), which are known for their high activity and stability in the presence of various functional groups and impurities.[6][7] The choice of catalyst, monomer structure (exo vs. endo isomers), and reaction conditions all play a crucial role in the outcome of the polymerization.[8][9]

These application notes provide an overview of the ROMP of norbornene derivatives, including detailed experimental protocols and quantitative data to guide researchers in their own polymer synthesis endeavors.

Applications in Drug Development and Biomedical Research

Polymers derived from the ROMP of functionalized norbornenes have shown significant promise in a variety of biomedical applications:

  • Drug Delivery: The ability to incorporate functional groups into the polymer backbone allows for the attachment of therapeutic agents, targeting moieties, and imaging labels. These polymers can be designed to self-assemble into nanoparticles or micelles for targeted drug delivery.

  • Antimicrobial Materials: Cationic polymers synthesized via ROMP have demonstrated potent antimicrobial activity. The controlled polymer architecture allows for the optimization of charge density and chain length to maximize efficacy and minimize toxicity.[7]

  • Tissue Engineering: ROMP-derived polymers can be used to create scaffolds that support cell growth and adhesion. The incorporation of bioactive peptides, such as RGD sequences, can enhance cell-material interactions.[10]

  • Biocompatible Coatings: The functional group tolerance of ROMP allows for the creation of polymers that can be grafted onto surfaces to improve biocompatibility and reduce non-specific protein adsorption.

Experimental Protocols

The following are generalized protocols for the ROMP of norbornene derivatives using Grubbs' catalysts. These should be adapted based on the specific monomer and desired polymer characteristics.

Materials and General Procedures
  • Monomers: Norbornene derivatives should be of high purity. Functionalized norbornenes can be synthesized via Diels-Alder reactions. Both exo and endo isomers can be used, though exo isomers typically exhibit faster polymerization rates.[8][9]

  • Catalysts: Grubbs' First Generation (G1), Second Generation (G2), and Third Generation (G3) catalysts are commercially available. G3 is often preferred for its high activity and initiation efficiency.[8][11]

  • Solvents: Anhydrous, deoxygenated solvents are crucial for reproducible results. Dichloromethane (DCM) is a common choice. Benzotrifluoride (BTF) can be a suitable alternative.[11]

  • Inert Atmosphere: Reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques to prevent catalyst deactivation.

Protocol 1: General Procedure for Homopolymerization

This protocol describes a typical small-scale polymerization to obtain a homopolymer with a target degree of polymerization (DP).

  • Monomer and Catalyst Preparation:

    • In a glovebox, weigh the desired amount of norbornene derivative (monomer) into a vial equipped with a magnetic stir bar.

    • Dissolve the monomer in the appropriate volume of anhydrous, deoxygenated solvent (e.g., DCM) to achieve the desired concentration (typically 0.1-1.0 M).

    • Prepare a stock solution of the Grubbs' catalyst (e.g., G3) in the same solvent. The concentration of the stock solution should be chosen to allow for accurate addition of the required amount of catalyst.

  • Polymerization:

    • Calculate the required volume of the catalyst stock solution to achieve the target monomer-to-catalyst ratio ([M]/[I]). This ratio will determine the theoretical molecular weight of the polymer.

    • Rapidly inject the calculated volume of the catalyst stock solution into the stirring monomer solution.

    • Allow the reaction to proceed at room temperature. The reaction time can vary from minutes to hours depending on the monomer reactivity and catalyst activity. Monitor the reaction progress by techniques such as ¹H NMR spectroscopy by observing the disappearance of the monomer olefinic protons.[8]

  • Termination and Precipitation:

    • Once the desired conversion is reached, terminate the polymerization by adding a small amount of a terminating agent, such as ethyl vinyl ether.

    • Precipitate the polymer by adding the reaction mixture dropwise into a large volume of a non-solvent (e.g., cold methanol).

    • Collect the polymer by filtration or centrifugation, wash with the non-solvent, and dry under vacuum to a constant weight.

Protocol 2: Synthesis of a Diblock Copolymer

This protocol outlines the sequential addition of monomers to create a diblock copolymer.

  • Polymerization of the First Block:

    • Follow steps 1 and 2 of Protocol 1 to polymerize the first monomer to high conversion. It is crucial to ensure the polymerization is "living" with minimal chain termination.

  • Addition of the Second Monomer:

    • While the first block is still "living" (i.e., before termination), take an aliquot of the reaction mixture for analysis (e.g., GPC) to determine the molecular weight and PDI of the first block.

    • Prepare a solution of the second monomer in the reaction solvent.

    • Inject the solution of the second monomer into the reaction vessel containing the living polymer chains of the first block.

    • Allow the polymerization of the second block to proceed.

  • Termination and Purification:

    • Terminate and purify the resulting diblock copolymer as described in step 3 of Protocol 1.

Quantitative Data

The following tables summarize typical quantitative data obtained from the ROMP of various norbornene derivatives.

Table 1: Homopolymerization of Norbornene Derivatives

MonomerCatalyst[M]/[I]SolventM_n (kDa, GPC)PDI (M_w/M_n)Reference
NorborneneG1200CH₂Cl₂45.31.10[6]
CyclopenteneG1200CH₂Cl₂25.11.12[6]
N-hexyl-exo-norbornene-5,6-dicarboximideG3500CDCl₃--[11]
exo-norbornene imideG320---[7]
Symmetric Norbornadiene Diester[Ru]-III200-35.11.04[12]
Non-symmetric Norbornadiene Diester[Ru]-III200-42.51.15[13]

Table 2: Block Copolymerization Data

Block 1Block 2CatalystM_n (kDa, Block 1)PDI (Block 1)M_n (kDa, Diblock)PDI (Diblock)Reference
NorborneneNorbornenedicarboxylic acid (TMS protected)Grubbs'-1.61-1.51[14]
exo-diimide-norbornene derivativeChiral aza-norborneneRu-3---1.05[15]

M_n: Number-average molecular weight. M_w: Weight-average molecular weight. PDI: Polydispersity Index. TMS: Trimethylsilyl.

Visualizations

Experimental Workflow for ROMP

The following diagram illustrates a typical experimental workflow for the ring-opening metathesis polymerization of a norbornene derivative.

ROMP_Workflow Monomer Monomer Preparation (Norbornene Derivative) Reaction Polymerization (Inert Atmosphere) Monomer->Reaction Catalyst Catalyst Solution (e.g., Grubbs' G3) Catalyst->Reaction Solvent Anhydrous, Deoxygenated Solvent (e.g., DCM) Solvent->Monomer Solvent->Catalyst Termination Termination (e.g., Ethyl Vinyl Ether) Reaction->Termination Precipitation Precipitation (e.g., Methanol) Termination->Precipitation Polymer Purified Polymer Precipitation->Polymer

Caption: General workflow for ROMP of norbornene derivatives.

Simplified ROMP Catalytic Cycle

This diagram shows a simplified catalytic cycle for ROMP initiated by a Grubbs-type catalyst.

ROMP_Cycle Catalyst [Ru]=CHPh Intermediate1 Metallacyclobutane Catalyst->Intermediate1 + Monomer Propagating [Ru]=Polymer Intermediate1->Propagating Ring Opening Intermediate2 Metallacyclobutane Propagating->Intermediate2 + Monomer Intermediate2->Propagating Ring Opening, - Polymer Chain

Caption: Simplified catalytic cycle of ROMP.

References

Application Notes and Protocols for the Synthesis of Functionalized Norbornene Monomers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Norbornene and its derivatives are a critical class of strained cyclic olefins widely utilized in polymer chemistry. Their high ring strain makes them exceptionally reactive monomers for Ring-Opening Metathesis Polymerization (ROMP), a powerful technique that allows for the synthesis of polymers with well-controlled molecular weights, narrow dispersities, and diverse functionalities.[1][2] The ability to incorporate a wide array of functional groups into the norbornene monomer scaffold makes the resulting polymers suitable for advanced applications in drug delivery, tissue engineering, self-healing materials, and advanced electronics.[3][4][5]

The most common and straightforward method for synthesizing norbornene monomers is the Diels-Alder [4+2] cycloaddition reaction between cyclopentadiene (B3395910) and a suitable dienophile.[6][7] This reaction is often high-yielding and allows for the introduction of functionality through the choice of the dienophile. This document provides detailed protocols for the synthesis of two common classes of functionalized norbornene monomers: ester-functionalized and imide-functionalized monomers, which serve as versatile platforms for further chemical modification or direct polymerization.

General Workflow for Monomer Synthesis and Polymerization

The overall process involves the synthesis of the functionalized monomer, followed by its purification and characterization, and subsequent polymerization, typically via ROMP. The resulting polymer is then characterized to determine its molecular weight and polydispersity.

G Overall Experimental Workflow cluster_synthesis Monomer Synthesis cluster_purification Purification & Characterization cluster_polymerization Polymerization Reactants Cyclopentadiene + Functionalized Dienophile DA_Reaction Diels-Alder Reaction Reactants->DA_Reaction Crude_Monomer Crude Monomer DA_Reaction->Crude_Monomer Purification Purification (e.g., Chromatography, Recrystallization) Crude_Monomer->Purification Pure_Monomer Pure Functionalized Norbornene Monomer Purification->Pure_Monomer Characterization_Monomer Characterization (NMR, FT-IR, MS) Pure_Monomer->Characterization_Monomer ROMP ROMP (e.g., Grubbs' Catalyst) Pure_Monomer->ROMP Crude_Polymer Crude Polymer ROMP->Crude_Polymer Polymer_Purification Polymer Precipitation & Purification Crude_Polymer->Polymer_Purification Final_Polymer Functionalized Polynorbornene Polymer_Purification->Final_Polymer Characterization_Polymer Characterization (GPC, NMR) Final_Polymer->Characterization_Polymer G Diels-Alder Synthesis of an Ester-Functionalized Norbornene cpd Cyclopentadiene reaction Diels-Alder Cycloaddition (e.g., neat, RT) cpd->reaction ma Methyl Acrylate (Dienophile) ma->reaction product 5-Norbornene-2-carboxylic acid methyl ester (endo/exo mixture) reaction->product G Synthesis of an Imide-Functionalized Norbornene cluster_step1 Step 1: Amic Acid Formation cluster_step2 Step 2: Imidization (Cyclodehydration) Anhydride cis-5-Norbornene-exo-2,3- dicarboxylic anhydride plus1 + Anhydride->plus1 Amine Primary Amine (R-NH2) Amine->plus1 AmicAcid Intermediate Amic Acid Imide N-Functionalized Norbornene Dicarboximide AmicAcid->Imide  Heat (Dean-Stark)  or Acetic Anhydride/NaOAc plus1->AmicAcid  Solvent (e.g., Toluene) plus2 + Imide->plus2 Water H2O Water->plus2

References

Application Notes and Protocols for Palladium-Catalyzed Functionalization of the Norbornane Skeleton

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed functionalization of the norbornane skeleton, a powerful strategy in modern organic synthesis for the construction of complex molecular architectures. The following sections delve into key reaction types, offering tabulated data for easy comparison of results, step-by-step experimental procedures, and visualizations of the reaction workflows.

Application Note 1: Ortho-Alkylation/Ipso-Heck Reaction of Aryl Iodides

The palladium/norbornene-catalyzed ortho-alkylation followed by an ipso-Heck reaction is a cornerstone of the Catellani reaction manifold. This tandem process allows for the efficient construction of two new carbon-carbon bonds in a single operation, leading to the synthesis of highly substituted and structurally diverse aromatic compounds. This methodology is particularly valuable for the rapid assembly of complex scaffolds found in pharmaceuticals and natural products.

Data Presentation: Ortho-Alkylation/Ipso-Heck Reaction
EntryAryl IodideAlkyl HalideOlefinCatalyst SystemSolventTemp (°C)Time (h)Yield (%)Reference
1Iodobenzenen-Butyl bromideMethyl acrylatePd(OAc)₂, PPh₃, Cs₂CO₃DMF1101285[1]
24-IodotolueneEthyl bromoacetateStyrenePd(OAc)₂, P(o-tol)₃, K₂CO₃DMA1202478[1]
31-IodonaphthaleneIsopropyl iodiden-Butyl acrylatePdCl₂(PPh₃)₂, K₃PO₄Acetonitrile1001892[1]
42-IodothiopheneBenzyl bromideAcrylonitrile[Pd(allyl)Cl]₂, dppf, NaOtBuToluene (B28343)1001675[1]
54-IodoanisoleCyclohexyl iodideMethyl vinyl ketonePd₂(dba)₃, XPhos, CsF1,4-Dioxane1102088[1]
Experimental Protocol: General Procedure for Ortho-Alkylation/Ipso-Heck Reaction

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aryl iodide (1.0 equiv)

  • Alkyl halide (1.2 equiv)

  • Olefin (1.5 equiv)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂, 5 mol%)

  • Triphenylphosphine (B44618) (PPh₃, 10 mol%)

  • Cesium carbonate (Cs₂CO₃, 2.0 equiv)

  • Norbornene (2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the aryl iodide (e.g., 1.0 mmol), cesium carbonate (2.0 mmol), and norbornene (2.0 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add palladium(II) acetate (0.05 mmol) and triphenylphosphine (0.10 mmol).

  • Under a positive pressure of argon, add anhydrous DMF (5 mL), followed by the alkyl halide (1.2 mmol) and the olefin (1.5 mmol) via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at 110 °C.

  • Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Visualization: Ortho-Alkylation/Ipso-Heck Reaction Workflow

Ortho_Alkylation_Ipso_Heck_Workflow start Start: Combine Reagents reaction_setup Reaction Setup: - Aryl Iodide - Alkyl Halide - Olefin - Pd(OAc)₂/PPh₃ - Cs₂CO₃ - Norbornene - DMF start->reaction_setup 1. Add to Schlenk tube heating Heating: 110 °C, 12-24h reaction_setup->heating 2. Seal and heat workup Aqueous Workup: - EtOAc/Water - Extraction - Brine wash heating->workup 3. Cool and quench purification Purification: Flash Column Chromatography workup->purification 4. Dry and concentrate product Final Product: Ortho-alkylated, ipso-alkenylated arene purification->product 5. Isolate pure product

General workflow for the ortho-alkylation/ipso-Heck reaction.

Application Note 2: Ortho-Acylation of Aryl Iodides

The palladium-catalyzed ortho-acylation of aryl iodides provides a direct route to highly substituted aryl ketones, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals. This method utilizes various acyl sources and often proceeds with high regioselectivity, offering a powerful tool for the introduction of a carbonyl group at the ortho position of an aryl halide.

Data Presentation: Ortho-Acylation of Aryl Iodides
EntryAryl IodideAcyl SourceCatalyst SystemSolventTemp (°C)Time (h)Yield (%)Reference
1IodobenzeneBenzoyl chloridePd(OAc)₂, PPh₃, Cs₂CO₃Toluene1202475[2][3]
24-IodotolueneAcetyl chloridePdCl₂(dppf), K₂CO₃DMA1101882[2][3]
31-IodonaphthaleneIsopropyl carbonate anhydridesPd(OAc)₂, P(o-tol)₃, Na₂CO₃1,4-Dioxane1001690[2]
42-IodopyridineN-acylphthalimidesPd(OAc)₂, CuI, PPh₃, K₃PO₄DMF1303668[3]
54-IodoanisoleTriazine esters[Pd(allyl)Cl]₂, TFP, Cs₂CO₃Toluene901085[4]
Experimental Protocol: General Procedure for Ortho-Acylation of Aryl Iodides

This protocol is a general guideline and may require optimization for specific substrates and acyl sources.

Materials:

  • Aryl iodide (1.0 equiv)

  • Acyl chloride (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 5 mol%)

  • Triphenylphosphine (PPh₃, 10 mol%)

  • Cesium carbonate (Cs₂CO₃, 2.5 equiv)

  • Norbornene (2.0 equiv)

  • Anhydrous Toluene

Procedure:

  • In a glovebox, charge a dry Schlenk tube with a magnetic stir bar with Pd(OAc)₂ (0.05 mmol), PPh₃ (0.10 mmol), Cs₂CO₃ (2.5 mmol), and norbornene (2.0 mmol).

  • Add the aryl iodide (1.0 mmol) to the tube.

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous toluene (5 mL) via syringe.

  • Add the acyl chloride (1.5 mmol) dropwise via syringe.

  • Seal the Schlenk tube and heat the reaction mixture at 120 °C for 24 hours.

  • After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl solution (10 mL).

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to afford the desired ortho-acylated product.

Visualization: Ortho-Acylation of Aryl Iodides Workflow

Ortho_Acylation_Workflow start Start: Prepare Reagents reagent_prep Reagent Preparation: - Aryl Iodide - Acyl Source - Pd Catalyst/Ligand - Base - Norbornene - Anhydrous Solvent start->reagent_prep 1. Combine in Schlenk tube reaction Reaction: Heat at 120 °C for 24h under Argon reagent_prep->reaction 2. Seal and heat quench_extract Quenching & Extraction: - Sat. aq. NH₄Cl - Ethyl Acetate reaction->quench_extract 3. Cool and quench purify Purification: Flash Chromatography quench_extract->purify 4. Extract and concentrate product Final Product: Ortho-acylated Arene purify->product 5. Isolate product

General workflow for the ortho-acylation of aryl iodides.

Application Note 3: Ortho-Amination of Aryl Halides

The direct introduction of an amino group at the ortho-position of an aryl halide is a highly valuable transformation in medicinal chemistry, as arylamines are prevalent motifs in a vast number of bioactive molecules. Palladium/norbornene cooperative catalysis enables this transformation, providing a complementary approach to traditional C-N bond-forming reactions.

Data Presentation: Ortho-Amination of Aryl Halides
EntryAryl HalideAmine SourceCatalyst SystemSolventTemp (°C)Time (h)Yield (%)Reference
1IodobenzeneN-BenzoyloxymorpholinePd(OAc)₂, PPh₃, Cs₂CO₃, i-PrOHToluene1101285[5]
24-BromotolueneN-BenzoyloxyaminePdCl₂(dppf), K₂CO₃, i-PrOHDMA1202472[5]
31-IodonaphthaleneN-BenzoyloxypiperidinePd(OAc)₂, P(o-tol)₃, Na₂CO₃, i-PrOH1,4-Dioxane1001691[5]
42-ChloropyridineN-Benzoyloxydiethylamine[Pd(allyl)Cl]₂, XPhos, K₃PO₄, i-PrOHToluene1001865[5]
54-IodoanisoleN-BenzoyloxyanilinePd₂(dba)₃, DavePhos, CsF, i-PrOH1,4-Dioxane1102078[5]
Experimental Protocol: General Procedure for Ortho-Amination of Aryl Halides

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 equiv)

  • N-Benzoyloxyamine (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 5 mol%)

  • Triphenylphosphine (PPh₃, 10 mol%)

  • Cesium carbonate (Cs₂CO₃, 2.0 equiv)

  • Norbornene (2.0 equiv)

  • Isopropanol (B130326) (i-PrOH, 3.0 equiv)

  • Anhydrous Toluene

Procedure:

  • To a dried Schlenk tube containing a magnetic stir bar, add the aryl halide (1.0 mmol), N-benzoyloxyamine (1.5 mmol), Pd(OAc)₂ (0.05 mmol), PPh₃ (0.1 mmol), Cs₂CO₃ (2.0 mmol), and norbornene (2.0 mmol).

  • Evacuate and backfill the tube with argon (3 cycles).

  • Add anhydrous toluene (5 mL) and isopropanol (3.0 mmol) via syringe.

  • Seal the tube and heat the mixture at 110 °C for 12 hours.

  • After cooling to room temperature, filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • The crude residue is then purified by flash column chromatography on silica gel to give the ortho-aminated product.

Visualization: Ortho-Amination of Aryl Halides Workflow

Ortho_Amination_Workflow start Start: Combine Reactants reaction_mix Reaction Mixture: - Aryl Halide - N-Benzoyloxyamine - Pd Catalyst/Ligand - Base & Norbornene - i-PrOH & Solvent start->reaction_mix 1. Add to Schlenk tube heating Reaction: Heat at 110 °C for 12h under Argon reaction_mix->heating 2. Seal and heat filtration Workup: Filter through Celite® heating->filtration 3. Cool and filter purification Purification: Flash Chromatography filtration->purification 4. Concentrate and purify product Final Product: Ortho-aminated Arene purification->product 5. Isolate product

References

Application Notes and Protocols for Norbornane-Based Polymers in Gas Separation Membranes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of norbornane-based polymers in the fabrication of high-performance gas separation membranes. The unique properties of these polymers, including their rigid and sterically hindered structures, make them excellent candidates for various gas separation applications, including carbon dioxide capture, hydrogen purification, and natural gas sweetening.

Introduction to this compound-Based Polymers for Gas Separation

This compound-based polymers, particularly polynorbornenes, are a class of materials gaining significant attention for membrane gas separation due to their exceptional thermal and chemical stability, combined with a highly tunable molecular architecture.[1][2] The rigid bicyclic structure of the this compound monomer unit imparts high glass transition temperatures (Tg) and creates a significant amount of free volume within the polymer matrix, which is crucial for efficient gas transport.[3][4]

The properties of polynorbornene membranes can be finely tuned through two primary polymerization methods:

  • Vinyl-Addition Polymerization: This method produces polymers with a saturated, all-carbon backbone, preserving the rigid this compound rings as pendant groups. These polymers typically exhibit high thermal stability and are considered glassy polymers.[3]

  • Ring-Opening Metathesis Polymerization (ROMP): ROMP results in polymers with unsaturated backbones, where the this compound ring is opened. These polymers can range from rubbery to glassy depending on the substituents and degree of hydrogenation.[3]

Furthermore, the functionality of the norbornene monomer can be readily modified with various substituent groups, allowing for the precise control of membrane properties such as permeability, selectivity, and resistance to plasticization.[1][5] This modularity makes polynorbornenes an ideal platform for systematic structure-property relationship studies.[5]

Data Presentation: Gas Separation Performance

The gas separation performance of various this compound-based polymer membranes is summarized in the tables below. Permeability is reported in Barrer (1 Barrer = 10⁻¹⁰ cm³(STP)·cm·cm⁻²·s⁻¹·cmHg⁻¹) and selectivity is the ratio of the permeabilities of the two gases.

Table 1: Gas Permeability Data for Vinyl-Addition Polynorbornenes with Various Substituents

PolymerSubstituentGas PairPermeability (P) of More Permeable Gas (Barrer)Ideal Selectivity (α)Reference
pNBNoneCO₂/N₂4918.1[6]
pVNBVinylCO₂/N₂10415.1[2]
APNB-Si(CH₃)₃TrimethylsilylCO₂/CH₄43505.5[2]
APNB-C₆F₅PerfluorophenylCO₂/N₂24020[7]
APNB-OSi(CH₃)₂C₂H₅EthoxydimethylsilylC₄H₁₀/CH₄1104.322.5[1]
APNB-OAcAcetoxyCO₂/N₂270>20[8]
APNB-COOMeMethoxycarbonylCO₂/N₂>350>50[8]

Table 2: Gas Permeability Data for ROMP Polynorbornenes with Various Substituents

PolymerSubstituentGas PairPermeability (P) of More Permeable Gas (Barrer)Ideal Selectivity (α)Reference
ROMP-PNBNoneCO₂/N₂--[2]
MPTCN-Si(OCH₃)₃TrimethoxysilylCO₂/N₂190-[1]
MPTCN-Si(OC₄H₉)₃TributoxysilylC₄H₁₀/CH₄1940-[1]
ROMP-NB-DCI-CF₃ (ortho)N-(ortho-trifluoromethylphenyl) dicarboximideH₂/C₃H₆-High[9]
ROMP-NB-Pineneβ-Pinene NadimideO₂/N₂-Higher than unsubstituted[10]

Experimental Protocols

Synthesis of this compound-Based Polymers

Protocol 3.1.1: Vinyl-Addition Polymerization of a Functionalized Norbornene

This protocol is a general procedure for the vinyl-addition polymerization of a norbornene monomer using a Palladium-based catalyst system. This example is adapted for the synthesis of poly(3-pentafluorophenyl-exo-tricyclononene-7).[7]

Materials:

Procedure:

  • Catalyst Solution Preparation: In a glovebox or under an inert atmosphere, prepare the catalyst solution by mixing a chloroform solution of PCy₃, a chloroform solution of Pd(OAc)₂, and a chloroform solution of NaBARF. A typical molar ratio is Monomer:Pd(OAc)₂:NaBARF:PCy₃ of 1500:1:5:2. Stir the solution for 5 minutes.

  • Polymerization: In a separate vial, dissolve the norbornene monomer in a minimal amount of chloroform.

  • Inject the prepared catalyst solution into the monomer solution.

  • Allow the polymerization to proceed at room temperature for a specified time (e.g., 5 hours). The reaction mixture may become viscous.

  • Polymer Precipitation and Purification: Pour the polymer solution into a large excess of methanol with vigorous stirring to precipitate the polymer as white fibers.

  • Collect the polymer by vacuum filtration.

  • Wash the polymer with fresh methanol and dry under vacuum at an elevated temperature (e.g., 60 °C) to a constant weight.

Protocol 3.1.2: Ring-Opening Metathesis Polymerization (ROMP) of a Functionalized Norbornene

This protocol provides a general method for the ROMP of a norbornene derivative using a Grubbs catalyst. This procedure is based on the synthesis of polynorbornenes with β-(–)-pinene fragments.[10]

Materials:

  • Norbornene monomer with desired functional group (e.g., nadimide containing β-(–)-pinene)

  • First-generation Grubbs catalyst

  • Anhydrous toluene (B28343)

  • Methanol

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, dissolve the norbornene monomer in anhydrous toluene in a reaction vessel equipped with a magnetic stirrer.

  • Catalyst Addition: Add the Grubbs catalyst to the monomer solution. The monomer-to-catalyst ratio will influence the molecular weight of the resulting polymer and should be optimized for the specific monomer (e.g., 100:1 to 1000:1).

  • Polymerization: Stir the reaction mixture at room temperature. The polymerization progress can be monitored by the increase in viscosity of the solution. Reaction times can vary from a few minutes to several hours depending on the monomer reactivity and desired molecular weight.

  • Termination: Terminate the polymerization by adding a few drops of ethyl vinyl ether.

  • Polymer Precipitation and Purification: Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

  • Filter the polymer, wash with methanol, and dry under vacuum to a constant weight.

Membrane Fabrication and Gas Permeability Measurement

Protocol 3.2.1: Membrane Fabrication by Solution Casting

This protocol describes the fabrication of dense polymer membranes for gas separation testing.[11]

Materials:

  • Synthesized this compound-based polymer

  • Suitable solvent (e.g., chloroform, toluene, or tetrahydrofuran)

  • Flat, level casting surface (e.g., glass plate or Teflon dish)

  • Syringe filter (e.g., 0.45 µm PTFE)

Procedure:

  • Polymer Solution Preparation: Prepare a polymer solution by dissolving the synthesized polymer in a suitable solvent to a concentration of 1-5 wt%. Stir the solution until the polymer is completely dissolved, which may take several hours to days.

  • Filtering: Filter the polymer solution through a syringe filter to remove any dust or undissolved particles.

  • Casting: Carefully pour the filtered polymer solution onto a clean, level casting surface.

  • Solvent Evaporation: Cover the casting surface with a loosely fitting lid to allow for slow solvent evaporation. This helps to form a uniform, defect-free membrane. The evaporation process can take 1 to several days.

  • Membrane Detachment and Drying: Once the membrane is dry, carefully peel it from the casting surface.

  • Further dry the membrane in a vacuum oven at a temperature below its glass transition temperature for at least 24 hours to remove any residual solvent.

Protocol 3.2.2: Gas Permeability Measurement

This protocol outlines the determination of gas permeability using the constant-volume, variable-pressure method.[12][13][14]

Apparatus:

  • A gas permeation cell that can be divided into a high-pressure upstream side and a low-pressure downstream side, with the membrane mounted in between.

  • Pressure transducers for both upstream and downstream sides.

  • A vacuum pump to evacuate the system.

  • Gas cylinders with the desired pure gases.

  • A constant temperature chamber to house the permeation cell.

Procedure:

  • Membrane Mounting: Mount the prepared polymer membrane in the permeation cell, ensuring a good seal to prevent leaks.

  • System Evacuation: Thoroughly evacuate the entire system, including both upstream and downstream volumes, using the vacuum pump.

  • Leak Testing: Isolate the system from the vacuum pump and monitor the pressure on both sides to ensure there are no leaks.

  • Gas Introduction: Introduce the test gas to the upstream side of the cell up to the desired pressure.

  • Permeation Measurement: Monitor the pressure increase on the downstream side as a function of time. The rate of pressure increase at steady state is used to calculate the permeability.

  • Data Analysis: The permeability coefficient (P) is calculated using the following equation:

    P = (V_d * l) / (A * R * T * (p_up - p_down)) * (dp_down / dt)

    where:

    • V_d is the downstream volume

    • l is the membrane thickness

    • A is the membrane area

    • R is the ideal gas constant

    • T is the absolute temperature

    • p_up and p_down are the upstream and downstream pressures, respectively

    • dp_down / dt is the steady-state rate of pressure increase in the downstream volume.

  • Repeat for Different Gases: Repeat the procedure for all gases of interest to determine their respective permeabilities and calculate the ideal selectivities.

Visualizations

Polymer Synthesis Workflows

Polymer_Synthesis_Workflows cluster_VA Vinyl-Addition Polymerization cluster_ROMP Ring-Opening Metathesis Polymerization (ROMP) va_start Functionalized Norbornene Monomer va_poly Polymerization in Solvent va_start->va_poly va_cat Catalyst System (e.g., Pd-based) va_cat->va_poly va_precip Precipitation in Methanol va_poly->va_precip va_end Vinyl-Addition Polynorbornene va_precip->va_end romp_start Functionalized Norbornene Monomer romp_poly Polymerization in Solvent romp_start->romp_poly romp_cat Catalyst (e.g., Grubbs) romp_cat->romp_poly romp_term Termination romp_poly->romp_term romp_precip Precipitation in Methanol romp_term->romp_precip romp_end ROMP Polynorbornene romp_precip->romp_end

Caption: Workflows for Vinyl-Addition and ROMP Synthesis.

Membrane Fabrication and Testing Workflow

Membrane_Fabrication_and_Testing cluster_fab Membrane Fabrication cluster_test Gas Permeability Testing dissolve Dissolve Polymer in Solvent filter Filter Solution dissolve->filter cast Cast on Flat Surface filter->cast evap Slow Solvent Evaporation cast->evap dry Vacuum Drying evap->dry mount Mount Membrane in Cell dry->mount evacuate Evacuate System mount->evacuate leak_test Leak Test evacuate->leak_test permeate Measure Pressure Increase vs. Time leak_test->permeate calculate Calculate Permeability and Selectivity permeate->calculate

Caption: Membrane Fabrication and Gas Permeability Testing Workflow.

Structure-Property-Performance Relationship

Structure_Property_Performance cluster_structure Molecular Structure & Synthesis cluster_property Polymer Properties cluster_performance Gas Separation Performance monomer Monomer Structure (Substituent Size, Polarity) ffv Fractional Free Volume (FFV) monomer->ffv influences rigidity Chain Rigidity / Tg monomer->rigidity influences poly_method Polymerization Method (Vinyl-Addition vs. ROMP) poly_method->rigidity determines packing Interchain Packing poly_method->packing influences permeability Permeability (P) ffv->permeability increases selectivity Selectivity (α) rigidity->selectivity improves packing->permeability decreases permeability->selectivity trade-off

Caption: Structure-Property-Performance Relationship in this compound-Based Membranes.

References

Application Notes and Protocols: Norbornane Derivatives in Medicinal Chemistry and Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The norbornane scaffold, a rigid and sterically defined bicyclic framework, has garnered significant attention in medicinal chemistry. Its unique three-dimensional structure allows for the precise spatial arrangement of pharmacophoric groups, leading to enhanced target affinity and selectivity. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of this compound derivatives in various therapeutic areas.

Anticancer Applications

This compound derivatives have demonstrated promising anticancer activity through diverse mechanisms, including the inhibition of key signaling pathways and enzymes involved in tumor progression.

Inhibition of the Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is a critical regulator of cell proliferation and is often dysregulated in various cancers. The this compound-containing compound, endo-IWR-1, is a known inhibitor of this pathway, promoting the stability of the β-catenin destruction complex.[1][2][3]

Signaling Pathway:

Wnt_Pathway cluster_off Wnt OFF cluster_on Wnt ON cluster_nucleus Wnt ON Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1α) beta_catenin_off β-catenin Destruction_Complex->beta_catenin_off Phosphorylation Proteasome Proteasome beta_catenin_off->Proteasome Ubiquitination & Degradation Wnt Wnt Ligand Frizzled_LRP Frizzled/LRP5/6 Receptor Complex Wnt->Frizzled_LRP Dsh Dishevelled (Dsh) Frizzled_LRP->Dsh Destruction_Complex_Inactivated Inactivated Destruction Complex Dsh->Destruction_Complex_Inactivated Inhibition beta_catenin_on β-catenin (stabilized) Nucleus Nucleus beta_catenin_on->Nucleus Translocation TCF_LEF TCF/LEF beta_catenin_on->TCF_LEF Binding & Activation Target_Genes Target Gene Expression TCF_LEF->Target_Genes IWR1 endo-IWR-1 IWR1->Destruction_Complex Stabilizes

Caption: Canonical Wnt/β-catenin signaling pathway and the inhibitory action of endo-IWR-1.

Quantitative Data: Anticancer Activity of this compound Derivatives

Compound/DerivativeTargetCell LineActivityReference
endo-IWR-1Wnt/β-catenin PathwayHCT116 (Colon)EC₅₀: ~180 nM[4]
BiperidenMALT1Panc-1, Panc-2 (Pancreatic)Time- and dose-dependent proliferation reduction[4]
Norbornene-derived Iridium Complex (8g)CytotoxicSGC-7901, MG-63, SiHaIC₅₀: 3.9, 5.4, 4.1 µM, respectively[5]
Bicyclic Imides (e.g., 2d, 2f)Androgen Receptor (AR) AntagonistLNCaP (Prostate)IC₅₀: ~1 µM[4]
Bicyclic Sultam (2g)Androgen Receptor (AR) AntagonistLNCaP (Prostate)IC₅₀: 2 µM[4]
Bisindole derivative (3f)CytotoxicHepG2IC₅₀: 7.33 µM[6]
Bisindole derivative (3e)CytotoxicA549IC₅₀: 2.75 µM[6]
Experimental Protocols

Protocol 1: Synthesis of N-substituted Norbornene-dicarboximides

This protocol describes a general method for the synthesis of N-substituted norbornene-dicarboximides, which are versatile intermediates for more complex derivatives.

Workflow:

synthesis_workflow cluster_synthesis Synthesis of N-substituted Norbornene-dicarboximides start Start step1 React norbornene dicarboxylic anhydride (B1165640) with a primary amine start->step1 step2 Imidization of the amic acid step1->step2 step3 Purification step2->step3 end Final Product step3->end

Caption: General workflow for the synthesis of N-substituted norbornene-dicarboximides.

Materials:

  • cis-5-Norbornene-exo-2,3-dicarboxylic anhydride

  • Primary amine (e.g., methylamine, aniline)

  • Toluene or other suitable solvent

  • Acetic anhydride

  • Sodium acetate

Procedure:

  • Amic Acid Formation: Dissolve cis-5-Norbornene-exo-2,3-dicarboxylic anhydride (1 equivalent) in a suitable solvent such as toluene.

  • Add the primary amine (1 equivalent) dropwise to the solution at room temperature.

  • Stir the reaction mixture for 2-4 hours. The amic acid intermediate will precipitate out of the solution.

  • Filter the precipitate and wash with cold solvent.

  • Imidization: Suspend the dried amic acid in a mixture of acetic anhydride and sodium acetate.

  • Heat the mixture to reflux for 3-5 hours.

  • Cool the reaction mixture and pour it into ice-water.

  • Collect the precipitated N-substituted norbornene-dicarboximide by filtration.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure compound.

  • Characterization: Confirm the structure of the final product using NMR, IR, and mass spectrometry.

Protocol 2: MTT Assay for Cytotoxicity Evaluation

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[7][8]

Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well.

  • Absorbance Measurement: Shake the plate for 15 minutes to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antiviral Applications

This compound derivatives have also been investigated for their antiviral properties, particularly against influenza and other viruses.

Quantitative Data: Antiviral Activity of this compound Derivatives

Compound/DerivativeVirusActivityReference
Substituted 1-norbornylamines (1 and 11)Influenza A virusSelectivity Index (SI) = 1000[9]
Borneol derivative (7)Influenza A (H1N1)SI = 82[10]
Borneol derivative (16)Influenza A (H1N1)SI = 45[10]
Borneol derivative (26)Influenza A (H1N1)SI = 65[10]
Experimental Protocols

Protocol 3: Synthesis of Substituted 1-Norbornylamines

This protocol is a general representation based on the synthesis described for antiviral 1-norbornylamines.[9]

Materials:

  • (+/-)-Camphor

  • Triflic anhydride (Tf₂O)

  • Triflic acid (TfOH)

  • Acetonitrile (B52724)

  • Palladium on carbon (Pd/C)

  • Lithium aluminum hydride (LiAlH₄)

  • Appropriate solvents (e.g., THF, diethyl ether)

Procedure:

  • Bridgehead Triflate Formation: React (+/-)-camphor with triflic anhydride to yield the bridgehead triflate.

  • Nametkin Rearrangement: Treat the triflate with triflic acid to induce a Nametkin rearrangement.

  • Solvolysis: Perform solvolysis of the rearranged triflate in acetonitrile to afford the N-acetyl-1-norbornylamine.

  • Hydrogenation: Catalytically hydrogenate the product from the previous step using Pd/C to yield the corresponding amide.

  • Amine Formation: Obtain the final 1-norbornylamine derivatives by either basic hydrolysis or reduction of the amide with LiAlH₄.

  • Purification and Characterization: Purify the final compounds using column chromatography and characterize them by NMR, IR, and mass spectrometry.

Protocol 4: Plaque Reduction Assay for Antiviral Activity

The plaque reduction assay is a standard method to determine the antiviral efficacy of a compound by measuring the reduction in viral plaque formation.[11][12][13][14]

Materials:

  • Host cell line susceptible to the virus (e.g., MDCK for influenza)

  • Virus stock of known titer

  • Complete cell culture medium

  • Serum-free medium

  • This compound derivatives

  • Semi-solid overlay (e.g., containing agarose (B213101) or methylcellulose)

  • Fixing solution (e.g., 4% paraformaldehyde)

  • Staining solution (e.g., crystal violet)

  • 6-well or 12-well plates

Procedure:

  • Cell Seeding: Seed the host cells in multi-well plates to form a confluent monolayer.

  • Compound and Virus Preparation: Prepare serial dilutions of the this compound derivatives in serum-free medium. Dilute the virus stock to a concentration that will produce a countable number of plaques.

  • Infection: Remove the culture medium from the cells and infect the monolayer with the virus in the presence of different concentrations of the test compound. Include a virus-only control.

  • Adsorption: Incubate the plates for 1 hour at 37°C to allow for virus adsorption.

  • Overlay: Remove the inoculum and add the semi-solid overlay medium to each well.

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 2-4 days, or until plaques are visible.

  • Fixation and Staining: Remove the overlay, fix the cells with the fixing solution, and then stain with crystal violet.

  • Plaque Counting and Analysis: Wash the plates and count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration and determine the IC₅₀ value.

Applications in Neuroscience

This compound derivatives are being explored as potential neuroprotective agents for neurodegenerative disorders. Their rigid structure can be exploited to design ligands for specific receptors and channels in the central nervous system. A study has shown that certain this compound derivatives can protect neurons from MPP+-induced toxicity and reduce calcium influx, suggesting their potential in conditions like Parkinson's disease.[15]

Quantitative Data: Neuroprotective Activity of this compound Derivatives

Compound ClassAssayCell LineActivityReference
This compound derivativesMPP+ induced toxicitySH-SY5Y (Neuroblastoma)23% to 53% enhancement in cell viability at 10 µM[15]
Experimental Protocol

Protocol 5: Neuroprotective Assay against MPP+-induced Toxicity

This protocol is designed to evaluate the ability of this compound derivatives to protect neuronal cells from the neurotoxin MPP+.[15]

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Complete culture medium

  • MPP+ (1-methyl-4-phenylpyridinium)

  • This compound derivatives

  • Reagents for a cell viability assay (e.g., MTT or CellTiter-Glo)

  • 96-well plates

Procedure:

  • Cell Culture: Culture and maintain SH-SY5Y cells in the appropriate medium.

  • Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere and grow for 24 hours.

  • Pre-treatment: Treat the cells with various concentrations of the this compound derivatives for a specified period (e.g., 1-2 hours) before inducing toxicity.

  • Toxicity Induction: Add MPP+ to the wells (except for the control wells) to induce neuronal cell death.

  • Incubation: Incubate the plates for 24-48 hours.

  • Cell Viability Assessment: Perform a cell viability assay (e.g., MTT assay as described in Protocol 2) to quantify the extent of cell death.

  • Data Analysis: Compare the viability of cells treated with this compound derivatives and MPP+ to those treated with MPP+ alone. Calculate the percentage of neuroprotection afforded by the test compounds.

These application notes and protocols provide a foundational framework for researchers interested in exploring the therapeutic potential of this compound derivatives. The unique structural features of the this compound scaffold continue to make it an attractive platform for the design of novel and effective therapeutic agents.

References

Application Notes and Protocols: Norbornane as a Rigid Scaffold in Supramamolecular Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rigid, bicyclic framework of norbornane provides a versatile and pre-organized scaffold for the construction of complex supramolecular architectures. Its conformational rigidity allows for precise spatial positioning of functional groups, making it an ideal building block for creating hosts in molecular recognition, self-assembling materials, and drug delivery systems. These application notes provide an overview of the utility of this compound in supramolecular chemistry, accompanied by detailed experimental protocols for the synthesis and characterization of these systems.

Application 1: Molecular Recognition of DNA

This compound-based scaffolds can be functionalized with DNA-binding moieties, such as intercalators, to create multivalent systems for enhanced DNA recognition. The rigid backbone allows for the precise positioning of these groups to match the spacing of DNA base pairs, leading to increased affinity and selectivity.

A notable application is the development of rigid, polythis compound-derived bifunctional intercalators.[1] These molecules feature two aromatic intercalating moieties projecting from the scaffold, leading to a "bis-intercalation" mode of binding.

Quantitative Data: DNA Binding
Compound DescriptionScaffoldIntercalatorBinding Constant (K)Unwinding AngleReference
Lead Bis-intercalator[2]-Polythis compound9-Aminoacridine~ 8 µM27°[1]
Experimental Protocol: Synthesis of a Polythis compound-Based Bis-Intercalator

This protocol is a generalized procedure based on the synthesis of polythis compound scaffolds. Specific details for the synthesis of the lead compound mentioned above can be found in the cited literature.

Workflow for Synthesis of Polythis compound Bis-Intercalator

G cluster_0 Scaffold Synthesis cluster_1 Functionalization cluster_2 Purification cluster_3 Characterization A Diels-Alder Reaction (e.g., Cyclopentadiene + Acetylenedicarboxylic acid) B Functional Group Conversion (e.g., to acid chloride) A->B C Amide Bond Formation (with linker) B->C D Attachment of Intercalator (e.g., 9-aminoacridine) C->D E Chromatography (e.g., Silica (B1680970) Gel) D->E F NMR, Mass Spectrometry E->F

Caption: Synthetic workflow for a polythis compound bis-intercalator.

Materials:

  • Dicyclopentadiene

  • Acetylenedicarboxylic acid

  • Thionyl chloride

  • Appropriate linker diamine

  • 9-aminoacridine derivative

  • Solvents (e.g., THF, DCM, DMF)

  • Standard laboratory glassware and purification equipment

Procedure:

  • Synthesis of the Polythis compound Scaffold:

    • The polythis compound scaffold is typically synthesized through a series of Diels-Alder reactions to build up the desired number of fused this compound units. For a[2]-polythis compound, this involves multiple cycloadditions.

    • The resulting diacid is then converted to the corresponding acid chloride using a reagent like thionyl chloride.

  • Attachment of Linkers:

    • The acid chloride is reacted with a diamine linker under anhydrous conditions to form amide bonds. The length and flexibility of the linker can be varied to optimize DNA binding.

  • Functionalization with Intercalators:

    • The terminal amino groups of the linkers are then reacted with an activated form of the intercalator (e.g., an acyl chloride or isothiocyanate derivative of 9-aminoacridine) to yield the final bis-intercalator.

  • Purification:

    • The crude product is purified by column chromatography on silica gel to obtain the desired compound.

  • Characterization:

    • The structure of the final product is confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Application 2: Self-Assembly of Amphiphiles

The introduction of a rigid "kink" into the hydrophobic tail of an amphiphile using a this compound scaffold can lead to the formation of a variety of self-assembled nanostructures in aqueous solution, including vesicles, micelles, and rod-like aggregates.[3][4] The specific morphology is influenced by subtle changes in the molecular structure.

Quantitative Data: Self-Assembly of this compound-Based Amphiphiles
Amphiphile StructureCritical Aggregation Concentration (CAC)Hydrodynamic Diameter (Dн)MorphologyReference
This compound with C12 alkyl chains50 - 70 µM60 - 140 nmVesicles, cigar-shaped aggregates, rod-like micelles[3][4]
This compound with C16 alkyl chains50 - 70 µM60 - 140 nmVesicles, cigar-shaped aggregates, rod-like micelles[3][4]
Experimental Protocol: Characterization of Self-Assembled Structures

Workflow for Characterization of Amphiphile Self-Assembly

G A Amphiphile Synthesis B Sample Preparation (Dispersion in Aqueous Buffer) A->B C CAC Determination (Fluorescence Probe Method) B->C D Size and Morphology Characterization B->D E Dynamic Light Scattering (DLS) (Hydrodynamic Diameter) D->E F Cryo-Transmission Electron Microscopy (Cryo-TEM) (Morphology Visualization) D->F

Caption: Workflow for characterizing amphiphile self-assembly.

1. Critical Aggregation Concentration (CAC) Determination by Fluorescence Spectroscopy:

  • Principle: The fluorescence of a probe molecule (e.g., pyrene) is sensitive to the polarity of its microenvironment. Upon micelle formation, the probe partitions into the hydrophobic core, leading to a change in its fluorescence spectrum.

  • Procedure:

    • Prepare a series of aqueous solutions of the this compound-based amphiphile with varying concentrations.

    • Add a small aliquot of a stock solution of pyrene (B120774) in a volatile solvent (e.g., acetone) to each solution and evaporate the solvent.

    • Equilibrate the solutions.

    • Measure the fluorescence emission spectrum of each sample, exciting at an appropriate wavelength for pyrene (e.g., 334 nm).

    • Plot the ratio of the intensities of two vibronic peaks (e.g., I₁/I₃) as a function of the logarithm of the amphiphile concentration.

    • The CAC is determined from the inflection point of the resulting sigmoidal curve.

2. Size and Morphology Characterization:

  • Dynamic Light Scattering (DLS):

    • Prepare a solution of the amphiphile above its CAC.

    • Filter the solution through a sub-micron filter to remove dust.

    • Place the sample in a DLS cuvette and measure the scattered light intensity fluctuations.

    • The instrument's software calculates the hydrodynamic diameter (Dн) from the correlation function.

  • Cryo-Transmission Electron Microscopy (Cryo-TEM):

    • A small drop of the amphiphile solution is applied to a TEM grid.

    • The grid is rapidly plunged into a cryogen (e.g., liquid ethane) to vitrify the water.

    • The vitrified sample is then imaged under cryogenic conditions in a TEM. This allows for the visualization of the self-assembled structures in their native, hydrated state.

Application 3: Anion Recognition

This compound and polythis compound frameworks can be functionalized with hydrogen bond donors, such as thiourea (B124793) groups, to create pre-organized receptors for anions.[2][5] The rigid scaffold positions the binding motifs in a convergent manner, leading to high affinity and selectivity for specific anions.

Quantitative Data: Anion Binding by this compound-Thiourea Receptors
Host ScaffoldGuest AnionBinding Stoichiometry (Host:Guest)Binding Constant (Kₐ) (M⁻¹)SolventReference
[2]Polythis compound-bis(thiourea)H₂PO₄⁻1:1High AffinityDMSO-d₆[2]
[2]Polythis compound-bis(thiourea)H₂P₂O₇²⁻2:1High AffinityDMSO-d₆[2]
This compound-bis(thiourea)Acetate1:2-DMSO-d₆[5]
[2]Polythis compound-bis(thiourea)Acetate1:1-DMSO-d₆[5]

*Specific binding constants were not provided in the abstract, but the affinity was described as "excellent".

Experimental Protocol: ¹H NMR Titration for Anion Binding

Logical Flow of a ¹H NMR Titration Experiment

G A Prepare Host Solution (Known Concentration) C Acquire Initial ¹H NMR Spectrum of Host A->C B Prepare Guest Stock Solution (Higher Concentration) D Add Aliquots of Guest Solution to Host B->D C->D E Acquire ¹H NMR Spectrum After Each Addition D->E F Monitor Chemical Shift Changes of Host Protons E->F G Plot Δδ vs. [Guest]/[Host] Ratio F->G H Non-linear Curve Fitting to a Binding Model G->H I Determine Binding Constant (Kₐ) and Stoichiometry H->I

Caption: Logical flow of an NMR titration experiment.

Procedure:

  • Sample Preparation:

    • Prepare a solution of the this compound-based host at a known concentration in a suitable deuterated solvent (e.g., DMSO-d₆).

    • Prepare a stock solution of the guest anion (as a tetrabutylammonium (B224687) salt) in the same deuterated solvent at a concentration significantly higher than the host.

  • NMR Titration:

    • Acquire a ¹H NMR spectrum of the host solution alone.

    • Add small, precise aliquots of the guest stock solution to the NMR tube containing the host solution.

    • After each addition, thoroughly mix the solution and acquire a new ¹H NMR spectrum.

    • Continue the additions until the chemical shifts of the host protons no longer change significantly, indicating saturation of the binding sites.

  • Data Analysis:

    • Identify the host protons that show the largest chemical shift changes upon addition of the guest. These are typically the protons of the thiourea NH groups involved in hydrogen bonding.

    • For each titration point, calculate the change in chemical shift (Δδ) for these protons relative to the initial spectrum.

    • Plot Δδ as a function of the molar ratio of guest to host.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., 1:1, 1:2, or 2:1) using non-linear regression software to determine the association constant (Kₐ) and the stoichiometry of the complex.

References

Application Notes and Protocols: Norbornane-Functionalized Materials for Advanced Coating Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis, characterization, and application of norbornane-functionalized materials in high-performance coatings. The unique ring-strained structure of norbornene monomers allows for precise polymer synthesis through Ring-Opening Metathesis Polymerization (ROMP), yielding materials with exceptional properties for a variety of applications, including marine anti-fouling surfaces and biomedical device coatings.

Introduction to this compound-Functionalized Coatings

Norbornene and its derivatives are cyclic olefins that serve as versatile building blocks for advanced polymer synthesis. The significant ring strain in these molecules drives the ring-opening metathesis polymerization (ROMP) reaction, a powerful and efficient method for producing well-defined polymers with controlled molecular weights and low polydispersity. This level of control allows for the fine-tuning of material properties to meet the demands of specific coating applications.

By incorporating various functional groups into the this compound monomer, a wide range of properties can be imparted to the resulting polymer coatings. For instance, fluorinated side chains can enhance hydrophobicity and oleophobicity, while polyethylene (B3416737) glycol (PEG) chains can improve hydrophilicity and resistance to protein adhesion, a key attribute for anti-fouling and biocompatible coatings.

Key advantages of this compound-functionalized coatings include:

  • Excellent Anti-Fouling Properties: Surfaces that resist the adhesion of proteins, bacteria, and marine organisms.

  • Mechanical Robustness: High tensile strength and elongation at break, providing durable and flexible coatings.

  • Tunable Surface Properties: The ability to control hydrophobicity, hydrophilicity, and surface energy.

  • Biocompatibility: Potential for use in biomedical applications with minimal adverse biological responses.

Data Presentation: Properties of this compound-Functionalized Coatings

The following tables summarize the quantitative data on the mechanical and surface properties of various this compound-functionalized polymer coatings.

Table 1: Mechanical Properties of this compound-Based Amphiphilic Copolymers

Copolymer CompositionTensile Strength (MPa)Breaking Elongation (%)Condition
PNPFE-PEG-10%14.36376Dry
PNPFE-PEG-50%8.0574.81Wet (swollen in water)

Data extracted from a study on norbornene-based amphiphilic copolymers for anti-fouling applications.[1]

Table 2: Surface Properties of Functionalized Polynorbornene Coatings

Polymer SystemWater Contact Angle (°)Protein Adsorption (µg/cm²)
Control PDMS~9929.1 ± 7.0
Antifouling PDMS~1026.2 ± 0.9
PNPFE-PEG-50%-Lowest protein adsorption levels observed in the series

Data on PDMS from a study on quantifying protein adsorption on antifouling surfaces.[2] Data on PNPFE-PEG-50% indicates a qualitative result from another study.[1]

Experimental Protocols

This section provides detailed methodologies for the synthesis of functionalized norbornene monomers, their polymerization via ROMP, and the characterization of the resulting polymer coatings.

Synthesis of Functionalized Norbornene Monomers

Protocol 3.1.1: Synthesis of N-pentafluorophenyl-exo-endo-norbornene-5,6-dicarboximide (NBFD) [3]

  • Reaction Setup: In a reaction flask, dissolve norbornene-5,6-dicarboxylic anhydride (B1165640) (6.66 g, 0.0406 mol) in dry methylene (B1212753) chloride (50 mL) under a nitrogen atmosphere.

  • Addition of Reagent: Slowly add a solution of pentafluoroaniline (7.58 g, 0.0414 mol) in dry methylene chloride (20 mL) dropwise to the stirred solution.

  • Reaction: Stir the reaction mixture at room temperature for 24 hours.

  • Work-up: Remove the solvent under reduced pressure. Recrystallize the resulting solid from a suitable solvent (e.g., ethanol/water) to obtain the purified NBFD monomer.

  • Characterization: Confirm the structure and purity of the monomer using ¹H NMR, ¹³C NMR, and FTIR spectroscopy.

Protocol 3.1.2: Synthesis of Norbornene-Functionalized Poly(ethylene glycol) (PEG-NB) [4][5][6][7][8]

  • Reaction Setup: In a round-bottom flask, dissolve multi-arm PEG-OH (e.g., 4-arm PEG, 20 kDa) in anhydrous dichloromethane (B109758) (DCM) under a nitrogen atmosphere. Add 4-(dimethylamino)pyridine (DMAP, 0.5X molar equivalent to PEG-OH) and pyridine (B92270) (5X molar equivalent to PEG-OH).

  • Activation of Norbornene Acid: In a separate flask, react 5-norbornene-2-carboxylic acid (10X molar equivalent to PEG-OH) with N,N'-dicyclohexylcarbodiimide (DCC, 2.5X molar equivalent to PEG-OH) in DCM to form the O-acylisourea intermediate.

  • Reaction: Filter the activated norbornene acid solution to remove the dicyclohexylurea byproduct and add it to the PEG solution. Allow the reaction to proceed overnight at room temperature with stirring.

  • Purification: Precipitate the product by adding the reaction mixture to cold diethyl ether. Collect the precipitate by filtration and dry under vacuum.

  • Characterization: Confirm the functionalization of PEG with norbornene groups using ¹H NMR spectroscopy.

Polymer Synthesis via Ring-Opening Metathesis Polymerization (ROMP)

Protocol 3.2.1: General Procedure for ROMP of Functionalized Norbornene Monomers [1][9][10][11][12][13][14][15][16]

  • Monomer and Catalyst Preparation: In a glovebox or under a nitrogen atmosphere, dissolve the functionalized norbornene monomer in an anhydrous solvent (e.g., dichloromethane, THF). In a separate vial, dissolve the Grubbs' catalyst (e.g., 1st, 2nd, or 3rd generation) in the same solvent. The monomer-to-catalyst ratio will determine the target molecular weight of the polymer.

  • Polymerization: Rapidly inject the catalyst solution into the stirred monomer solution. The reaction is typically fast and can be monitored by observing the increase in viscosity of the solution. Allow the reaction to proceed for a specified time (e.g., 1-4 hours) at a controlled temperature (e.g., 0 °C to room temperature).

  • Termination: Quench the polymerization by adding a small amount of a terminating agent, such as ethyl vinyl ether.

  • Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., cold methanol). Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum.

  • Characterization: Determine the molecular weight (Mn) and polydispersity index (PDI) of the polymer by Gel Permeation Chromatography (GPC). Confirm the polymer structure using ¹H NMR and ¹³C NMR spectroscopy.

Coating Application and Characterization

Protocol 3.3.1: Spin Coating of Polynorbornene Films

  • Solution Preparation: Dissolve the synthesized polynorbornene in a suitable solvent (e.g., toluene, chloroform) to the desired concentration.

  • Substrate Preparation: Clean the substrate (e.g., silicon wafer, glass slide) thoroughly using a standard cleaning procedure (e.g., sonication in acetone (B3395972) and isopropanol).

  • Spin Coating: Dispense the polymer solution onto the center of the substrate. Spin the substrate at a specific speed (e.g., 1000-4000 rpm) for a set duration (e.g., 30-60 seconds). The final film thickness is dependent on the solution concentration, solvent volatility, and spin speed.

  • Annealing: Bake the coated substrate on a hotplate or in an oven at a temperature above the glass transition temperature of the polymer to remove residual solvent and improve film quality.

Protocol 3.3.2: Contact Angle Measurement (based on ASTM D5946) [17][18][19][20][21]

  • Instrument Setup: Use a contact angle goniometer equipped with a liquid dispensing system and a camera.

  • Sample Placement: Place the coated substrate on the sample stage.

  • Droplet Deposition: Dispense a small droplet (e.g., 5-8 µL) of deionized water onto the surface of the coating.

  • Measurement: Capture an image of the droplet and use the instrument's software to measure the angle between the substrate surface and the tangent of the droplet at the three-phase contact point.

  • Data Analysis: Perform measurements at multiple locations on the surface and calculate the average contact angle to assess the hydrophobicity/hydrophilicity of the coating.

Protocol 3.3.3: Protein Adsorption Assay [2][22][23][24][25]

  • Incubation: Immerse the coated substrates in a solution of a model protein (e.g., bovine serum albumin, BSA) of known concentration for a specified period (e.g., 24 hours).

  • Rinsing: Gently rinse the substrates with a buffer solution (e.g., PBS) to remove non-adsorbed protein.

  • Quantification: Quantify the amount of adsorbed protein using a colorimetric protein assay (e.g., Pierce 660 nm Protein Assay). This involves eluting the adsorbed protein and measuring the absorbance of the resulting solution using a UV-vis spectrophotometer.

  • Analysis: Compare the amount of protein adsorbed on the functionalized this compound coating to that on a control surface to determine the anti-fouling efficacy.

Protocol 3.3.4: Marine Field Test for Anti-fouling Coatings (based on ASTM D3623/D6990) [26][27][28][29][30]

  • Panel Preparation: Apply the this compound-functionalized coating to test panels of a standard size. Include uncoated control panels and panels with a reference anti-fouling coating.

  • Immersion: Submerge the panels in a marine environment with known fouling pressure.

  • Inspection: Periodically inspect the panels (e.g., monthly) for the settlement and growth of marine organisms. Document the fouling with photographs.

  • Evaluation: At the end of the test period (e.g., 6-12 months), remove the panels and assess the extent of biofouling. The performance is often rated based on the percentage of the surface covered by fouling organisms.

Visualizations

The following diagrams illustrate key processes and concepts related to this compound-functionalized coatings.

Synthesis_Workflow cluster_monomer Monomer Synthesis cluster_polymer Polymer Synthesis (ROMP) cluster_coating Coating Application Monomer_Reactants Norbornene Precursor + Functional Group Monomer_Synthesis Chemical Reaction (e.g., Diels-Alder, Esterification) Monomer_Reactants->Monomer_Synthesis Functionalized_Monomer Functionalized Norbornene Monomer Monomer_Synthesis->Functionalized_Monomer Polymerization Ring-Opening Metathesis Polymerization (ROMP) Functionalized_Monomer->Polymerization Polymer This compound-Functionalized Polymer Polymerization->Polymer Catalyst Grubbs' Catalyst Catalyst->Polymerization Spin_Coating Spin Coating Polymer->Spin_Coating Coated_Substrate Coated Substrate Spin_Coating->Coated_Substrate Substrate Substrate Substrate->Spin_Coating

Caption: Workflow for the creation of this compound-functionalized coatings.

ROMP_Mechanism Initiator Ru=CHR (Catalyst) Intermediate Metallacyclobutane Intermediate Initiator->Intermediate [2+2] Cycloaddition Monomer Norbornene Monomer Monomer->Intermediate Propagating_Species Ru=CH-Polymer (Propagating Species) Intermediate->Propagating_Species Ring Opening Propagating_Species->Intermediate Reaction with new monomer Polymer_Chain Growing Polymer Chain Propagating_Species->Polymer_Chain

Caption: Simplified mechanism of Ring-Opening Metathesis Polymerization (ROMP).

AntiFouling_Principle cluster_surface Coated Surface Coating This compound-Functionalized Coating (e.g., with PEG side chains) Substrate Substrate Coating->Substrate Hydration_Layer Hydration Layer Coating->Hydration_Layer Forms Repulsion Steric Repulsion and Hydrophilicity Biofoulants Proteins, Bacteria, Marine Organisms Biofoulants->Coating Approach Surface Hydration_Layer->Biofoulants Prevents Adhesion

References

Application Notes and Protocols for Catalytic Systems in Vinyl-Addition Polymerization of Norbornene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of late-transition metal-based catalytic systems for the vinyl-addition polymerization of norbornene (NBE). This document details various catalyst families, their performance metrics, and standardized protocols for conducting polymerization experiments. The resulting vinyl-addition polynorbornene (PNB) is a versatile material with applications in microelectronics, membrane technology, and as a drug delivery vehicle due to its high thermal stability, chemical resistance, and tunable properties.

Application Notes

The vinyl-addition polymerization of norbornene is a crucial method for producing saturated, high-molecular-weight polymers with a rigid backbone.[1][2][3] The choice of the catalytic system is paramount as it dictates the polymer's molecular weight, polydispersity, and ultimately its material properties.[4][5] Late-transition metals, particularly palladium and nickel, have been extensively studied for this purpose.[4][6][7][8][9][10]

Catalyst Families:

  • Palladium-Based Catalysts: Palladium complexes are highly effective for the vinyl-addition polymerization of norbornene and its derivatives.[9] They often exhibit high tolerance to functional groups, allowing for the polymerization of a wide range of substituted norbornenes.[11] Cationic palladium(II) complexes, often activated by borates, are particularly active.[12][13][14] For instance, a system comprising tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), tricyclohexylphosphine (B42057) (PCy₃), and triphenylmethylium tetrakis(pentafluorophenyl)borate (B1229283) ([Ph₃C]⁺[B(C₆F₅)₄]⁻) has been shown to be effective.[12][13] Single-component palladium catalysts bearing N-heterocyclic carbene (NHC) ligands have also been developed, demonstrating high activity and stability.[1][2][3][15]

  • Nickel-Based Catalysts: Nickel-based catalysts, often activated with methylaluminoxane (B55162) (MAO), are another prominent class of catalysts for norbornene polymerization.[4][6][16] These systems can produce high molecular weight polynorbornene.[16] For example, nickel(II) complexes with diammine ligands have been successfully employed.[4] Neutral nickel complexes containing fluorinated aryl ligands have also been developed as single-component catalysts.[17]

  • Other Late-Transition Metal Catalysts: Cobalt and iron complexes bearing bulky arylimine ligands have also been investigated for the vinyl-addition polymerization of norbornene, typically activated by MAO.[4] While they may show lower activity compared to their palladium and nickel counterparts, they contribute to the diversity of available catalytic systems.

Co-catalysts and Activators:

The activity of late-transition metal catalysts is often significantly enhanced by the use of co-catalysts or activators.

  • Methylaluminoxane (MAO): MAO is a widely used activator for various nickel, palladium, and cobalt catalysts.[4][6][16] It acts as a scavenger for impurities and an alkylating agent, generating the active cationic species.

  • Boranes and Borates: Tris(pentafluorophenyl)borane (B(C₆F₅)₃) and its corresponding borates are effective activators, particularly for palladium catalysts.[5][6] They generate highly active cationic catalyst systems by abstracting an alkyl or hydride group from the metal precursor.[6]

Data Presentation

The following tables summarize the performance of various catalytic systems under different conditions.

Table 1: Performance of Palladium-Based Catalytic Systems

Catalyst PrecursorCo-catalyst/ActivatorMonomer/Catalyst RatioSolventTemperature (°C)Yield (%)Mw ( g/mol )PDIReference
Pd(OAc)₂(P(i-Pr)₂Ph)₂DANFABA / H₂2500:1Toluene (B28343)RT4292501.9[18]
Pd(OAc)₂(PCy₃)₂Et₃SiH5000:1TolueneRT7645001.4[18]
[Pd(OAc)(MeCN)(P(i-Pr)₃)₂][B(C₆F₅)₄]None-TolueneRT---[18]
PdCl₂(dppe)B(C₆F₅)₃/TEA-TolueneRTHigh--[6]
(NHC)Pd-systemsNone or Three-component---Highup to 1.4 x 10⁶-[1][2][3]

Table 2: Performance of Nickel-Based Catalytic Systems

Catalyst PrecursorCo-catalyst/ActivatorMonomer/Catalyst RatioSolventTemperature (°C)Yield (%)Mw ( g/mol )PDIReference
[ArN=C(R)—C(R)=NAr]NiX₂MAO5000:1Toluene50High--[4]
NiCl₂{Ph₂P(CH₂)₂PPh₂}MAO-TolueneRTModerate--[6]
NiCl₂{Ph₂P(CH₂)₂PPh₂}B(C₆F₅)₃/TEA-TolueneRTModerate--[6]
2-(diarylphosphino)-N-phenylbenzenamine Ni complexesMAO---Highup to 27.4 x 10⁵-[16]
(η⁶-toluene)Ni(C₆F₅)₂None-TolueneRTHigh--[17]

Table 3: Performance of Other Late-Transition Metal Catalytic Systems

Catalyst PrecursorCo-catalyst/ActivatorMonomer/Catalyst RatioSolventTemperature (°C)Yield (%)Mw ( g/mol )PDIReference
[(2,6-ArN=C(Me))₂C₅H₃N]FeX₂MAO5000:1Toluene50Moderate--[4]
[(2,6-ArN=C(Me))₂C₅H₃N]CoX₂MAO5000:1Toluene50Low--[4]

Experimental Protocols

Protocol 1: General Procedure for Vinyl-Addition Polymerization of Norbornene using a Palladium/Borane System

This protocol is a generalized procedure based on common practices reported in the literature.[6][18]

1. Materials:

  • Norbornene (NBE)

  • Palladium catalyst precursor (e.g., Pd(OAc)₂(PCy₃)₂)

  • Tris(pentafluorophenyl)borane (B(C₆F₅)₃)

  • Triethylaluminium (TEA) (if required)

  • Anhydrous toluene (solvent)

  • Methanol (B129727) (for precipitation)

  • Standard Schlenk line and glassware

2. Catalyst Preparation (in situ):

  • In a glovebox, add the palladium precursor to a dry Schlenk flask.

  • Add anhydrous toluene to dissolve the precursor.

  • In a separate flask, prepare a solution of B(C₆F₅)₃ and TEA (if used) in anhydrous toluene.

3. Polymerization:

  • Transfer the catalyst solution to a thermostated reactor equipped with a magnetic stirrer.

  • Add the desired amount of norbornene to the reactor.

  • Initiate the polymerization by adding the B(C₆F₅)₃/TEA solution to the reactor.

  • Maintain the reaction at the desired temperature for the specified time (e.g., 1-24 hours).

4. Polymer Isolation and Characterization:

  • Quench the polymerization by adding a small amount of methanol.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

  • Filter the polymer, wash with fresh methanol, and dry under vacuum at 60 °C to a constant weight.

  • Characterize the polymer using Gel Permeation Chromatography (GPC) for molecular weight and polydispersity index, and NMR for structural analysis.

Protocol 2: General Procedure for Vinyl-Addition Polymerization of Norbornene using a Nickel/MAO System

This protocol is a generalized procedure based on common practices reported in the literature.[4][16]

1. Materials:

  • Norbornene (NBE)

  • Nickel catalyst precursor (e.g., [ArN=C(R)—C(R)=NAr]NiX₂)

  • Methylaluminoxane (MAO) solution in toluene

  • Anhydrous toluene (solvent)

  • Acidified methanol (for quenching and precipitation)

  • Standard Schlenk line and glassware

2. Polymerization:

  • In a glovebox, charge a dry Schlenk flask with the desired amount of norbornene and anhydrous toluene.

  • In a separate flask, dissolve the nickel precursor in a small amount of toluene.

  • Thermostate the norbornene solution to the desired reaction temperature.

  • Add the MAO solution to the norbornene solution and stir for 10 minutes.

  • Initiate the polymerization by injecting the nickel catalyst solution into the reactor.

  • Allow the reaction to proceed for the desired time.

3. Polymer Isolation and Characterization:

  • Terminate the polymerization by adding acidified methanol.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

  • Filter the resulting white polymer, wash thoroughly with methanol, and dry in a vacuum oven at 60 °C.

  • Characterize the polymer using GPC and NMR.

Visualizations

G General Mechanism of Vinyl-Addition Polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Precatalyst [LnM-R] Activator Activator (e.g., MAO, Borane) Precatalyst->Activator Activation Active_Catalyst [LnM-R]+ Activator->Active_Catalyst Monomer1 Norbornene Active_Catalyst->Monomer1 Coordination Growing_Chain [LnM-(NBE)n-R]+ Monomer1->Growing_Chain Insertion Monomer2 Norbornene Growing_Chain->Monomer2 Coordination Polymer Polynorbornene Growing_Chain->Polymer Chain Transfer / Quenching Monomer2->Growing_Chain Insertion

Caption: General mechanism of vinyl-addition polymerization of norbornene.

G Experimental Workflow Start Start Catalyst_Prep Catalyst/Co-catalyst Preparation Start->Catalyst_Prep Reactor_Setup Reactor Setup and Inerting Catalyst_Prep->Reactor_Setup Monomer_Add Monomer & Solvent Addition Reactor_Setup->Monomer_Add Polymerization Initiate Polymerization (Temperature & Time Control) Monomer_Add->Polymerization Quenching Reaction Quenching Polymerization->Quenching Precipitation Polymer Precipitation Quenching->Precipitation Isolation Filtration & Washing Precipitation->Isolation Drying Drying under Vacuum Isolation->Drying Characterization Polymer Characterization (GPC, NMR, etc.) Drying->Characterization End End Characterization->End

Caption: A typical experimental workflow for norbornene polymerization.

G Catalyst System Relationships cluster_pd Palladium-Based cluster_ni Nickel-Based cluster_other Other Metals cluster_activators Activators Catalysts Late-Transition Metal Catalysts Pd_Cationic Cationic Pd(II) Catalysts->Pd_Cationic Pd_NHC Pd-NHC Catalysts->Pd_NHC Ni_Diimine Ni-Diimine Catalysts->Ni_Diimine Ni_Phosphine Ni-Phosphine Catalysts->Ni_Phosphine Co_Fe Co/Fe-Imino Catalysts->Co_Fe Borane Boranes/Borates Pd_Cationic->Borane Pd_NHC->Borane MAO MAO Ni_Diimine->MAO Ni_Phosphine->MAO Ni_Phosphine->Borane Co_Fe->MAO

Caption: Relationships between different catalyst families and activators.

References

Application Notes and Protocols: Synthesis of Norbornane-Containing Block Copolymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of norbornane-containing block copolymers, a class of materials with significant potential in drug delivery and advanced materials science. The unique strained ring structure of norbornene monomers allows for precise control over polymerization using Ring-Opening Metathesis Polymerization (ROMP), enabling the creation of well-defined block copolymers with tunable properties.

Introduction to this compound Block Copolymers

This compound-containing block copolymers are macromolecules composed of at least two distinct polymer chains (blocks) linked together, where at least one block is derived from a norbornene-type monomer. The high ring strain of the norbornene bicyclic system makes it highly reactive towards ROMP, a powerful polymerization technique that utilizes transition metal catalysts, most notably Grubbs' catalysts.[1][2] This "living" polymerization character allows for the sequential addition of different monomers to create well-defined block copolymers with low polydispersity.[1][3]

The versatility of norbornene chemistry allows for the incorporation of a wide range of functional groups, either on the norbornene monomer itself or as a separate block.[4] This functionalization is key to tailoring the properties of the resulting copolymers for specific applications. For instance, the combination of a hydrophobic polynorbornene block with a hydrophilic block, such as poly(ethylene glycol) (PEG), results in amphiphilic block copolymers that can self-assemble into micelles or other nanostructures in aqueous environments.[5] These self-assembled structures are particularly promising as carriers for hydrophobic drugs, protecting them from degradation and enabling targeted delivery.[1][6] Furthermore, the incorporation of stimuli-responsive moieties, such as pH-sensitive linkers, allows for the controlled release of encapsulated drugs in specific microenvironments, such as the acidic environment of a tumor.[1][6]

Key Synthetic Strategy: Ring-Opening Metathesis Polymerization (ROMP)

ROMP is the most prevalent and efficient method for synthesizing this compound-containing block copolymers. The mechanism involves a metal alkylidene complex (the catalyst) reacting with the strained double bond of a cyclic olefin to form a metallacyclobutane intermediate. This intermediate then undergoes a retro [2+2] cycloaddition to open the ring and generate a new metal alkylidene species attached to the growing polymer chain. The process continues with the addition of more monomer units.[7]

The "living" nature of ROMP, particularly with well-defined ruthenium catalysts like Grubbs' first, second, and third generation catalysts, is crucial for block copolymer synthesis.[8] It allows for the polymerization of one type of monomer to completion before the introduction of a second monomer, which then polymerizes from the "living" end of the first block.[3]

Below is a generalized workflow for the synthesis of a diblock copolymer via sequential ROMP.

ROMP_Workflow cluster_prep Preparation cluster_polym Polymerization cluster_term Termination & Isolation MonomerA Monomer A (e.g., Functionalized Norbornene) Reaction1 Initiation & Propagation: Polymerization of Monomer A MonomerA->Reaction1 Catalyst Grubbs' Catalyst Solution Catalyst->Reaction1 Solvent Anhydrous Solvent (e.g., Toluene, DCM) Solvent->Reaction1 LivingPolymer Living Poly(Monomer A) Reaction1->LivingPolymer Reaction2 Addition of Monomer B & Further Propagation LivingPolymer->Reaction2 MonomerB Monomer B (e.g., PEG-Norbornene) MonomerB->Reaction2 BlockCopolymer Living Diblock Copolymer Poly(A)-b-Poly(B) Reaction2->BlockCopolymer Termination Termination BlockCopolymer->Termination Quenching Quenching Agent (e.g., Ethyl Vinyl Ether) Quenching->Termination Precipitation Precipitation (e.g., in Methanol) Termination->Precipitation Drying Drying in vacuo Precipitation->Drying FinalProduct Purified Block Copolymer Drying->FinalProduct

Caption: General workflow for the synthesis of a this compound-containing diblock copolymer via sequential ROMP.

Data Presentation: Properties of this compound-Containing Block Copolymers

The following tables summarize representative data for this compound-containing block copolymers synthesized via ROMP. The molecular weight (Mn) and polydispersity index (PDI) are key indicators of a controlled polymerization process.

Monomer 1Monomer 2Catalyst (Generation)Mn (kDa)PDI (Mw/Mn)Reference
Norbornene (NBE)Cyclopentene (CP)Grubbs' 1st300-8001.2-1.4[9]
POSS-Norbornene (POSS-NBE)Methyltetracyclododecene (MTD)Grubbs' 1st25-501.10-1.25[3]
Norbornene Imide (M1)Styrene (CTA)Grubbs' 2nd (G2)2.5-[8]
Norbornene Imide (M1)Styrene (CTA)Hoveyda-Grubbs' (HG-II)2.4-[8]
Doxorubicin-NorbornenePEG-NorborneneGrubbs' 3rd15-251.1-1.2[1]
Phosphonate-oxanorbornene imideCarborane-oxanorbornene imideGrubbs' 3rd~501.03-1.08[10]

Table 1: Molecular characteristics of various this compound-containing block copolymers.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a Norbornene Diblock Copolymer via ROMP

This protocol describes a general method for the sequential ROMP of two norbornene-type monomers using a Grubbs' catalyst.

Materials:

  • Monomer A (e.g., a functionalized norbornene)

  • Monomer B (e.g., a different functionalized norbornene or a macro-monomer like PEG-norbornene)

  • Grubbs' Catalyst (e.g., 1st, 2nd, or 3rd Generation)

  • Anhydrous, degassed solvent (e.g., dichloromethane (B109758) (DCM) or toluene)

  • Quenching agent (e.g., ethyl vinyl ether)

  • Precipitation solvent (e.g., methanol)

  • Standard Schlenk line and glassware

  • Magnetic stirrer and stir bars

Procedure:

  • Monomer and Catalyst Preparation:

    • Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).

    • Purify monomers as required (e.g., by distillation, recrystallization, or passing through a column of activated alumina) to remove any impurities that may inhibit the catalyst.

    • In a glovebox or under an inert atmosphere, prepare a stock solution of the Grubbs' catalyst in the chosen anhydrous, degassed solvent. The concentration will depend on the desired monomer-to-catalyst ratio.

  • Polymerization of the First Block:

    • In a Schlenk flask, dissolve a predetermined amount of Monomer A in the anhydrous, degassed solvent.

    • While stirring, rapidly inject the required volume of the catalyst stock solution into the monomer solution.[11]

    • Allow the polymerization to proceed at room temperature. The reaction time will vary depending on the monomer reactivity and catalyst activity (typically from a few minutes to several hours). Monitor the reaction progress by taking aliquots and analyzing them by ¹H NMR to confirm monomer consumption.[12]

  • Polymerization of the Second Block:

    • Once Monomer A is fully consumed (as confirmed by ¹H NMR), take an aliquot of the living polymer solution for characterization (e.g., by Gel Permeation Chromatography (GPC) to determine the molecular weight and PDI of the first block).

    • Dissolve Monomer B in a small amount of the anhydrous, degassed solvent and add it to the stirring solution of the living poly(Monomer A).

    • Allow the polymerization of the second block to proceed. Again, monitor the reaction by ¹H NMR to track the consumption of Monomer B.

  • Termination and Isolation:

    • Once Monomer B is consumed, terminate the polymerization by adding an excess of a quenching agent, such as ethyl vinyl ether.[3] Stir for 20-30 minutes.

    • Precipitate the block copolymer by slowly adding the reaction mixture to a large volume of a non-solvent, typically cold methanol.[3]

    • Collect the precipitated polymer by filtration.

    • Wash the polymer with fresh non-solvent to remove any residual monomer or catalyst byproducts.

    • Dry the purified block copolymer under vacuum to a constant weight.[3]

  • Characterization:

    • Determine the molecular weight (Mn) and polydispersity index (PDI) of the final block copolymer using GPC.[13]

    • Confirm the block copolymer structure and composition using ¹H and ¹³C NMR spectroscopy.[4][13]

Protocol 2: Synthesis of a pH-Responsive Norbornene-Doxorubicin Block Copolymer for Drug Delivery

This protocol outlines the synthesis of an amphiphilic block copolymer designed for pH-triggered drug release, based on the work by Rao et al. (2012).[1][6] The copolymer consists of a hydrophobic block containing doxorubicin (B1662922) (DOX) attached via a pH-sensitive hydrazone linker and a hydrophilic PEG block.

Workflow for pH-Responsive Drug Release:

Drug_Release_Pathway Micelle Self-Assembled Micelle (COPY-DOX) CellularUptake Cellular Uptake Micelle->CellularUptake Endocytosis TumorEnv Acidic Tumor Microenvironment (pH 5.5-6.0) Hydrolysis Hydrazone Linker Cleavage TumorEnv->Hydrolysis DrugRelease Doxorubicin Release Hydrolysis->DrugRelease TherapeuticEffect Therapeutic Effect DrugRelease->TherapeuticEffect CellularUptake->TumorEnv

Caption: Schematic of pH-triggered doxorubicin release from a norbornene block copolymer micelle.[1]

Materials:

  • Norbornene-doxorubicin monomer with a hydrazone linker (Monomer 1)[1]

  • Norbornene-PEG monomer (Monomer 2)[1]

  • Grubbs' 3rd Generation Catalyst

  • Anhydrous, degassed DCM

  • Ethyl vinyl ether

  • Cold methanol

Procedure:

  • Synthesis of the First Block (Poly(DOX-Norbornene)):

    • In a Schlenk flask under an inert atmosphere, dissolve Monomer 1 in anhydrous, degassed DCM.

    • Add the Grubbs' 3rd Generation catalyst solution and allow the polymerization to proceed at room temperature until complete consumption of Monomer 1.

  • Synthesis of the Diblock Copolymer (COPY-DOX):

    • To the living polymer solution, add a solution of Monomer 2 in anhydrous, degassed DCM.

    • Continue stirring at room temperature until Monomer 2 is fully polymerized.

  • Termination and Purification:

    • Terminate the reaction with ethyl vinyl ether.

    • Precipitate the resulting block copolymer (COPY-DOX) in cold methanol.

    • Filter and dry the polymer under vacuum.

Characterization and Application:

  • The resulting COPY-DOX block copolymer can self-assemble into micelles in an aqueous solution.

  • The pH-responsive release of doxorubicin can be studied by incubating the micelles in buffer solutions of different pH values (e.g., pH 7.4 and pH 5.5) and measuring the amount of released drug over time using techniques like UV-Vis spectroscopy or fluorescence spectroscopy.[1] Studies have shown significantly accelerated drug release at a mildly acidic pH of 5.5-6, which mimics the environment of cancer cells.[1][6]

  • The cellular uptake and anticancer efficacy of the micelles can be evaluated in vitro using cancer cell lines (e.g., HeLa cells) through methods like confocal laser scanning microscopy and MTT assays.[1]

Conclusion

The synthesis of this compound-containing block copolymers via ROMP offers a robust and versatile platform for the development of advanced materials. The ability to precisely control the polymer architecture and incorporate a wide array of functional groups makes these copolymers highly attractive for various applications, particularly in the field of drug delivery. The protocols and data presented here provide a foundation for researchers to explore and exploit the potential of these remarkable materials.

References

Application Notes and Protocols for Norbornane-Based Drug Delivery Systems and Nanocarriers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the development and characterization of norbornane-based drug delivery systems. The unique strained ring structure of the norbornene moiety makes it highly reactive in Ring-Opening Metathesis Polymerization (ROMP), allowing for the synthesis of well-defined polymers with controlled molecular weights and low dispersities.[1] These characteristics, combined with the versatility of functionalization, make this compound derivatives ideal scaffolds for creating advanced nanocarriers for targeted and controlled drug release.[2][3]

Applications in Drug Delivery

This compound-based nanocarriers have emerged as a promising platform in medicinal chemistry, particularly in cancer therapy.[2] These systems can improve the therapeutic efficacy of anticancer drugs by enhancing their solubility, protecting them from degradation, and enabling targeted delivery to tumor tissues, thereby reducing systemic toxicity.[2][4]

One key application involves the development of pH-responsive drug delivery systems. By incorporating acid-labile linkers, such as hydrazones, into the polymer structure, drugs can be stably encapsulated at physiological pH and rapidly released in the acidic microenvironment of tumors or within endosomal compartments of cancer cells.[5]

Furthermore, the surfaces of this compound-based nanoparticles can be functionalized with targeting ligands, such as folate, to actively target cancer cells that overexpress the corresponding receptors.[6] This active targeting strategy, combined with the passive accumulation of nanoparticles in tumor tissues through the Enhanced Permeability and Retention (EPR) effect, significantly enhances the specificity and efficacy of the drug delivery system.[7]

Experimental Protocols

Synthesis of this compound-Based Polymers via Ring-Opening Metathesis Polymerization (ROMP)

ROMP is a powerful and widely used method for synthesizing polymers from strained cyclic olefins like norbornene derivatives.[8] The use of well-defined catalysts, such as Grubbs' catalysts, allows for living polymerization, yielding polymers with predictable molecular weights and narrow molecular weight distributions.[9]

Materials:

  • Norbornene-functionalized monomer (e.g., norbornene-doxorubicin conjugate, norbornene-PEG)

  • Grubbs' catalyst (e.g., Grubbs' third generation catalyst, G3)[9]

  • Anhydrous solvent (e.g., dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF))

  • Ethyl vinyl ether (to terminate the reaction)

  • Precipitation solvent (e.g., cold diethyl ether, methanol)

Protocol:

  • In a clean, dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the norbornene-functionalized monomer in the anhydrous solvent.

  • In a separate vial, dissolve the Grubbs' catalyst in a small amount of the anhydrous solvent.

  • Add the catalyst solution to the monomer solution with vigorous stirring. The reaction mixture may change color, indicating the initiation of polymerization.

  • Allow the reaction to proceed for the desired time (typically ranging from minutes to a few hours) at room temperature or with gentle heating, depending on the monomer and catalyst activity. Monitor the progress of the polymerization by techniques such as ¹H NMR spectroscopy or Gel Permeation Chromatography (GPC) if desired.

  • To terminate the polymerization, add an excess of ethyl vinyl ether and stir for an additional 20-30 minutes.

  • Precipitate the polymer by slowly adding the reaction mixture to a cold, non-solvent (e.g., diethyl ether or methanol).

  • Collect the precipitated polymer by filtration or centrifugation.

  • Wash the polymer with the precipitation solvent to remove any unreacted monomer and catalyst residues.

  • Dry the polymer under vacuum to a constant weight.

  • Characterize the polymer for its molecular weight (Mn), dispersity (Đ), and chemical structure using GPC and NMR spectroscopy.[8]

Workflow for ROMP Synthesis of this compound-Based Polymers:

rom_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification & Analysis Monomer Norbornene Monomer Polymerization Initiate ROMP (Inert Atmosphere) Monomer->Polymerization Catalyst Grubbs' Catalyst Catalyst->Polymerization Solvent Anhydrous Solvent Solvent->Polymerization Termination Terminate with Ethyl Vinyl Ether Polymerization->Termination Precipitation Precipitate Polymer Termination->Precipitation Washing Wash Polymer Precipitation->Washing Drying Dry Under Vacuum Washing->Drying Characterization Characterize (GPC, NMR) Drying->Characterization

ROMP Synthesis Workflow
Nanoparticle Formulation: Self-Assembly of Amphiphilic Block Copolymers

Amphiphilic block copolymers, consisting of a hydrophilic block (e.g., polyethylene (B3416737) glycol, PEG) and a hydrophobic block (the this compound-based polymer), can self-assemble into micelles or other nanostructures in an aqueous environment. The hydrophobic drug can be encapsulated within the core of these micelles.

Materials:

  • Amphiphilic this compound-based block copolymer

  • Hydrophobic drug (e.g., doxorubicin, paclitaxel)

  • Organic solvent miscible with water (e.g., dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), THF)

  • Aqueous buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Dialysis membrane (with an appropriate molecular weight cut-off)

Protocol:

  • Dissolve the amphiphilic block copolymer and the hydrophobic drug in a small amount of the organic solvent. The ratio of drug to polymer can be varied to optimize drug loading.

  • Slowly add the aqueous buffer to the polymer/drug solution under constant stirring. This will induce the self-assembly of the block copolymer into micelles, encapsulating the drug in the hydrophobic core.

  • Continue stirring for several hours to allow for the stabilization of the nanoparticles.

  • Transfer the nanoparticle suspension to a dialysis bag and dialyze against a large volume of the aqueous buffer for 24-48 hours to remove the organic solvent and any unencapsulated drug. Change the buffer periodically.

  • Collect the purified nanoparticle suspension.

  • Characterize the nanoparticles for their size, size distribution, and morphology using Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM).[10]

Determination of Drug Loading and Encapsulation Efficiency

Protocol:

  • Lyophilize a known amount of the drug-loaded nanoparticle suspension to obtain the total weight of the nanoparticles.

  • Dissolve a known weight of the lyophilized nanoparticles in a suitable organic solvent to disrupt the micelles and release the encapsulated drug.

  • Quantify the amount of drug in the solution using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Calculate the Drug Loading Content (DLC) and Encapsulation Efficiency (EE) using the following formulas:[11]

    • DLC (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100

    • EE (%) = (Weight of drug in nanoparticles / Initial weight of drug used) x 100

Logical Relationship for Drug Loading and Encapsulation Efficiency Calculation:

drug_loading_logic cluster_inputs Initial Inputs cluster_measurements Experimental Measurements cluster_calculations Calculated Outputs InitialDrug Initial Weight of Drug EE Encapsulation Efficiency (EE) InitialDrug->EE PolymerWeight Weight of Polymer DrugInNano Weight of Drug in Nanoparticles (Measured by UV-Vis/HPLC) DLC Drug Loading Content (DLC) DrugInNano->DLC DrugInNano->EE NanoWeight Total Weight of Drug-Loaded Nanoparticles NanoWeight->DLC

Drug Loading Calculation Logic
In Vitro Drug Release Study

Protocol:

  • Place a known amount of the drug-loaded nanoparticle suspension in a dialysis bag.

  • Immerse the dialysis bag in a release medium with a specific pH (e.g., pH 7.4 to simulate physiological conditions and pH 5.5 to simulate the tumor microenvironment).[5]

  • Maintain the setup at 37°C with constant gentle stirring.

  • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Quantify the amount of drug released into the medium at each time point using a suitable analytical method (e.g., UV-Vis or HPLC).

  • Plot the cumulative percentage of drug released as a function of time.

In Vitro Cytotoxicity Assay (MTT Assay)

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Drug-loaded nanoparticles, empty nanoparticles (placebo), and free drug solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Protocol:

  • Seed the cancer cells in 96-well plates at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the drug-loaded nanoparticles, empty nanoparticles, and the free drug. Include untreated cells as a control.

  • Incubate the cells for a specific period (e.g., 24, 48, or 72 hours).

  • After incubation, add MTT solution to each well and incubate for another 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage relative to the untreated control cells.

Signaling Pathway for MTT Assay:

mtt_pathway cluster_cell Viable Cell Mitochondria Mitochondrial Reductase Enzymes Formazan Formazan (Purple, Insoluble) Mitochondria->Formazan MTT MTT (Yellow, Soluble) MTT->Mitochondria Reduction DMSO DMSO Formazan->DMSO Solubilization Absorbance Measure Absorbance (Quantifies Viability) DMSO->Absorbance

MTT Assay Principle

Data Presentation

Table 1: Physicochemical Properties of this compound-Based Nanocarriers
Formulation IDPolymer CompositionDrugParticle Size (nm)Polydispersity Index (PDI)Drug Loading Content (%)Encapsulation Efficiency (%)Reference
NBN-DOX-1P(NB-g-PEG)-b-P(NB-DOX)Doxorubicin120 ± 150.1510.285.3[5]
NBN-PTX-1P(NB-ester-PTX)Paclitaxel150 ± 200.218.578.9Fictional
Folate-NBN-DOXFolate-PEG-b-P(NB-DOX)Doxorubicin135 ± 120.189.882.1[6]

Note: Data may be sourced and adapted from multiple references for illustrative purposes. "Fictional" indicates a hypothetical example.

Table 2: In Vitro Drug Release Profile of Doxorubicin from pH-Responsive this compound Micelles
Time (hours)Cumulative Release at pH 7.4 (%)Cumulative Release at pH 5.5 (%)Reference
25.2 ± 0.815.6 ± 1.2[5]
610.1 ± 1.135.8 ± 2.5[5]
1215.8 ± 1.560.2 ± 3.1[5]
2422.5 ± 2.085.7 ± 4.0[5]
4828.3 ± 2.392.1 ± 3.8[5]

Note: Data is representative and adapted from literature discussing pH-responsive release.[5]

Table 3: In Vitro Cytotoxicity (IC50 Values) of Doxorubicin Formulations in HeLa Cells after 48h Incubation
FormulationIC50 (µg/mL)Reference
Free Doxorubicin0.85[5]
NBN-DOX Micelles1.20[5]
Folate-NBN-DOX Micelles0.55[6]
Empty NBN Micelles> 100[5]

Note: IC50 is the concentration of drug required to inhibit the growth of 50% of cells. Data is representative.

References

Application Notes and Protocols: Functionalization of Polynorbornene Side Chains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the primary strategies for the functionalization of polynorbornene side chains. This document includes experimental protocols for key modification techniques, quantitative data summaries for comparative analysis, and visual diagrams of the reaction workflows. The functionalization of polynorbornene is a critical step in tailoring its properties for a wide range of applications, from advanced materials to sophisticated drug delivery systems.

I. Strategies for Side Chain Functionalization

The two main approaches for introducing functional groups into polynorbornene are the polymerization of already functionalized monomers and the post-polymerization modification of a pre-synthesized polymer.

  • Polymerization of Functionalized Monomers: This strategy involves the initial synthesis of norbornene monomers that already contain the desired functional groups.[1][2] These monomers are then polymerized, typically through Ring-Opening Metathesis Polymerization (ROMP), to yield a functionalized polymer.[2] This method allows for precise control over the composition and distribution of functional groups along the polymer chain.[3] However, some functional groups may not be compatible with the polymerization catalyst, limiting the scope of this approach.[4]

  • Post-Polymerization Modification (PPM): PPM is a versatile technique where a precursor polynorbornene with reactive "handles" is first synthesized, and the desired functional groups are subsequently attached to these handles.[5][6] This approach is advantageous as it allows for the creation of a library of functionalized polymers from a single parent polymer and is compatible with a broader range of functional groups.[7] Common PPM reactions include "click" chemistry, Wittig reactions, and C-H functionalization.[5][6][7]

II. Visualization of Functionalization Workflows

The following diagrams illustrate the conceptual workflows for the two primary strategies of polynorbornene functionalization.

functionalization_workflows cluster_0 Polymerization of Functionalized Monomers cluster_1 Post-Polymerization Modification (PPM) Monomer_Synthesis Synthesis of Functionalized Monomer Polymerization ROMP Polymerization Monomer_Synthesis->Polymerization Polymerize Functional_Polymer1 Functionalized Polynorbornene Polymerization->Functional_Polymer1 Precursor_Synthesis Synthesis of Precursor Polymer Modification Side-Chain Modification Precursor_Synthesis->Modification Functionalize Functional_Polymer2 Functionalized Polynorbornene Modification->Functional_Polymer2

Figure 1: Comparative workflows of the two main functionalization strategies.

III. Key Post-Polymerization Modification Techniques

Several powerful chemical reactions are employed for the post-polymerization modification of polynorbornene side chains.

ppm_techniques PPM Post-Polymerization Modification Thiol_Ene Thiol-Ene Coupling PPM->Thiol_Ene Wittig Wittig Reaction PPM->Wittig Azide_Alkyne Azide-Alkyne Cycloaddition PPM->Azide_Alkyne CH_Amination C-H Allylic Amination PPM->CH_Amination Thio_Bromo Thio-Bromo Click PPM->Thio_Bromo

Figure 2: Key techniques for post-polymerization modification.
  • Thiol-Ene Radical Addition: This "click" reaction involves the radical-initiated addition of a thiol to an alkene. It is highly efficient and proceeds under mild conditions, often with UV initiation.[7]

  • Wittig Reaction: This classic olefination reaction can be adapted for PPM to install a variety of functional groups. It involves the reaction of a polymeric phosphonium (B103445) ylide with an aldehyde.[5]

  • Azide-Alkyne Cycloaddition: A cornerstone of "click" chemistry, this reaction can be used to functionalize polynorbornenes bearing either azide (B81097) or alkyne side chains.[7]

  • C-H Allylic Amination: This method allows for the direct functionalization of the polynorbornene backbone at allylic positions, preserving the double bonds.[6]

  • "Thio-Bromo" Click Reaction: This nucleophilic substitution involves the reaction of a thiol with an α-bromo ester on the polymer side chain.[5]

IV. Quantitative Data Summary

The following tables summarize key quantitative data for different functionalization approaches, providing a basis for comparison.

Table 1: Polymerization of Functionalized Monomers

Monomer Functional GroupPolymerization MethodMolecular Weight (Mn, g/mol )Polydispersity Index (PDI)Comonomer Incorporation (%)Reference
AcetatePalladium-catalyzed---[3]
HydroxylPalladium-catalyzedHigh-8.0–12.5[3]
Carboxylic AcidPalladium-catalyzed---[3]
Nitronaphthyl EsterROMP-Low-[2]
PerfluorophenylAddition Polymerization---[8]

Table 2: Post-Polymerization Modification of Polynorbornene

Precursor Polymer Side ChainModification ReactionFunctional Group IntroducedDegree of Functionalization (%)Resulting Mn ( g/mol )Resulting PDIReference
α-bromo esterWittig ReactionCinnamates---[5]
NorborneneThiol-Ene CouplingThioether>99IncreasedLow[7]
NorborneneDiels-Alder (with tetrazine)Dihydropyridazine>99IncreasedLow[7]
Polynorbornene BackboneAllylic C-H AminationAryl SulfonamideVariable--[6]
ω-bromoalkylNucleophilic SubstitutionAzide, Cyano, Thiophenyl---[9]
DibromomaleimideThiol-Maleimide ReactionThiol Adduct--Narrow[10]

V. Experimental Protocols

The following are detailed protocols for key experiments in the functionalization of polynorbornene.

Protocol 1: Synthesis of a Precursor Polymer via ROMP for PPM

This protocol describes the synthesis of a polynorbornene bearing ω-bromoalkyl side chains, which can be used as a precursor for various nucleophilic substitution reactions.[9]

Materials:

  • Norbornene

  • ω-bromoalkylnorbornene (e.g., NB-(CH2)4Br)

  • Grubbs' 2nd Generation Catalyst

  • Anhydrous, deoxygenated toluene (B28343)

  • Methanol

  • Standard Schlenk line and glassware

Procedure:

  • In a glovebox, add norbornene (e.g., 100 equivalents) and ω-bromoalkylnorbornene (e.g., 10 equivalents) to a Schlenk flask equipped with a magnetic stir bar.

  • Dissolve the monomers in anhydrous, deoxygenated toluene.

  • In a separate vial, dissolve Grubbs' 2nd generation catalyst (1 equivalent) in a minimal amount of anhydrous, deoxygenated toluene.

  • Rapidly inject the catalyst solution into the stirring monomer solution.

  • Allow the polymerization to proceed at room temperature for 2-4 hours, during which the solution will become viscous.

  • Quench the polymerization by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.

  • Precipitate the polymer by slowly adding the reaction mixture to a large volume of vigorously stirring methanol.

  • Filter the white, fibrous polymer and wash with fresh methanol.

  • Dry the polymer under vacuum to a constant weight.

  • Characterize the polymer by ¹H NMR to determine the incorporation of the bromo-functionalized monomer and by Gel Permeation Chromatography (GPC) for molecular weight and PDI.

Protocol 2: Post-Polymerization Modification via Thiol-Ene "Click" Chemistry

This protocol details the functionalization of a norbornene-functional polymer with a thiol-containing molecule.[7]

Materials:

  • Norbornene-functional polymer (e.g., from Protocol 1, after conversion of bromide to alkene, or a copolymer with norbornene)

  • Thiol (e.g., 1-dodecanethiol, 1.5 equivalents per norbornene unit)

  • Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA, 0.1 equivalents)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Methanol

  • UV lamp (365 nm)

Procedure:

  • Dissolve the norbornene-functional polymer in anhydrous THF in a quartz reaction vessel.

  • Add the thiol and the photoinitiator to the solution.

  • Seal the vessel and deoxygenate the solution by bubbling with argon for 20 minutes.

  • Place the reaction vessel under a UV lamp and irradiate at 365 nm for 1-2 hours at room temperature.

  • Monitor the reaction by ¹H NMR by observing the disappearance of the norbornene alkene protons (δ ≈ 6.15-5.91 ppm).

  • Once the reaction is complete, precipitate the functionalized polymer into cold methanol.

  • Filter the polymer, wash with methanol, and dry under vacuum.

  • Characterize the final product by ¹H NMR to confirm functionalization and by GPC to assess changes in molecular weight.

Protocol 3: Synthesis of a Functionalized Monomer and Subsequent Polymerization

This protocol describes the synthesis of a norbornene monomer with a nitronaphthyl side-chain and its subsequent polymerization via ROMP.[2]

Part A: Monomer Synthesis

Part B: ROMP of the Functionalized Monomer

  • In a glovebox, dissolve the nitronaphthyl-functionalized norbornene monomer in anhydrous, deoxygenated toluene.

  • Add a solution of Grubbs' 3rd generation catalyst in toluene to the monomer solution. To control the polymerization kinetics, pyridine (B92270) can be added.[2]

  • Allow the polymerization to proceed for the desired time (kinetics can be monitored by taking aliquots).

  • Quench the reaction with ethyl vinyl ether.

  • Precipitate the polymer in cold methanol, filter, and dry under vacuum.

  • Characterize the resulting polymer by GPC for molecular weight and PDI, and by UV-vis and fluorescence spectroscopy to assess its optical properties.

VI. Applications in Drug Development

The ability to introduce a wide variety of functional groups onto polynorbornene side chains makes these polymers highly attractive for drug delivery applications.[11][12] Specific functionalities can be chosen to enhance biocompatibility, control drug release, and target specific cells or tissues.[13][14]

A notable example is the conjugation of the anticancer drug doxorubicin (B1662922) (DOX) to a polynorbornene backbone using a pH-sensitive hydrazone linker.[15] This linker is stable at physiological pH (7.4) but cleaves in the acidic environment of cancer cell endosomes (pH ~5), triggering the release of the drug directly at the target site.[15] This strategy can increase the therapeutic efficacy of the drug while minimizing systemic side effects.[15]

drug_delivery_pathway cluster_0 Systemic Circulation (pH 7.4) cluster_1 Cancer Cell Internalization Polymer_Drug_Conjugate Polynorbornene-DOX (Stable Hydrazone Linker) Targeting EPR Effect or Active Targeting Polymer_Drug_Conjugate->Targeting Tumor_Microenvironment Tumor Microenvironment Targeting->Tumor_Microenvironment Endocytosis Endocytosis Tumor_Microenvironment->Endocytosis Endosome Endosome (pH ~5) Endocytosis->Endosome Drug_Release Hydrazone Cleavage & DOX Release Endosome->Drug_Release Therapeutic_Action Therapeutic Action Drug_Release->Therapeutic_Action

Figure 3: pH-responsive drug delivery using a functionalized polynorbornene carrier.

References

Norbornane as a Building Block for High-Density Fuels: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norbornane (bicyclo[2.2.1]heptane) and its derivatives have emerged as crucial building blocks in the synthesis of high-energy-density (HED) liquid fuels.[1] The strained polycyclic structure of the this compound backbone is a key factor in the high density and volumetric heat of combustion of these fuels, making them promising candidates for advanced aerospace propulsion systems where volume is a limiting factor.[1][2] This document provides detailed application notes on the synthesis and properties of this compound-based fuels, along with experimental protocols for key synthetic transformations.

Key Properties of this compound-Based Fuels

This compound-derived fuels offer significant advantages over conventional jet fuels like JP-10, which is itself a this compound derivative (exo-tetrahydrodicyclopentadiene).[1][3] These advantages include higher densities and volumetric energy densities.[4][5] The introduction of strained rings, such as cyclopropane, or the creation of dimers and oligomers of this compound derivatives can further enhance these properties.[6][7]

Comparative Data of this compound-Based High-Density Fuels
Fuel CandidateSynthesis PrecursorDensity (g/mL)Volumetric Heat of Combustion (MJ/L)Freezing Point (°C)Kinematic Viscosity (mm²/s)Reference
JP-10 Dicyclopentadiene~0.94~39.5-79< 12 at -40°C[1][8]
Dicyclopropanated 5-vinyl-2-norbornene (B46002) (dcpVNB) 5-vinyl-2-norbornene~0.9540.23--[6]
Spiro-hydrocarbons with two this compound motifs Methylenethis compound0.992–1.02341.79–43.28--[4][5]
Hydrogenated norbornene dimer Norbornene0.97841.49--[9]
Hydrogenated β-pinene dimer β-pinene0.9439.5--[8][10]
Polycyclic this compound-containing hydrocarbons 5-vinyl-2-norborneneup to 1.0799up to 45.38+15 to < -60up to 1.89[1]

Synthetic Strategies and Experimental Protocols

Several synthetic strategies are employed to convert this compound derivatives into high-density fuels. The most common approaches include cycloaddition reactions and catalytic dimerization.

Logical Workflow for Synthesizing this compound-Based Fuels

G cluster_0 Starting Materials cluster_1 Key Reactions cluster_2 Intermediate Products cluster_3 Final Products Norbornadiene Norbornadiene Dimerization Catalytic Dimerization Norbornadiene->Dimerization 5-vinyl-2-norbornene 5-vinyl-2-norbornene Diels_Alder Diels-Alder Reaction ([4+2] Cycloaddition) 5-vinyl-2-norbornene->Diels_Alder Cyclopropanation Cyclopropanation (e.g., Simmons-Smith) 5-vinyl-2-norbornene->Cyclopropanation Methylenethis compound Methylenethis compound Methylenethis compound->Diels_Alder Methylenethis compound->Cyclopropanation Norbornene Norbornene Norbornene->Dimerization Spiro_Norbornanes Spiro_Norbornanes Diels_Alder->Spiro_Norbornanes Cyclopropanated_Norbornanes Cyclopropanated_Norbornanes Cyclopropanation->Cyclopropanated_Norbornanes Norbornane_Dimers Norbornane_Dimers Dimerization->Norbornane_Dimers Hydrogenation Hydrogenation High_Density_Fuel High_Density_Fuel Hydrogenation->High_Density_Fuel Norbornane_Dimers->Hydrogenation Spiro_Norbornanes->Hydrogenation Cyclopropanated_Norbornanes->Hydrogenation

Caption: General workflow for the synthesis of high-density fuels from various this compound-based starting materials.

Protocol 1: Synthesis of Spiro-Norbornanes via Diels-Alder Reaction

This protocol describes a general procedure for the [4π+2π] cycloaddition reaction to synthesize spiro-hydrocarbons, which have shown high densities and energy densities.[4][5]

Materials:

  • 5-methylene-2-norbornene (B1619167) (or other this compound derivative with an exocyclic double bond)

  • Dienophile (e.g., cyclopentadiene)

  • Anhydrous toluene (B28343) (or other suitable high-boiling solvent)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Heating mantle and magnetic stirrer

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

  • Hexane (B92381) (or other suitable eluent)

Procedure:

  • Set up a round-bottom flask equipped with a magnetic stir bar, condenser, and an inlet for inert gas.

  • Charge the flask with 5-methylene-2-norbornene (1 equivalent) and the dienophile (1.1-1.5 equivalents).

  • Add anhydrous toluene to dissolve the reactants.

  • Flush the system with inert gas.

  • Heat the reaction mixture to reflux (typically 110-120 °C) with vigorous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction may take several hours to days depending on the reactivity of the substrates.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel, using hexane as the eluent, to isolate the spiro-norbornane product.

  • Characterize the final product using NMR spectroscopy and Mass Spectrometry.

Protocol 2: Cyclopropanation of this compound Derivatives via Simmons-Smith Reaction

This protocol outlines the cyclopropanation of a this compound derivative using the Simmons-Smith reaction to introduce strained three-membered rings, which can increase the density and heat of combustion of the resulting fuel.[4][6]

Materials:

  • This compound derivative with a double bond (e.g., methylenethis compound)

  • Diethyl zinc (ZnEt₂)

  • Diiodomethane (B129776) (CH₂I₂)

  • Anhydrous dichloromethane (B109758) (DCM) or diethyl ether

  • Inert gas (Nitrogen or Argon)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Standard glassware for organic synthesis

  • Ice bath

  • Separatory funnel

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and an inert gas inlet.

  • Dissolve the this compound derivative (1 equivalent) in anhydrous DCM under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add diethyl zinc (1.1-1.5 equivalents) to the stirred solution.

  • In a separate flask, prepare a solution of diiodomethane (1.1-1.5 equivalents) in anhydrous DCM.

  • Add the diiodomethane solution dropwise to the reaction mixture via the dropping funnel, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours or until completion (monitored by TLC or GC).

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the cyclopropanated this compound.

Experimental Workflow for Cyclopropanation

G Start Start Dissolve_Substrate Dissolve this compound derivative in anhydrous solvent Start->Dissolve_Substrate Cool Cool to 0°C Dissolve_Substrate->Cool Add_ZnEt2 Add Diethyl Zinc Cool->Add_ZnEt2 Add_CH2I2 Add Diiodomethane dropwise Add_ZnEt2->Add_CH2I2 Warm_Stir Warm to RT and stir Add_CH2I2->Warm_Stir Quench Quench with aq. NH4Cl Warm_Stir->Quench Workup Aqueous Workup (Wash with NaHCO3, brine) Quench->Workup Dry_Concentrate Dry organic layer and concentrate Workup->Dry_Concentrate Purify Purify by column chromatography Dry_Concentrate->Purify End End Purify->End

Caption: Step-by-step workflow for the Simmons-Smith cyclopropanation of a this compound derivative.

Protocol 3: Catalytic Dimerization of Norbornene

This protocol provides a general method for the catalytic dimerization of norbornene to produce high-density hydrocarbon fuels. Acidic zeolite catalysts are often used for this transformation.[9]

Materials:

  • Norbornene

  • Acidic zeolite catalyst (e.g., H-ZSM-5)

  • Anhydrous toluene or other suitable solvent

  • High-pressure autoclave reactor

  • Inert gas (Nitrogen or Argon)

  • Filtration setup

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Activate the acidic zeolite catalyst by heating under vacuum at a high temperature (e.g., 400-500 °C) for several hours.

  • Cool the catalyst to room temperature under an inert atmosphere.

  • In a glovebox or under an inert atmosphere, charge a high-pressure autoclave reactor with the activated catalyst, norbornene, and anhydrous toluene.

  • Seal the reactor and purge with inert gas.

  • Pressurize the reactor with inert gas to the desired pressure.

  • Heat the reactor to the desired temperature (e.g., 150-250 °C) with stirring.

  • Maintain the reaction conditions for the specified time (e.g., 4-24 hours).

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the pressure.

  • Filter the reaction mixture to remove the catalyst.

  • Remove the solvent from the filtrate by rotary evaporation.

  • Purify the resulting dimer mixture by vacuum distillation.

  • The dimer product can be subsequently hydrogenated to produce the final saturated high-density fuel.

Conclusion

The use of this compound as a building block provides a versatile platform for the synthesis of advanced high-density fuels. Through well-established organic reactions such as Diels-Alder cycloadditions, cyclopropanation, and catalytic dimerization, a variety of this compound-based hydrocarbons with superior fuel properties can be obtained. The protocols and data presented herein offer a foundational resource for researchers and scientists working in the field of high-energy-density materials and advanced fuel development. Further research into optimizing catalytic systems and exploring new this compound derivatives will continue to push the boundaries of high-performance fuels.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Norbornene Epoxidation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the epoxidation of norbornene.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve specific issues you may encounter during your norbornene epoxidation experiments.

Issue 1: Low or No Conversion of Norbornene

  • Question: My reaction shows very low or no conversion of the starting norbornene. What are the potential causes and solutions?

  • Answer: Low conversion can stem from several factors related to your reagents and reaction conditions. Here is a systematic approach to troubleshooting:

    • Check Your Oxidizing Agent:

      • Peroxyacids (e.g., m-CPBA): These can degrade over time. It is crucial to use a fresh batch or titrate an older batch to determine its active oxygen content.

      • Hydrogen Peroxide (H₂O₂): Ensure the concentration of your hydrogen peroxide solution is accurate. Use a stabilized grade suitable for organic synthesis.

      • In situ Generated Oxidants (e.g., DMDO from Oxone): The efficiency of in situ generation depends on the reaction conditions. Ensure the pH and temperature are optimal for the formation of the active oxidizing species.

    • Catalyst Activity (if applicable):

      • Homogeneous Catalysts (e.g., RuCl₃): Ensure the catalyst has not been deactivated. The addition of a ligand, such as pyridine-2,6-dicarboxylic acid, can significantly enhance activity and selectivity.[1][2]

      • Heterogeneous Catalysts: Check for signs of deactivation, such as changes in color or morphology. Regeneration according to the manufacturer's or literature procedures may be necessary.

    • Reaction Conditions:

      • Temperature: Some epoxidation reactions require specific temperature control. For instance, reactions with highly reactive oxidants like dimethyldioxirane (B1199080) are often performed at 0°C to improve selectivity and control the reaction rate.[1]

      • Solvent: The choice of solvent can influence the reaction rate and selectivity. Ensure the solvent is anhydrous, as water can lead to side reactions like epoxide ring-opening.[3]

Issue 2: Poor Selectivity and Formation of Byproducts

  • Question: I'm observing significant byproduct formation in my reaction mixture. What are the common side reactions and how can I minimize them?

  • Answer: The primary side reactions in norbornene epoxidation are epoxide ring-opening to form diols and allylic oxidation.

    • Epoxide Ring-Opening: This is a common issue, especially in the presence of acid and water, leading to the formation of norbornane-2,3-diol.[3]

      • Troubleshooting Strategies:

        • Use Anhydrous Solvents: Ensure your solvent is dry.

        • Buffer the Reaction: When using peroxyacids, which produce a carboxylic acid byproduct, consider adding a buffer like sodium bicarbonate to neutralize the acid.[3]

        • Control Temperature: Higher temperatures can promote ring-opening.[3]

    • Allylic Oxidation: This side reaction can lead to the formation of 2-cyclohexen-1-ol (B1581600) and 2-cyclohexen-1-one (B156087) from cyclohexene (B86901) derivatives, and analogous products from norbornene.

      • Troubleshooting Strategies:

        • Choice of Oxidant and Catalyst: The selection of the catalytic system is crucial. Some metal catalysts may have a higher propensity for promoting allylic oxidation.[3]

        • Low Temperature: Running the reaction at the lowest effective temperature can improve selectivity for the epoxide.[3]

Issue 3: Difficulty in Product Purification

  • Question: I am having trouble isolating a pure sample of 2,3-epoxythis compound. What are the common impurities and effective purification techniques?

  • Answer: Common impurities include unreacted starting material, the oxidizing agent's byproducts (e.g., m-chlorobenzoic acid from m-CPBA), and any side products formed.

    • Work-up Procedures:

      • Quenching Excess Oxidant: Unreacted peroxides should be quenched before work-up. A common method is to add an aqueous solution of sodium sulfite (B76179) (Na₂SO₃) or sodium thiosulfate (B1220275) (Na₂S₂O₃).[4]

      • Removing Acidic Byproducts: Washing the organic layer with a mild base, such as a saturated sodium bicarbonate solution, will remove acidic impurities like carboxylic acids.[4]

    • Purification Techniques:

      • Chromatography: Flash column chromatography on silica (B1680970) gel is a highly effective method for separating the epoxide from other components. A typical eluent system is a mixture of n-hexane and ethyl acetate.[1][2]

      • Distillation: For larger scale reactions, vacuum distillation can be used to purify the product.

      • Recrystallization: If the epoxide is a solid, recrystallization from an appropriate solvent can be an effective purification method.

Issue 4: Controlling Stereoselectivity

  • Question: How can I control the formation of exo- versus endo-2,3-epoxythis compound?

  • Answer: The epoxidation of norbornene is highly stereoselective, predominantly yielding the exo-epoxide. This is due to steric hindrance from the methylene (B1212753) bridge, which blocks the endo-face of the double bond.[5] Torsional effects in the transition state also favor the exo attack.[5] For most common epoxidation methods, the exo product is the major, if not exclusive, isomer formed. If the endo-isomer is desired, a multi-step synthetic route would likely be required.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for norbornene epoxidation?

A1: Several effective methods are commonly used:

  • Using Peroxyacids: meta-Chloroperoxybenzoic acid (m-CPBA) is a widely used reagent for epoxidation due to its commercial availability and high efficiency.[6]

  • Using Dimethyldioxirane (DMDO): DMDO is a powerful and neutral oxidizing agent. It is often generated in situ from Oxone (a potassium peroxymonosulfate (B1194676) salt) and acetone.[1][6]

  • Using Metal Catalysts with Hydrogen Peroxide: A system employing a catalytic amount of ruthenium trichloride (B1173362) (RuCl₃) with hydrogen peroxide as the terminal oxidant provides high yields under mild conditions.[1][2]

Q2: What are the safety precautions for handling peroxide-based oxidizing agents?

A2: Peroxides can be explosive and should be handled with care.

  • m-CPBA: It is a solid that can be shock-sensitive and may explode upon heating.[7][8] It is recommended to store it at low temperatures (2-8 °C) and in its original container.[7]

  • Hydrogen Peroxide: Concentrated solutions are strong oxidizers. Avoid contact with skin and eyes, and keep away from combustible materials.[4]

  • General Precautions: Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9] Work in a well-ventilated fume hood.[7] Do not return unused peroxides to their original container to avoid contamination.[9] Spills should be cleaned up immediately using an inert absorbent material.[9]

Q3: How does the choice of solvent affect the reaction?

A3: The solvent can influence reaction rate, yield, and selectivity.

  • Polarity: The solvent should be able to dissolve the reactants.

  • Aprotic vs. Protic: Aprotic solvents like dichloromethane (B109758) (CH₂Cl₂), acetone, or tert-amyl alcohol are generally preferred.[1][2] Protic solvents like water or alcohols can react with the epoxide product, leading to ring-opening.[3]

  • Anhydrous Conditions: It is crucial to use dry solvents to prevent the hydrolysis of the epoxide to a diol.[3]

Q4: Can the catalyst be recovered and reused in the RuCl₃/H₂O₂ system?

A4: While the search results focus on the high efficiency of the catalyst, specific protocols for its recovery and reuse in this particular system were not detailed. In general, for homogeneous catalysts, recovery can be challenging. For heterogeneous catalysts, recovery is typically achieved by simple filtration.

Data Presentation

Table 1: Comparison of Common Norbornene Epoxidation Methods

MethodOxidizing AgentCatalyst/ReagentSolventTemperature (°C)Yield (%)Reference
DMDODimethyldioxirane (in situ)Oxone, AcetoneDichloromethane085[1][2]
Ru-catalyzedHydrogen PeroxideRuCl₃·xH₂O, Pyridine-2,6-dicarboxylic acidtert-Amyl alcoholRoom Temp.>99[1][2]
Peroxyacidm-CPBA-DichloromethaneRoom Temp.High (not specified)[6]

Experimental Protocols

Protocol 1: Epoxidation of Norbornene using Dimethyldioxirane (DMDO) [1][2]

  • Dissolve norbornene (2.0 mL) in dichloromethane (CH₂Cl₂, 20 mL) in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath under an argon atmosphere.

  • Slowly add a 0.075 M solution of dimethyldioxirane (80 mL, 6.0 mmol) to the cooled norbornene solution.

  • Continue stirring the reaction mixture at 0°C for 5 hours.

  • Monitor the reaction progress using TLC or GC.

  • Once the reaction is complete, evaporate the solvents under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: CH₂Cl₂:petroleum ether, 2:1) to afford 2,3-epoxythis compound.

Protocol 2: Epoxidation of Norbornene using RuCl₃/H₂O₂ [1][2]

  • In a 25 mL Schlenk tube, dissolve norbornene (0.5 mmol), pyridine-2,6-dicarboxylic acid (8.4 mg, 0.05 mmol), and a catalyst solution (1 mL, 0.005 mmol; prepared by dissolving 10.4 mg of RuCl₃·xH₂O in 10 mL of tert-amyl alcohol) in tert-amyl alcohol (8 mL).

  • Add dodecane (B42187) (100 µL) as an internal GC standard.

  • Add a solution of hydrogen peroxide (1.67 mmol) in tert-amyl alcohol (1 mL) to the reaction mixture over a period of 12 hours using a syringe pump.

  • After the addition is complete, stir the mixture for an additional 2 hours.

  • Monitor the yield and conversion by taking aliquots from the reaction mixture for GC analysis.

  • For product isolation, quench the reaction with a Na₂SO₃ solution (10 mL).

  • Extract the mixture with dichloromethane (2 x 10 mL) and wash with water (20 mL).

  • Dry the combined organic layers over MgSO₄ and evaporate the solvent.

  • Purify the crude epoxide by silica gel column chromatography (eluent: n-hexane/ethyl acetate, 100:1, silica gel saturated with 3% triethylamine).

Visualizations

experimental_workflow_DMDO cluster_prep Reaction Setup cluster_reaction Epoxidation cluster_workup Work-up & Purification start Dissolve Norbornene in CH2Cl2 cool Cool to 0°C start->cool Inert Atmosphere add_dmdo Slowly Add DMDO Solution cool->add_dmdo stir Stir at 0°C for 5h add_dmdo->stir evaporate Evaporate Solvent stir->evaporate Reaction Complete chromatography Flash Column Chromatography evaporate->chromatography product Pure 2,3-Epoxythis compound chromatography->product

Caption: Experimental workflow for norbornene epoxidation using DMDO.

troubleshooting_low_yield cluster_reagents Check Reagents cluster_conditions Check Conditions cluster_solutions Potential Solutions start Low/No Conversion of Norbornene oxidant Oxidizing Agent (e.g., m-CPBA, H2O2) start->oxidant catalyst Catalyst (if applicable) start->catalyst temp Temperature start->temp solvent Solvent start->solvent sol_oxidant Use fresh oxidant or titrate oxidant->sol_oxidant sol_catalyst Check for deactivation, add ligand if needed catalyst->sol_catalyst sol_temp Optimize temperature (e.g., cooling) temp->sol_temp sol_solvent Ensure solvent is anhydrous solvent->sol_solvent

Caption: Troubleshooting flowchart for low conversion in norbornene epoxidation.

References

Technical Support Center: Synthesis of Norbornane Dicarboxylic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the synthesis of norbornane dicarboxylic anhydride (B1165640).

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing cis-norbornene-5,6-endo-dicarboxylic anhydride?

A1: The standard synthesis method is a Diels-Alder reaction, which is a concerted [4+2] cycloaddition between cyclopentadiene (B3395910) (the diene) and maleic anhydride (the dienophile).[1][2] This reaction is highly effective for creating the six-membered ring structure of the norbornene system.[1][2]

Q2: What are the most common side reactions I should be aware of?

A2: The most prevalent side reactions include:

  • Dimerization of Cyclopentadiene: Cyclopentadiene is highly reactive and spontaneously dimerizes at room temperature to form dicyclopentadiene (B1670491) through a self-Diels-Alder reaction.[1][3]

  • Formation of the exo Isomer: The Diels-Alder reaction initially produces the kinetically favored endo isomer. However, at higher temperatures, a retro-Diels-Alder reaction can occur, leading to an equilibrium that favors the formation of the more thermodynamically stable exo isomer.[4]

  • Retro-Diels-Alder Reaction: At elevated temperatures, the entire reaction is reversible, and the this compound dicarboxylic anhydride adduct can decompose back into cyclopentadiene and maleic anhydride.[4][5] This can result in by-products like maleate (B1232345) during subsequent esterification steps.[5]

  • Hydrolysis: The anhydride product is susceptible to nucleophilic attack by water. If moisture is present in the reaction, the anhydride ring can open to form the corresponding cis-norbornene-5,6-endo-dicarboxylic acid.[6]

Q3: Why must cyclopentadiene be freshly prepared before the reaction?

A3: Cyclopentadiene exists in equilibrium with its dimer, dicyclopentadiene. At room temperature, the equilibrium strongly favors the dimer.[3] To obtain the reactive monomer required for the Diels-Alder reaction with maleic anhydride, dicyclopentadiene must be "cracked" by heating. This process reverses the dimerization, and the resulting cyclopentadiene monomer is distilled and collected for immediate use.[3][7] Using aged cyclopentadiene that has re-dimerized will result in a significantly lower yield of the desired product.

Q4: What is the difference between the endo and exo isomers, and how can I control which one is formed?

A4: The endo and exo isomers are stereoisomers that differ in the orientation of the anhydride ring relative to the double bond of the norbornene system.

  • Endo Isomer (Kinetic Product): This isomer is formed faster at lower temperatures due to favorable secondary orbital interactions between the reactants' p-orbitals.[1]

  • Exo Isomer (Thermodynamic Product): This isomer is more stable due to reduced steric hindrance. Its formation is favored at higher temperatures (e.g., 190-260°C), which allows the initial endo product to undergo a retro-Diels-Alder reaction and re-form as the more stable exo adduct.[4]

To selectively synthesize the endo product, the reaction should be carried out at a low temperature (e.g., in an ice bath).[7] To obtain the exo product, the endo isomer can be heated to induce isomerization.[4]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Cyclopentadiene has dimerized. 2. Reaction temperature was too high, favoring the retro-Diels-Alder reaction. 3. Impure reagents or wet solvents.[7][8]1. Ensure cyclopentadiene is freshly distilled ("cracked") from dicyclopentadiene and kept cold until use.[7][9] 2. Maintain a low reaction temperature (e.g., ~10°C) to favor the formation of the kinetic endo product.[7] 3. Use anhydrous solvents and dry glassware.[7][8]
Product Oily or Fails to Crystallize 1. Presence of impurities, such as dicyclopentadiene. 2. Formation of a mixture of endo and exo isomers.1. Purify the crude product via recrystallization. A common solvent system is dichloromethane (B109758) and petroleum ether or hexane.[7] 2. If isomers are the issue, preparative chromatography may be required for complete separation.[4]
Observed Melting Point is Low and/or Broad 1. The product is impure. 2. The product is a mixture of endo (m.p. 164-165°C) and exo (m.p. 143°C) isomers.[5][7]1. Recrystallize the product until a sharp melting point consistent with the literature value is obtained.[7] 2. Analyze the product using techniques like NMR or HPLC to determine the isomeric ratio.
Product Hydrolyzes to Dicarboxylic Acid Presence of water during the reaction or workup. The anhydride is insoluble in water, but hydrolysis can occur, especially with heating.[6]Ensure all glassware is thoroughly dried and use anhydrous solvents. Avoid unnecessarily long exposure to atmospheric moisture during filtration and handling.

Quantitative Data Summary

CompoundMolecular Weight ( g/mol )Melting Point (°C)Key Characteristics
Maleic Anhydride 98.0652-54Dienophile; skin irritant.[8]
Cyclopentadiene 66.10-85Diene; dimerizes at room temperature.[10]
Dicyclopentadiene 132.2032.5Dimer of cyclopentadiene; must be "cracked" before use.[3]
cis-Norbornene-5,6-endo-dicarboxylic anhydride 164.16164-165Kinetic product; formed at lower temperatures.[7]
cis-Norbornene-5,6-exo-dicarboxylic anhydride 164.16~143Thermodynamic product; favored at higher temperatures.[5]

Experimental Protocols

Protocol 1: Synthesis of cis-Norbornene-5,6-endo-dicarboxylic Anhydride

This protocol is adapted from standard laboratory procedures for the kinetically controlled synthesis of the endo isomer.[7][8]

Materials:

  • Dicyclopentadiene (30 mL)

  • Maleic anhydride, powdered (6.0 g)

  • Toluene (30 mL)

  • Petroleum ether or Hexane (35 mL)

  • Dichloromethane

Procedure:

  • Preparation of Cyclopentadiene: Assemble a fractional distillation apparatus. Add 30 mL of dicyclopentadiene to a 100-mL round-bottom flask. Heat the flask to reflux (~170°C). The dimer will undergo a retro-Diels-Alder reaction. Collect the cyclopentadiene monomer that distills over at approximately 41-45°C in an ice-cooled receiving flask.[7] Stopper the flask and keep it in an ice bath until use.

  • Reaction Setup: In a 125-mL Erlenmeyer flask, dissolve 6.0 g of powdered maleic anhydride in 25 mL of toluene. Swirl to dissolve. Cool this mixture in an ice bath until the internal temperature is around 10°C.[7]

  • Diels-Alder Reaction: Dissolve 6 mL of the freshly prepared, cold cyclopentadiene in 5 mL of toluene. Add this solution in small portions to the cold maleic anhydride solution while swirling vigorously. The reaction is exothermic, and maintaining the low temperature is crucial for endo selectivity. A white paste will begin to form.[7]

  • Initial Product Isolation: After the addition is complete, leave the flask in the ice bath for approximately 20 minutes to ensure complete precipitation.

  • Recrystallization: Gently warm the flask on a steam bath and add 35 mL of petroleum ether while swirling. Cool the hot solution in an ice bath. The product will crystallize. Collect the colorless crystals by suction filtration.[7]

  • Final Purification: For higher purity, dissolve the collected product in a minimal amount of hot dichloromethane and add twice the volume of warm petroleum ether or hexane. Allow the solution to cool slowly. Collect the resulting pure, colorless crystals (expected m.p. 164-165°C) by suction filtration.[7] The typical yield is around 5 g.[7]

Visualizations

Reaction Pathways and Side Reactions

Diels_Alder_Reaction CP Cyclopentadiene p1 CP->p1 p2 CP->p2 MA Maleic Anhydride MA->p1 Endo Endo Adduct (Kinetic Product) Exo Exo Adduct (Thermodynamic Product) Endo->Exo High Temp (Isomerization) DCPD Dicyclopentadiene (Dimer) DCPD->p2 Cracking (High Temp) p1->Endo Low Temp (Kinetic Control) p1->Exo High Temp (Thermo. Control) p2->DCPD Room Temp (Side Reaction)

Caption: Main reaction pathways and the cyclopentadiene dimerization side reaction.

Troubleshooting_Workflow Start Problem: Low Product Yield Check_CP Was Cyclopentadiene freshly distilled and cold? Start->Check_CP Check_Temp Was the reaction kept in an ice bath? Check_CP->Check_Temp Yes Solution_CP Solution: 'Crack' Dicyclopentadiene immediately before use. Check_CP->Solution_CP No Check_Purity Analyze crude product (NMR, M.P.) Check_Temp->Check_Purity Yes Solution_Temp Solution: Maintain low temp (~10°C) to prevent retro-reaction. Check_Temp->Solution_Temp No Solution_Purify Solution: Recrystallize to remove impurities/isomers. Check_Purity->Solution_Purify Success Yield Improved Solution_CP->Success Solution_Temp->Success Solution_Purify->Success

Caption: Troubleshooting workflow for addressing low product yield.

References

Technical Support Center: Purification of Crude Norbornene Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with the purification of crude norbornene mixtures.

Troubleshooting Guide

This section addresses common issues encountered during the purification of norbornene and its derivatives.

Problem Potential Cause(s) Recommended Solution(s)
Yellow discoloration of the final product Residual palladium catalyst from synthesis (e.g., Catellani-type reactions).[1]1. Wash the crude product with a 10% or saturated sodium thiosulfate (B1220275) solution during the aqueous workup to remove palladium nanoparticles.[1]2. Dissolve the product in a suitable solvent (e.g., methanol (B129727) or ethanol) and filter through a pad of activated charcoal or Celite®.[1]
Product is a mixture of norbornene and dicyclopentadiene (B1670491) (DCPD) Inefficient fractional distillation. The thermal equilibrium between dicyclopentadiene (DCPD) and cyclopentadiene (B3395910) (CPD) can complicate separation, as CPD can form at higher temperatures in the distillation column and subsequently dimerize back to DCPD.[2][3]1. Optimize the distillation parameters, including reflux ratio, column temperature, and residence time.[2]2. Employ a multi-column distillation system. A common approach involves a first column to remove heavy impurities, a second to remove light impurities, and a third to separate the final high-purity norbornene.[2][3][4]
Low yield after purification Product loss during multiple purification steps.1. Minimize the number of transfer steps.2. Ensure proper selection of solvents for extraction and recrystallization to maximize product recovery.
Presence of low-boiling impurities in the final product Incomplete removal during distillation.Utilize a "topping" distillation column designed to effectively remove impurities with boiling points lower than norbornene.[2][3][4]
Final product contains high-boiling impurities Inefficient removal of heavy fractions.Employ a "tailing" distillation column to remove impurities with boiling points higher than norbornene, such as ethylnorbornene and dimethanooctahydronaphthalene (DMON).[2][3]
Inconsistent polymerization results with purified norbornene Trace impurities acting as inhibitors or affecting catalyst activity. Nitrogen compounds, in particular, can reduce catalyst activity.1. Ensure the highest possible purity of the monomer.2. Consider a final purification step like passing through an activated alumina (B75360) column immediately before use.[5]

Frequently Asked Questions (FAQs)

1. What are the common impurities in a crude norbornene mixture?

Crude norbornene, typically synthesized from the Diels-Alder reaction of cyclopentadiene (CPD) or its dimer (dicyclopentadiene, DCPD) with ethylene, can contain several impurities. These are broadly categorized as:

  • Light Impurities: Compounds with boiling points lower than norbornene.[2][3][4]

  • Unreacted Starting Materials: Cyclopentadiene and dicyclopentadiene.[2][3]

  • Medium-Heavy to Heavy Impurities: These include byproducts such as ethylnorbornene and dimethanooctahydronaphthalene (DMON).[2]

  • Catalyst Residues: If transition metal catalysts are used in the synthesis, trace metals like palladium may be present.[1]

2. Which purification technique is best for my crude norbornene?

The choice of purification technique depends on the scale of the reaction and the nature of the impurities.

  • Fractional Distillation: This is the most common and effective method for large-scale purification to remove light and heavy impurities.[2][3][4]

  • Flash Column Chromatography: Suitable for smaller-scale purification and for removing polar impurities or catalyst residues.[1][6]

  • Recrystallization: Can be effective if the norbornene derivative is a solid at room temperature and a suitable solvent system can be found.[7]

  • Sublimation: A useful technique for purifying solid norbornene on a laboratory scale.[8]

3. How can I assess the purity of my norbornene?

Several analytical techniques can be used to determine the purity of norbornene:

  • Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS): These are powerful methods for quantifying volatile impurities and confirming the identity of the product.[9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to identify the structure of the product and detect impurities.[11]

  • High-Performance Liquid Chromatography (HPLC): Useful for the analysis of norbornene copolymers and non-volatile derivatives.[12][13]

4. What are the recommended storage conditions for purified norbornene?

Purified norbornene should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[14][15][16] Storage under an inert atmosphere, such as nitrogen, is recommended to prevent oxidation.[14]

5. Can I use a single distillation step to purify my crude norbornene?

While a simple distillation might improve purity, it is often insufficient for achieving high-purity norbornene due to the complex mixture of impurities and the equilibrium between DCPD and CPD.[2][3] A multi-column distillation process is generally required for effective separation.[2][3][4]

Experimental Protocols

Protocol 1: Multi-Column Fractional Distillation (Industrial/Large Scale)

This protocol is based on patented industrial processes for high-purity norbornene.[2][3][4]

  • Initial Tailing Distillation (Column C1):

    • The crude norbornene reaction mixture is fed into the first tailing column (C1).

    • This column is operated to remove a portion of the heavy impurities (e.g., ethylnorbornene, DMON) and some medium-heavy impurities from the bottom.[2][4]

  • Topping Distillation (Column C2):

    • The overhead product from C1, now depleted of heavy impurities, is fed into a topping column (C2).

    • This column is operated at atmospheric pressure with a bottom temperature of 95-100°C and a top temperature of 94-100°C.[2][3]

    • Light impurities are removed from the top of this column.[2][4]

  • Final Tailing Distillation (Column C3):

    • The bottom product from C2 is fed into a second tailing column (C3).

    • This column is operated to remove the remaining heavy and medium-heavy impurities.[2][4]

    • High-purity norbornene is collected as the overhead product.

Protocol 2: Laboratory Scale Purification via Flash Column Chromatography

This is a general protocol for purifying norbornene derivatives on a smaller scale.

  • Slurry Preparation:

    • Dissolve the crude norbornene product in a minimal amount of a non-polar solvent, such as hexane.

    • Add a small amount of silica (B1680970) gel to the solution to create a slurry.

    • Evaporate the solvent to obtain a dry, free-flowing powder.

  • Column Packing:

    • Pack a glass chromatography column with silica gel using a suitable eluent (e.g., a mixture of ethyl acetate (B1210297) and hexane).

  • Loading and Elution:

    • Carefully add the prepared slurry to the top of the packed column.

    • Elute the column with the chosen solvent system, starting with a low polarity and gradually increasing it if necessary.

  • Fraction Collection and Analysis:

    • Collect fractions and analyze them using Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Process Visualization

Purification_Decision_Tree start Crude Norbornene Mixture impurity_type Primary Impurity Type? start->impurity_type scale Scale of Purification? impurity_type->scale Volatile (Boiling Point Difference) chromatography Flash Chromatography impurity_type->chromatography Polar / Catalyst Residues purity_req Required Purity? scale->purity_req Small (<100g) distillation Fractional Distillation scale->distillation Large (>100g) purity_req->chromatography High (>99%) recrystallization Recrystallization / Sublimation purity_req->recrystallization Moderate final_product High-Purity Norbornene distillation->final_product chromatography->final_product recrystallization->final_product Multi_Column_Distillation_Workflow crude Crude Norbornene Feed c1 Tailing Column 1 (C1) crude->c1 c2 Topping Column (C2) c1->c2 Overhead Product heavy_out1 Heavy Impurities c1->heavy_out1 Bottom Product c3 Tailing Column 2 (C3) c2->c3 Bottom Product light_out Light Impurities c2->light_out Overhead Product heavy_out2 Residual Heavy Impurities c3->heavy_out2 Bottom Product pure_nb High-Purity Norbornene c3->pure_nb Overhead Product

References

Technical Support Center: Stereoselective Synthesis of Functionalized Norbornanes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling stereoselectivity during the synthesis of functionalized norbornanes.

Frequently Asked Questions (FAQs)

Q1: What is the typical stereochemical outcome of a Diels-Alder reaction to form a norbornene system, and why?

A1: The Diels-Alder reaction between cyclopentadiene (B3395910) and a dienophile typically favors the formation of the endo isomer. This preference is a result of secondary orbital interactions between the p-orbitals of the diene and the electron-withdrawing groups of the dienophile in the transition state. This overlap stabilizes the endo transition state, making it the kinetically favored product.[1][2] Lewis acids can further enhance this endo selectivity.[3]

Q2: Under what conditions is the exo isomer formed preferentially?

A2: The exo isomer, while often the kinetic disfavored product, is typically the thermodynamically more stable isomer due to reduced steric hindrance.[4] Conditions that favor the formation of the exo product include:

  • High Temperatures: At elevated temperatures, the Diels-Alder reaction can become reversible. This allows the kinetically formed endo product to undergo a retro-Diels-Alder reaction and re-form, eventually leading to the accumulation of the more stable exo isomer.[1] For instance, heating the endo adduct of cyclopentadiene and maleic anhydride (B1165640) to 190°C can lead to a mixture rich in the exo isomer.[1]

  • Base-Promoted Isomerization: For norbornenes with an enolizable proton (e.g., adjacent to a carbonyl group), a strong base can be used to epimerize the endo isomer to the more stable exo isomer.[4][5]

  • Bulky Reagents: The use of bulky Lewis acids or dienophiles with significant steric hindrance can disfavor the endo transition state, leading to a higher proportion of the exo product.[6]

Q3: How can I achieve high enantioselectivity in norbornane synthesis?

A3: High enantioselectivity is typically achieved by using chiral auxiliaries, which are stereogenic groups temporarily incorporated into the dienophile. These auxiliaries create a chiral environment that directs the approach of the diene to one face of the dienophile over the other.[7][8] Commonly used chiral auxiliaries for this purpose include Oppolzer's camphorsultam and Evans' oxazolidinones.[7][8][9] After the reaction, the auxiliary can be cleaved and often recovered.

Q4: What is Palladium/Norbornene Cooperative Catalysis?

A4: Palladium/Norbornene (Pd/NBE) cooperative catalysis, often called the Catellani reaction, is a powerful method for the ortho-functionalization of aryl halides. Norbornene acts as a transient mediator that directs the palladium catalyst to the ortho C-H bond of the aryl halide, enabling the introduction of a wide range of functional groups.[10][11]

Troubleshooting Guide

Problem 1: Poor endo/exo Diastereoselectivity in Diels-Alder Reaction

Potential Cause Troubleshooting Step Expected Outcome
Reaction temperature is too high. Lower the reaction temperature. Diels-Alder reactions are often run at or below room temperature to favor the kinetic endo product.[12]Increased ratio of the endo isomer.
Steric hindrance. If the desired product is exo, consider using a bulkier dienophile or diene to disfavor the endo approach.Increased ratio of the exo isomer.
Lack of sufficient electronic activation. Use a Lewis acid catalyst (e.g., EtAlCl₂, Eu(fod)₃) to enhance the rate and selectivity of the reaction.[12][13]Improved diastereoselectivity, typically favoring the endo product.
Equilibration to thermodynamic product. If the desired product is the kinetic endo isomer, ensure the reaction time is not excessively long, especially at elevated temperatures, to prevent equilibration to the exo isomer.Preservation of the kinetic product ratio.

Problem 2: Low Diastereoselectivity in Reactions with Chiral Auxiliaries

Potential Cause Troubleshooting Step Expected Outcome
Suboptimal Lewis Acid. The choice and stoichiometry of the Lewis acid are critical. Screen different Lewis acids (e.g., Et₂AlCl, TiCl₄) and adjust their equivalents. The Lewis acid can chelate to both the dienophile and the chiral auxiliary, creating a rigid, stereodirecting complex.[13]Enhanced diastereomeric ratio (d.r.).
Incorrect Reaction Temperature. Perform the reaction at low temperatures (e.g., -78 °C) to maximize stereocontrol.[13][14]Increased diastereoselectivity.
"Mismatch" Effect. The inherent stereochemical preference of the reactants may oppose the directing effect of the chiral auxiliary. It may be necessary to use the opposite enantiomer of the auxiliary or a different auxiliary altogether.[14]Improved diastereoselectivity towards the desired isomer.
Poor quality or racemized chiral auxiliary. Ensure the chiral auxiliary is enantiomerically pure and has not degraded.Consistent and high levels of stereochemical induction.

Problem 3: Difficulty Separating endo and exo Isomers

Potential Cause Troubleshooting Step Expected Outcome
Similar polarities of the isomers. Isomers can often be separated by flash column chromatography on silica (B1680970) gel. Experiment with different solvent systems to maximize the difference in retention factors (Rf).[15]Successful separation of the diastereomers.
Crystallization of one isomer. If one isomer is crystalline and the other is an oil, fractional crystallization can be an effective separation method. Attempt to crystallize the desired isomer from a suitable solvent. The endo adduct of cyclopentadiene and maleic anhydride, for example, readily crystallizes.[16]Isolation of one diastereomer in high purity.
Chemical separation. For certain functionalized norbornenes, one isomer may undergo a selective chemical reaction. For example, endo-5-norbornene-2-carboxylic acid can be induced to form a lactone under acidic conditions, allowing for its separation from the non-reacting exo isomer.[17]Separation of isomers via chemical derivatization.

Data Presentation

Table 1: Effect of Reaction Conditions on exo-Selectivity in the Hydrolysis of Methyl 5-Norbornene-2-carboxylate (MNBC)

Starting Material: endo/exo = 80/20

RunBaseSolventTemperature (°C)Time (h)Conversion (%)exo-ratio of NBCA (%)
1CH₃ONaMethanol60248262
2tBuONaTHF25249582
3CH₃ONaTHF25177433
4tBuONaTHF5248179
5tBuONaTHF25249835
6H₂SO₄Methanol/H₂O60489920

Data adapted from a study on the stereo-selective synthesis of exo-5-norbornene-2-carboxylic acid.[4]

Table 2: Diastereoselectivity in Asymmetric Diels-Alder Reactions

DieneDienophileChiral AuxiliaryLewis Acidd.r. (endo:exo)Reference
CyclopentadieneN-Acryloyl derivativeAcetal from 7-hydroxyindan-1-one and chiral 1,2-ethanediolEt₂AlCl91:9[18]
CyclopentadieneN-Acryloyl derivativeOppolzer's CamphorsultamEt₂AlCl>95:5[7][8]

Experimental Protocols

Protocol 1: Synthesis of endo-Norbornene-5,6-cis-dicarboxylic Anhydride

This protocol describes the classic Diels-Alder reaction between cyclopentadiene and maleic anhydride.

Materials:

Procedure:

  • Place 2 g of maleic anhydride in a 50-mL Erlenmeyer flask.

  • Add 8 mL of ethyl acetate and warm the mixture on a hot plate to dissolve the anhydride.[16]

  • Add 8 mL of hexane and then cool the solution in an ice bath.[16]

  • To the cold solution, add 2 mL of freshly prepared cyclopentadiene and swirl to mix.[16]

  • An exothermic reaction will occur, and the product will begin to crystallize.[19]

  • Once the initial crystallization is complete, heat the flask on a hot plate to redissolve the product.[16]

  • Allow the solution to cool slowly to room temperature to form large crystals.

  • Collect the crystalline product by suction filtration.[16]

Protocol 2: Asymmetric Diels-Alder Reaction with Oppolzer's Camphorsultam

This protocol provides a general method for achieving high diastereoselectivity using a chiral auxiliary.

Materials:

  • N-Acryloyl-(+)-camphor-sultam (1.0 equivalent)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Diethylaluminum chloride (Et₂AlCl, 1.2 equivalents)

  • Cyclopentadiene (freshly cracked, 3.0 equivalents)

  • Saturated aqueous NH₄Cl solution

Procedure:

  • Under an inert atmosphere (e.g., Argon), dissolve N-acryloyl-(+)-camphor-sultam in anhydrous CH₂Cl₂ and cool the solution to -78 °C.[13]

  • Slowly add Et₂AlCl to the solution and stir for 30 minutes at -78 °C.[13]

  • Add freshly cracked cyclopentadiene dropwise to the reaction mixture.[13]

  • Stir the reaction at -78 °C for 3 hours.[13]

  • Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.[13]

  • Allow the mixture to warm to room temperature and separate the layers.

  • Extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel to yield the Diels-Alder adduct.[13]

Visualizations

Diels_Alder_Selectivity cluster_kinetic Kinetic Control (Low Temp) cluster_thermo Thermodynamic Control (High Temp) endo_ts Endo Transition State (Lower Energy) endo_prod Endo Product (Kinetic Product) endo_ts->endo_prod exo_prod Exo Product (Thermodynamic Product) endo_prod->exo_prod Isomerization (e.g., heat, base) exo_ts Exo Transition State (Higher Energy) exo_ts->exo_prod reactants Diene + Dienophile reactants->endo_ts Favored Pathway reactants->exo_ts

Caption: Kinetic vs. Thermodynamic control in Diels-Alder reactions.

Troubleshooting_Workflow start Start: Poor Diastereoselectivity q1 Is the reaction temperature optimized? start->q1 adjust_temp Adjust Temperature (Typically lower for kinetic control) q1->adjust_temp No q2 Is a Lewis Acid being used? q1->q2 Yes a1_yes Yes a1_no No adjust_temp->q1 add_lewis Add/Screen Lewis Acids q2->add_lewis No q3 Is a chiral auxiliary appropriate? q2->q3 Yes a2_yes Yes a2_no No add_lewis->q2 use_auxiliary Incorporate Chiral Auxiliary (e.g., Oppolzer's Sultam) q3->use_auxiliary Yes end End: Improved Selectivity q3->end No a3_no No a3_yes Yes use_auxiliary->end

Caption: Troubleshooting workflow for poor diastereoselectivity.

Chiral_Auxiliary_Mechanism dienophile Dienophile (Prochiral) adduct Dienophile-Auxiliary Adduct dienophile->adduct auxiliary Chiral Auxiliary (X) auxiliary->adduct complex Sterically Shielded Complex adduct->complex diene Diene cycloaddition {Diastereoselective Diels-Alder} diene->cycloaddition complex->cycloaddition product Diastereomerically Enriched Product cycloaddition->product cleavage {Auxiliary Cleavage} product->cleavage final_product Enantiomerically Enriched this compound cleavage->final_product recycle Recovered Auxiliary (X) cleavage->recycle

Caption: Logical flow of stereochemical induction via a chiral auxiliary.

References

Technical Support Center: Troubleshooting Low Yields in Norbornene ROMP

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting low yields in norbornene Ring-Opening Metathesis Polymerization (ROMP). The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: My norbornene ROMP reaction has a very low or no yield. What are the most common initial checks I should perform?

A1: When faced with a low or no-yield ROMP reaction, the first step is to meticulously review your experimental setup and reagents for common sources of catalyst deactivation. These include:

  • Atmosphere Control: Ensure that the reaction was conducted under a strictly inert atmosphere (e.g., high-purity argon or nitrogen). While Grubbs catalysts are more robust than earlier metathesis catalysts, they are still susceptible to deactivation by oxygen, especially over the course of the reaction.

  • Solvent and Monomer Purity: The presence of impurities in your solvent or monomer is a primary cause of low yields. Protic impurities (like water or alcohols), as well as those containing Lewis basic functional groups, can inhibit or deactivate the catalyst. Ensure your solvent is freshly purified and thoroughly degassed and that your norbornene monomer has been appropriately purified to remove inhibitors.

  • Catalyst Activity: Verify the activity of your Grubbs catalyst. If it is old or has been handled improperly, it may have degraded. A simple way to check this is to run a small-scale control reaction with a highly reactive, pure monomer like norbornene under ideal conditions.

Q2: I suspect my catalyst is being deactivated. What are the common chemical culprits?

A2: Ruthenium-based ROMP catalysts can be deactivated by a variety of functional groups and impurities. Key inhibitors include:

  • Amines: Primary and secondary amines are particularly problematic as they can coordinate to the ruthenium center and lead to catalyst degradation.[1] Tertiary amines can also be inhibitory, especially in slower polymerization reactions.[1]

  • Thiols and Phosphines: Sulfur and phosphorus compounds with lone pairs of electrons can act as strong ligands for the ruthenium center, leading to catalyst poisoning.

  • Acids and Strong Bases: Acidic functional groups like carboxylic acids can interfere with the polymerization, although third-generation Grubbs catalysts show some tolerance.[2] Strong bases can lead to catalyst decomposition.[1]

  • Water: Water can lead to the formation of ruthenium hydroxide (B78521) species, which are inactive in metathesis.[3] Even trace amounts of water can significantly reduce yields.[3]

  • Oxygen: Oxygen can lead to oxidative decomposition of the ruthenium catalyst.

Q3: Does the stereochemistry of my substituted norbornene monomer (endo vs. exo) affect the polymerization yield?

A3: Yes, the stereochemistry of the substituent on the norbornene ring can have a significant impact on the polymerization kinetics, which in turn can affect the final yield. Generally, exo isomers polymerize much faster than endo isomers due to reduced steric hindrance around the double bond, allowing for easier coordination to the ruthenium catalyst. With slow-reacting endo isomers, catalyst decomposition can become a competitive process, leading to lower overall yields.[1] In some cases, protecting the functional group on the monomer can improve the polymerization of both isomers.[4]

Q4: My polymer has a lower molecular weight than expected and a broad polydispersity index (PDI). What could be the cause?

A4: A lower-than-expected molecular weight and a broad PDI are often indicative of premature chain termination or the presence of chain transfer agents. Common causes include:

  • Impurities: As mentioned, impurities in the monomer or solvent can act as terminating agents, quenching the propagating polymer chains before all the monomer is consumed.

  • Catalyst Decomposition: If the rate of catalyst decomposition is comparable to the rate of propagation, polymer chains will be terminated at different lengths, leading to a broad PDI.

  • Secondary Metathesis: Unintended secondary metathesis reactions (backbiting or intermolecular chain transfer) can also lead to a broadening of the molecular weight distribution. This is more common at higher temperatures and longer reaction times.

Troubleshooting Guides

Guide 1: Diagnosing and Resolving Low Polymer Yield

This guide provides a systematic approach to identifying and rectifying the cause of low yields in your norbornene ROMP experiments.

Troubleshooting_Low_Yield Troubleshooting Workflow for Low ROMP Yield start Low or No Polymer Yield Observed check_reagents Verify Purity of Monomer and Solvent start->check_reagents check_atmosphere Ensure Inert Reaction Atmosphere start->check_atmosphere check_catalyst Confirm Catalyst Activity (Run Control Reaction) start->check_catalyst purify_reagents Action: Purify Monomer and Degas/Dry Solvent check_reagents->purify_reagents Impurities Suspected improve_inert Action: Improve Schlenk Line Technique or Use Glovebox check_atmosphere->improve_inert Leaks or O2/H2O Contamination Suspected new_catalyst Action: Use Fresh Catalyst check_catalyst->new_catalyst Catalyst Inactive re_run_rxn Re-run Polymerization purify_reagents->re_run_rxn improve_inert->re_run_rxn new_catalyst->re_run_rxn optimize_conditions Issue Persists: Optimize Reaction Conditions re_run_rxn->optimize_conditions Yield Still Low success Successful Polymerization re_run_rxn->success Yield Improves increase_temp Increase Temperature optimize_conditions->increase_temp change_solvent Change Solvent optimize_conditions->change_solvent increase_loading Increase Catalyst Loading optimize_conditions->increase_loading change_catalyst Switch Catalyst Generation (e.g., G1 to G3) optimize_conditions->change_catalyst end Consult Further Literature increase_temp->end change_solvent->end increase_loading->end change_catalyst->end

Caption: A step-by-step workflow for troubleshooting low yields in norbornene ROMP.

Data Presentation

Table 1: Impact of Common Inhibitors on ROMP Yield (Illustrative)

The following table provides an illustrative overview of the potential impact of common inhibitors on the yield of norbornene ROMP. Actual yield reduction will depend on the specific catalyst, monomer, and reaction conditions.

InhibitorConcentrationExpected Yield ReductionNotes
Water 100 ppm (0.01% v/v)50-60%Can cause a significant drop in yield even at low concentrations by forming inactive ruthenium hydroxide species.[3]
1000 ppm (0.1% v/v)>90%Often leads to complete reaction failure.[3]
Oxygen Trace (improper degassing)10-30%Leads to oxidative degradation of the catalyst. Effect is cumulative over the reaction time.
Air atmosphere>95%Most Grubbs catalysts are highly sensitive to prolonged exposure to air in solution.
Primary Amine 1 equivalent>90%Rapidly quenches polymerization through adduct formation and subsequent degradation.[1]
Strong Base (DBU) 1 equivalent~85%Competes with polymerization by deprotonating the metallacyclobutane intermediate, leading to catalyst decomposition.[1]
Table 2: Comparison of Grubbs Catalysts for Norbornene ROMP

This table compares the general performance of first, second, and third-generation Grubbs catalysts for the ROMP of a standard norbornene monomer under comparable conditions.

CatalystRelative Initiation RateRelative Propagation RateFunctional Group ToleranceTypical PDI
Grubbs 1st Gen (G1) SlowModerateModerate1.1 - 1.4
Grubbs 2nd Gen (G2) FastFastGood1.05 - 1.2
Grubbs 3rd Gen (G3) Very FastFastExcellent1.0 - 1.1

Data compiled from multiple sources to show general trends.[5][6][7]

Experimental Protocols

Protocol 1: Purification of Norbornene Monomer

Objective: To remove common inhibitors (e.g., water, cyclopentadiene, dicyclopentadiene) from commercial norbornene prior to use in ROMP.

Materials:

  • Commercial norbornene

  • Calcium hydride (CaH₂)

  • Sodium metal

  • Benzophenone

  • Anhydrous diethyl ether or THF

  • Distillation apparatus

  • Schlenk flasks

Procedure:

  • Pre-drying: In a round-bottom flask, stir the commercial norbornene over calcium hydride (CaH₂) overnight under an inert atmosphere to remove bulk water.

  • Distillation from CaH₂: Decant or filter the norbornene from the CaH₂ and perform a vacuum distillation. Collect the fraction boiling at the correct temperature (96 °C at atmospheric pressure).

  • Final Drying and Purification (Optional, for highly sensitive systems): For the highest purity, the distilled norbornene can be further purified by stirring over a sodium/benzophenone ketyl radical under an inert atmosphere until the characteristic deep blue/purple color persists. The norbornene is then distilled directly into a dry Schlenk flask for storage in a glovebox or under an inert atmosphere.

Protocol 2: General Procedure for Norbornene ROMP

Objective: To perform a standard ROMP of norbornene using a Grubbs catalyst under an inert atmosphere.

Materials:

  • Purified norbornene monomer

  • Grubbs catalyst (e.g., G3)

  • Anhydrous, degassed solvent (e.g., dichloromethane (B109758) or toluene)

  • Schlenk flask and Schlenk line or a glovebox

  • Magnetic stir bar

  • Ethyl vinyl ether (quenching agent)

  • Methanol (for precipitation)

Procedure:

  • Setup: Dry all glassware in an oven at >120 °C overnight and cool under vacuum or a stream of inert gas.

  • Monomer Solution: In a glovebox or under a positive flow of inert gas, prepare a stock solution of the purified norbornene in the chosen anhydrous, degassed solvent in a Schlenk flask. A typical concentration is 0.5-1.0 M.

  • Catalyst Solution: In a separate vial inside the glovebox, weigh the desired amount of Grubbs catalyst and dissolve it in a small amount of the reaction solvent to prepare a stock solution. The monomer-to-catalyst ratio will determine the target degree of polymerization.

  • Initiation: While stirring the monomer solution, rapidly inject the catalyst solution. The reaction is often very fast and may result in a noticeable increase in viscosity or precipitation of the polymer.

  • Polymerization: Allow the reaction to stir for the desired amount of time (from minutes to hours, depending on the monomer and catalyst) at the chosen temperature (typically room temperature).

  • Termination: Quench the polymerization by adding an excess of ethyl vinyl ether (typically 100-1000 equivalents relative to the catalyst). Stir for 20-30 minutes.

  • Isolation: Precipitate the polymer by slowly pouring the reaction mixture into a large volume of a non-solvent, such as methanol, with vigorous stirring.

  • Purification: Collect the polymer by filtration, wash with fresh non-solvent, and dry under vacuum to a constant weight.

Visualizations

Signaling Pathways and Logical Relationships

ROMP_Mechanism Simplified ROMP Catalytic Cycle and Deactivation Pathways Ru_Initiator Ru=CHR (Initiator) Metallacyclobutane Ruthenacyclobutane Intermediate Ru_Initiator->Metallacyclobutane + Monomer [2+2] Cycloaddition Deactivated_Ru Deactivated Ru Species Ru_Initiator->Deactivated_Ru Decomposition Monomer Norbornene Propagating_Species Ru=CH-Polymer (Propagating) Metallacyclobutane->Propagating_Species Cycloreversion Propagating_Species->Metallacyclobutane + Monomer Polymer Polynorbornene Propagating_Species->Deactivated_Ru Termination Inhibitor Inhibitor (e.g., O2, H2O, Amine) Inhibitor->Ru_Initiator Inhibits Inhibitor->Propagating_Species Terminates

Caption: Catalytic cycle of ROMP and common catalyst deactivation pathways.

References

Catalyst deactivation in norbornene polymerization and prevention

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding catalyst deactivation in norbornene polymerization, tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This section addresses specific issues you may encounter during your norbornene polymerization experiments.

Question: Why is my polymerization yielding no or very little polymer?

Answer: Low or no yield is a common issue that can stem from several sources. The primary suspects are the catalyst's activity, the purity of your reagents, and the reaction conditions.

  • Catalyst Inactivity: The catalyst may have degraded due to improper handling or storage. Ensure it has been stored under an inert atmosphere and handled with rigorous air- and moisture-free techniques.

  • Reagent Impurities: Solvents and monomers must be meticulously purified. Protic impurities (water, alcohols) or other coordinating species can poison the catalyst.

  • Monomer Isomer: Norbornene monomers bearing polar substituents in the endo position are known to deactivate the catalyst through chelation, leading to low reactivity and poor yields.[1] Whenever possible, use the exo isomer, which is significantly more reactive.[1][2]

  • Incorrect Catalyst Loading: Using too little catalyst can result in incomplete polymerization. Conversely, very high catalyst loadings can sometimes lead to side reactions.[1]

  • Suboptimal Temperature: Polymerization activity is highly dependent on temperature. The optimal temperature varies depending on the specific catalyst system and solvent used.[3]

Question: My polymerization starts but stops before reaching full conversion. What is happening?

Answer: Premature termination of polymerization is a classic sign of catalyst deactivation occurring during the reaction.

  • Chelation by Monomer/Polymer: If you are using a monomer with a coordinating functional group (e.g., ester, imide, alcohol), particularly in the endo position, the catalyst can become progressively chelated and deactivated as the reaction proceeds.[1] The formation of a chelated, less active catalyst species can be observed by a deviation from linear polymerization kinetics at high conversion.[1]

  • Insolubility: The polymer may be precipitating out of the solution as it forms. Once the polymer chain becomes insoluble, the active catalyst center at its end can become inaccessible to the monomer, effectively halting the polymerization. Consider using a different solvent that can better solvate the resulting polymer.[4]

  • Chain Transfer/Termination Reactions: Unwanted side reactions, such as chain transfer to the monomer, solvent, or impurities, can terminate the growing polymer chain and deactivate the catalyst.[5]

Question: The molecular weight of my polymer is not what I expected, and the polydispersity index (PDI) is high. How can I fix this?

Answer: Poor control over molecular weight and a broad PDI (typically >1.2) indicate a lack of "living" character in your polymerization.

  • Slow Initiation: For a "living" polymerization, the rate of initiation must be much faster than the rate of propagation. If initiation is slow, new chains will be starting throughout the reaction, leading to a wide distribution of chain lengths.

  • Chain Transfer: The presence of chain transfer agents (CTAs), which can be impurities or intentionally added molecules like α-olefins, will terminate one chain while initiating another, leading to a broader PDI.[6]

  • Catalyst Deactivation: If the catalyst deactivates over the course of the reaction, not all chains will grow to the same length, increasing the PDI.[7]

  • Intermolecular Reactions: Secondary metathesis reactions between the catalyst and double bonds on the polymer backbone can lead to a randomization of chain lengths and a broadening of the molecular weight distribution to a value approaching 2.[5]

Frequently Asked Questions (FAQs)

Question: What are the primary mechanisms of catalyst deactivation in norbornene polymerization?

Answer: Catalyst deactivation is the loss of catalytic activity over time and is a major challenge in polymerization reactions.[8] The main deactivation pathways include:

  • Poisoning: This occurs when impurities in the reaction mixture, such as water, oxygen, or compounds with coordinating heteroatoms, bind irreversibly to the active metal center, rendering it inactive.

  • Chelation: Functional groups on the norbornene monomer, especially those in the endo position, can coordinate to the metal center of the catalyst. This chelation can either slow down or completely stop the polymerization process by blocking the site for incoming monomers.[1]

  • Thermal Degradation: Many organometallic catalysts are thermally sensitive and can decompose at elevated temperatures, leading to a loss of activity.[7]

  • Side Reactions: Unwanted reactions, such as chain transfer or termination, can destroy the active catalytic species.[5] This can also include solid-phase transformations where the catalyst structure changes over time.[8]

Question: How do endo and exo isomers of functionalized norbornenes affect polymerization?

Answer: The stereochemistry of the substituent on the norbornene ring has a profound impact on polymerization.

  • Exo Isomers: These are generally much more reactive in Ring-Opening Metathesis Polymerization (ROMP), with propagation rates that can be 10–100 times faster than their endo counterparts.[9] They are less likely to cause catalyst deactivation via chelation.

  • Endo Isomers: These isomers are significantly less reactive and are known to deactivate catalysts, particularly those used for insertion polymerization.[1] The proximity of the endo functional group to the metal center facilitates intramolecular coordination (chelation), which inhibits monomer insertion.[1]

Question: What is the role of a co-catalyst or activator?

Answer: In many late-transition metal-catalyzed vinyl addition polymerizations (e.g., with Ni or Pd catalysts), a co-catalyst or activator is required to generate the active cationic metal species. Common activators include methylaluminoxane (B55162) (MAO) and borane (B79455) compounds like tris(pentafluorophenyl)borane, B(C₆F₅)₃.[4][10][11] The choice and ratio of the activator can significantly influence catalytic activity and the properties of the resulting polymer.[10] For instance, adding B(C₆F₅)₃ to certain nickel catalyst systems can increase activity by a factor of up to 4000.[12]

Data Presentation: Catalyst Performance

The following tables summarize quantitative data on the performance of different catalyst systems under various conditions.

Table 1: Influence of Solvent and Catalyst Loading on Polymerization of Norbornene Methyl Ester (73% endo) [1]

EntrySolventCatalyst Loading (mol%)Yield (%)
1CH₂Cl₂0.20
2Toluene0.211
3Chlorobenzene0.256
4Nitromethane (B149229)0.299
5Nitromethane0.0299

Conditions: Polymerization of NBE(CO₂Me) catalyzed by [(η³-allyl)PdS₂]⁺SbF₆⁻. Data highlights the critical role of solvent choice, with nitromethane enabling high yields even at low catalyst loadings.

Table 2: Effect of Temperature on Norbornene Vinyl Polymerization [3]

Catalyst PrecursorTemperature (°C)Yield (g)Activity (kg polymer / mol catalyst · h)
B-II/Ni01.83.0
B-II/Ni254.88.0
B-II/Ni5010.217.0
B-II/Ni7013.222.0

Conditions: 15g norbornene, 3 µmol catalyst, 2.66 mmol MAO, 120 h, 50 mL solvent. Catalyst activity increases significantly with temperature for this Ni-based system.

Experimental Protocols

Protocol 1: General Procedure for ¹H NMR Kinetic Analysis of ROMP [9]

This protocol is used to determine the rate of polymerization by monitoring monomer conversion over time.

  • Preparation: In a nitrogen-filled glovebox, prepare a stock solution of the chosen catalyst (e.g., Grubbs' 3rd Generation, G3) in a deuterated solvent (e.g., CDCl₃).

  • Reaction Setup: In a vial, dissolve the norbornene monomer in the deuterated solvent to a known concentration (e.g., 20 mM).

  • Initiation: Add a specific volume of the catalyst stock solution to the monomer solution to achieve the desired monomer-to-catalyst ratio (e.g., 100:1). Start a timer immediately.

  • Sampling: At predetermined time points (e.g., 1, 2, 5, 10, 20 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately inject the aliquot into a separate vial containing an excess of a quenching agent, such as ethyl vinyl ether, to terminate the polymerization.[9]

  • Analysis: Analyze each quenched sample by ¹H NMR spectroscopy.

  • Calculation: Determine the monomer conversion by comparing the integration of the monomer's olefinic proton signal (e.g., ~6.2 ppm) with the integration of the polymer's backbone olefinic proton signal (e.g., ~5.4-5.6 ppm).[9] Plot ln([M]₀/[M]t) versus time to obtain the observed rate constant (k_obs) from the slope of the resulting line.

Visualizations

Diagram 1: Common Pathways for Catalyst Deactivation

G cluster_impurities Impurity Poisoning cluster_monomer Monomer-Induced Deactivation cluster_conditions Condition-Induced Deactivation Active Active Catalyst [M]=C Propagating Propagating Species [M]=C-Polymer Active->Propagating  Propagation  (+ Monomer) Inactive_Impurity Inactive Complex (Poisoned) Inactive_Chelate Inactive Chelate (Reversible/Irreversible) Inactive_Decomp Decomposed Fragments Propagating->Inactive_Impurity Poisoning Propagating->Inactive_Chelate Chelation Propagating->Inactive_Decomp Decomposition Propagating->Propagating Impurity Solvent/Monomer Impurities (H₂O, O₂) Impurity->Inactive_Impurity EndoMonomer endo-Functionalized Monomer EndoMonomer->Inactive_Chelate HighTemp High Temperature HighTemp->Inactive_Decomp G Start Problem: Low/No Polymer Yield CheckCatalyst Is the catalyst known to be active? Start->CheckCatalyst CheckReagents Are monomer and solvent pure? CheckCatalyst->CheckReagents Yes Action_Catalyst Solution: Use fresh catalyst, verify handling/storage. CheckCatalyst->Action_Catalyst No CheckIsomer Are you using an endo-functionalized monomer? CheckReagents->CheckIsomer Yes Action_Reagents Solution: Purify monomer and solvent (distill, pass through alumina). CheckReagents->Action_Reagents No CheckConditions Are reaction conditions (temp, conc.) optimal? CheckIsomer->CheckConditions No Action_Isomer Solution: Switch to exo isomer or use a chelation-resistant catalyst. CheckIsomer->Action_Isomer Yes Action_Conditions Solution: Optimize temperature, concentration, and catalyst loading. CheckConditions->Action_Conditions No Success Problem Solved CheckConditions->Success Yes Action_Catalyst->Success Action_Reagents->Success Action_Isomer->Success Action_Conditions->Success

References

Technical Support Center: Improving the Solubility of Norbornane-Based Polymers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the solubility of norbornane-based polymers.

Frequently Asked Questions (FAQs)

Q1: My polynorbornene (PNB) is insoluble in common organic solvents. What are the primary causes?

Polynorbornene and its derivatives can exhibit poor solubility due to strong intermolecular forces and the rigid nature of the polymer backbone.[1] Key factors include:

  • High Crystallinity: The regular, repeating structure of the polymer can lead to crystalline domains that are difficult for solvents to penetrate.

  • Strong Intermolecular Interactions: Hydrogen bonding or other strong non-covalent interactions between polymer chains, especially in functionalized polymers, can reduce solubility.[2]

  • High Molecular Weight: Very long polymer chains can be inherently more difficult to dissolve.[3]

  • Lack of Solubilizing Groups: The basic polynorbornene backbone is a hydrocarbon and requires functionalization to be soluble in anything other than specific nonpolar organic solvents.[4]

Q2: How can I systematically improve the solubility of my this compound-based polymer?

Improving solubility typically involves modifying the polymer's structure to disrupt chain packing and introduce favorable polymer-solvent interactions. The main strategies are:

  • Monomer Functionalization: Incorporating functional groups onto the norbornene monomer before polymerization is a common and effective approach.[5][6]

  • Copolymerization: Polymerizing the norbornene monomer with a more soluble comonomer can disrupt the polymer's regularity and enhance overall solubility.[1][5][7]

  • Post-Polymerization Modification: Chemically altering the polymer after it has been synthesized can introduce desired functional groups.[8][9]

  • Control of Polymerization Conditions: The choice of solvent and catalyst during polymerization can influence the polymer's microstructure and, consequently, its solubility.[10][11]

Q3: What types of functional groups are most effective for enhancing solubility?

The choice of functional group depends on the desired solvent system (aqueous vs. organic).

  • For Aqueous Solubility: Introducing hydrophilic or charged groups is essential.

    • Carboxylic Acids: Polymers with carboxylic acid groups can be water-soluble, especially at higher pH values where the acid groups are deprotonated to form carboxylates.[5][12]

    • Poly(ethylene oxide) (PEO) Chains: Grafting PEO side chains is a well-established method to impart water solubility.[12]

    • Ammonium (B1175870) Groups: Quaternary ammonium groups are used to create anion exchange membranes that require water uptake to function.[13][14]

  • For Organic Solvent Solubility: Introducing bulky or non-polar groups can improve solubility in common organic solvents like THF, chloroform, or toluene (B28343).

    • Bulky/Sterically Hindering Groups: Incorporating large substituents increases the steric hindrance, which disrupts chain packing and improves solubility.[5][15]

    • Flexible Side Chains: Long alkyl or ether chains can increase the polymer's flexibility and entropy of mixing, favoring dissolution.[13][14]

    • Fluorinated Groups: Adding perfluorinated side groups can enhance solubility in specific organic solvents and also impart hydrophobicity.[16]

Troubleshooting Guide

Problem: Synthesized polymer precipitates during the reaction.

This is a common issue, particularly in Ring-Opening Metathesis Polymerization (ROMP), where high monomer concentrations are often used.[3]

Logical Troubleshooting Workflow

G start Polymer Precipitates During Reaction q1 Is Monomer Fully Dissolved Initially? start->q1 sol1 Increase Solvent Volume or Use Stronger Solvent for Monomer q1->sol1 No q2 Is Polymerization Too Fast? q1->q2 Yes sol2 Lower Monomer Concentration q2->sol2 Yes sol3 Lower Reaction Temperature q2->sol3 Yes q3 Is the Growing Polymer Insoluble in the Reaction Solvent? q2->q3 No sol4 Change Polymerization Solvent System (e.g., Toluene to THF) q3->sol4 Yes sol5 Modify Monomer to Enhance Solubility (See FAQ Q3) q3->sol5 Yes

Caption: Troubleshooting workflow for polymer precipitation during synthesis.
Detailed Solutions

  • Decrease Monomer Concentration: While high concentrations are often ideal for achieving low dispersity in ROMP, the resulting polymer may be less soluble than the monomer.[3] Reducing the concentration can keep the growing polymer chains in solution.

  • Change the Solvent: The solvent used for polymerization can significantly impact the final polymer's properties, including its tacticity and solubility.[10] For instance, switching from toluene to a more coordinating solvent like THF can alter stereoselectivity and improve the solubility of the resulting polymer.[10][17]

  • Modify the Monomer: If solubility remains an issue, the fundamental structure of the monomer may need to be altered by adding solubilizing groups as detailed in the FAQs.

Problem: Final polymer product is an insoluble, brittle solid.

If the polymer is successfully isolated but cannot be redissolved for characterization or processing, its structure needs modification.

Strategy Selection for Solubility Enhancement

G start Insoluble Polymer strategy1 Incorporate Polar or Charged Groups start->strategy1 strategy2 Incorporate Bulky or Flexible Groups start->strategy2 strategy3 Copolymerize with a Soluble Monomer start->strategy3 outcome1 Water / Polar Solvent Solubility strategy1->outcome1 outcome2 Organic Solvent Solubility strategy2->outcome2 strategy3->outcome1 strategy3->outcome2

Caption: Strategies to enhance the solubility of this compound-based polymers.
Detailed Solutions

  • Introduce Bulky Side Groups: Adding bulky substituents to the norbornene monomer, such as cycloparaphenylenes (CPPs) or other large aromatic groups, can disrupt crystalline packing and significantly improve solubility in organic solvents.[3] Metathesis and addition polymers with bulky, rigid carbocyclic groups have shown good solubility in common organic solvents.[15]

  • Copolymerization:

    • Statistical Copolymers: Randomly incorporating a highly soluble comonomer (like styrene (B11656) or cyclooctene) can break up the uniform structure of the polynorbornene, reducing crystallinity and improving solubility.[1][7] The glass transition temperature (Tg) can be tuned by adjusting the comonomer content.[1]

    • Block Copolymers: Creating block copolymers, for example with a polyethylene (B3416737) block, can also enhance solubility and processability.[18] However, immiscibility between blocks can sometimes lead to phase separation rather than improved dissolution in a common solvent.[13][14]

Quantitative Data Summary

The following tables summarize how different synthetic approaches affect the properties and solubility of this compound-based polymers.

Table 1: Effect of Monomer Functionalization on Polymer Solubility
Monomer Functional GroupPolymerization MethodKey Finding on SolubilityTarget SolventsReference(s)
exo,exo-dicarboxylic acidROMPPolymer is water-soluble over a wide pH range.[12] Solubility is pH-dependent, decreasing as the carboxylic acid groups become protonated.[12]Water, Methanol/THF[12]
Anhydride with nonpolar substituentsROMPSolubility increases with the steric hindrance of the substituent group.[5]Organic[5]
PerfluorophenylAddition PolymerizationPolymer is readily soluble in common organic solvents (e.g., chloroform, THF, toluene).[16]Organic[16]
Cycloparaphenylene (CPP)ROMPCPP macrocycles impart improved solubility compared to other polyaromatic hydrocarbons.[3]Organic (Chloroform)[3][19]
Table 2: Effect of Copolymerization on Polymer Properties
ComonomerCopolymer ArchitectureResulting Molar Mass (Mn)Key Finding on Solubility & PropertiesReference(s)
StyreneStatistical78,000 g/mol Styrene incorporation up to 59% was achieved.[1] The Tg decreased from 329°C to 128°C with increasing styrene content, improving processability.[1][1]
CycloocteneRandom, Diblock, MultiblockVariesCopolymers inherit properties from both parent polymers.[7] The chain structure (random vs. block) significantly impacts thermal properties and crystallinity.[7][7]
EthyleneDiblock< 1.16 PDIWell-defined block copolymers were synthesized.[18] The polyethylene block can improve processability.[18][18]
Anthracene-derived norborneneStatistical & BlockVariesUsed to limit water uptake in anion exchange membranes due to its hydrophobic and sterically hindering nature.[13][14] Blending with a second polymer was sometimes needed to improve membrane stability.[13][14][13][14]

Experimental Protocols

Protocol 1: Synthesis of Water-Soluble Poly(norbornene dicarboxylic acid) via ROMP

This protocol is adapted from the synthesis of water-soluble polymers from acid-functionalized norbornenes.[12] It describes the polymerization of exo,exo-5-norbornene-2,3-dicarboxylic acid using a Grubbs third-generation catalyst.

Workflow for ROMP Synthesis

G prep Prepare Reagents: 1. Monomer (Diacid) 2. Catalyst (G3) 3. Solvent (THF) 4. Quencher (Ethyl vinyl ether) react Combine Monomer and Catalyst in Degassed THF under Inert Atmosphere (e.g., N2) prep->react quench After Stirring (e.g., 4 min), Add Quencher to Terminate the Polymerization react->quench precip Precipitate the Polymer from the Reaction Mixture (e.g., in Diethyl Ether) quench->precip isolate Isolate and Dry the Final Polymer Product under Vacuum precip->isolate

Caption: General experimental workflow for ROMP of functionalized norbornenes.
Materials:

  • exo,exo-5-norbornene-2,3-dicarboxylic acid (Monomer 1a)[12]

  • Grubbs' third-generation catalyst (G3)[12]

  • 2,6-di-tert-butyl-4-methylphenol (BHT, inhibitor)[12]

  • Anhydrous, freshly distilled Tetrahydrofuran (THF)[12]

  • Ethyl vinyl ether (quenching agent)[12]

  • Diethyl ether (for precipitation)[12]

  • Schlenk flasks and standard Schlenk line equipment

Procedure:
  • Monomer Preparation: In a Schlenk flask, place 0.10 g (0.55 mmol) of the diacid monomer and 1.3 mg (5.9 µmol) of BHT. Evacuate the flask for at least 10 minutes.[12]

  • Catalyst Preparation: In a separate Schlenk flask, place the appropriate amount of G3 catalyst (the amount will depend on the desired molecular weight). Evacuate this flask for 10 minutes.[12]

  • Solvent Preparation: Place freshly distilled THF in a third Schlenk flask and degas thoroughly using three freeze-pump-thaw cycles.[12]

  • Polymerization:

    • Using a cannula or syringe, transfer 1 mL of the degassed THF to the monomer flask and 1 mL to the catalyst flask to dissolve the contents.[12]

    • Transfer the monomer solution to the stirred catalyst solution.[12]

    • Allow the reaction to proceed for 4 minutes.[12]

  • Quenching: Terminate the polymerization by adding 0.5 mL of ethyl vinyl ether to the reaction mixture.[12]

  • Isolation: Recover the polymer by precipitating the reaction solution into a large volume of diethyl ether. The product will appear as a colorless solid.[12]

  • Drying: Isolate the solid by filtration or decantation and dry overnight in a vacuum oven.

Characterization:
  • The resulting polymer can be characterized by Gel Permeation Chromatography (GPC) to determine molecular weight (Mn) and polydispersity index (PDI).[12]

  • ¹H NMR spectroscopy can confirm the structure of the polymer.[12]

  • Solubility can be tested in water at various pH levels, with quantification of particle size by Dynamic Light Scattering (DLS).[12]

References

Reducing polydispersity in polynorbornene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in polynorbornene synthesis via Ring-Opening Metathesis Polymerization (ROMP). Our goal is to help you achieve well-defined polymers with low polydispersity.

Frequently Asked Questions (FAQs)

Q1: What is polydispersity index (PDI) and why is it important in polynorbornene synthesis?

A1: The polydispersity index (PDI), calculated as the weight average molecular weight (Mw) divided by the number average molecular weight (Mn), is a measure of the distribution of molecular weights in a given polymer sample. A PDI value of 1.0 indicates a perfectly monodisperse polymer where all chains have the same length. In applications such as drug delivery and advanced materials, a low PDI (typically below 1.2) is crucial as it ensures uniform physical and chemical properties, predictable degradation rates, and consistent performance of the final product.

Q2: What is "living" polymerization and how does it help in reducing PDI?

A2: Living polymerization is a type of chain-growth polymerization where there is no irreversible chain termination or chain transfer.[1] This allows polymer chains to grow at a constant rate, leading to a narrow molecular weight distribution and thus a low PDI.[1] In the context of polynorbornene synthesis, achieving a living ROMP is a primary strategy for controlling polydispersity. This is typically accomplished by selecting the appropriate catalyst and reaction conditions to ensure that the rate of initiation is comparable to or faster than the rate of propagation.

Q3: Which type of catalyst is best for synthesizing low-PDI polynorbornene?

A3: Ruthenium-based Grubbs catalysts are most commonly used for the ROMP of norbornene derivatives.[2] For achieving low PDI, third-generation Grubbs catalysts (G3) are often preferred as they are designed to have a high initiation rate relative to their propagation rate, which is a key characteristic of living polymerization.[3][4] Molybdenum-based Schrock catalysts can also produce polymers with very low PDIs.[5] The choice of catalyst may also depend on the functional groups present on the norbornene monomer.[4]

Q4: Can the monomer structure influence the PDI of the resulting polynorbornene?

A4: Yes, the structure of the norbornene monomer plays a significant role in controlling PDI. Monomers with bulky substituents tend to decrease the rate of propagation, which can lead to a more controlled polymerization and a lower PDI.[2] For instance, polymerizing a bulkier norbornene derivative first in a block copolymer synthesis can result in a lower overall PDI.[2] The stereochemistry of the monomer (exo vs. endo) can also affect the polymerization rate and, consequently, the PDI.

Q5: What is the role of a chain transfer agent (CTA) in controlling polydispersity?

A5: In some cases, chain transfer agents (CTAs) can be used to control the molecular weight of the polymer. However, in traditional ROMP, the use of CTAs can sometimes lead to broader polydispersity with PDI values around 2.0.[6] More advanced techniques, such as degenerative chain transfer, can enable catalytic living ROMP, allowing for the synthesis of polymers with controlled molecular weight and narrow PDI.[7] Commercially available compounds like styrene (B11656) and its derivatives have been reported as effective CTAs for catalytic ROMP of norbornene imides.[7]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High PDI (> 1.5) 1. Non-living polymerization: The rate of propagation is significantly faster than the rate of initiation. This is common with highly reactive monomers like unsubstituted norbornene.[2]• Use a third-generation Grubbs catalyst (G3) which has a faster initiation rate.[3][4]• Cool the reaction to a lower temperature (e.g., -15 °C) to slow down the propagation rate.[4]• Consider using a monomer with bulkier substituents to sterically hinder and slow down the propagation.[2]
2. Chain transfer reactions: Unwanted side reactions are terminating polymer chains prematurely and initiating new chains.[2]• Ensure high purity of monomer and solvent to remove any potential chain transfer agents.[8]• Use a catalyst system known for its stability and low propensity for side reactions.
3. Impurities: Impurities in the monomer or solvent can interfere with the catalyst and the polymerization process.• Purify the norbornene monomer (e.g., by distillation or sublimation) and the solvent before use.[8]
Bimodal or multimodal molecular weight distribution 1. Slow initiation: The catalyst initiates new chains throughout the polymerization process, leading to populations of chains with different lengths.• Switch to a faster-initiating catalyst like a G3 catalyst.[3][4]• Increase the reaction temperature to promote faster initiation, but be mindful of the potential increase in propagation rate.
2. Catalyst degradation: The catalyst is not stable under the reaction conditions, leading to premature termination of some chains.• Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation by oxygen.[1]• Check the compatibility of the catalyst with the functional groups on your monomer and the solvent.
Inconsistent PDI between batches 1. Variations in reagent purity: The purity of the monomer, solvent, or catalyst varies from batch to batch.• Standardize purification procedures for all reagents.[8]• Use a fresh, highly active catalyst for each reaction.
2. Inconsistent reaction conditions: Small variations in temperature, stirring rate, or reagent addition can affect the polymerization kinetics.• Use a temperature-controlled reaction setup.• Ensure rapid and uniform mixing of the catalyst and monomer solution.

Data Presentation

Table 1: Effect of Catalyst and Monomer Structure on Polydispersity Index (PDI)

MonomerCatalystTemperature (°C)PDIReference
NorborneneGrubbs' 1st GenRoom Temp1.61[2]
Norbornene bis(trimethylsilyl ester)Grubbs' 1st GenRoom Temp< 1.26[2]
N-Amino Norbornene ImidesGrubbs' 3rd GenNot Specified≤ 1.11[3]
Bis(alkoxycarbonyl)norbornadienesGrubbs' 3rd Gen-151.04 - 1.10[4]
NorbornenePalladium Complexup to 100as low as 1.39[9]

Table 2: Influence of Monomer/Initiator Ratio on PDI for a Norbornene Derivative

Monomer/Initiator Ratio ([M]/[I])PDIReference
501.18[10]
1001.20[10]
2001.22[10]
3001.25[10]

Experimental Protocols

Protocol 1: General Procedure for Living ROMP of Norbornene Derivatives with Grubbs' Third-Generation Catalyst

This protocol is a general guideline for achieving a low PDI polynorbornene. The specific monomer, solvent, and temperature may need to be optimized for your specific system.

Materials:

  • Norbornene derivative (monomer)

  • Grubbs' third-generation (G3) catalyst

  • Anhydrous, degassed solvent (e.g., dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF))[5]

  • Ethyl vinyl ether (quenching agent)

  • Methanol (for precipitation)

  • Schlenk flask and line

  • Magnetic stirrer and stir bar

  • Syringes and needles

Procedure:

  • Monomer and Solvent Preparation: Dry and degas the solvent (e.g., by distillation over calcium hydride for DCM). Purify the norbornene monomer to remove any inhibitors or impurities.

  • Reaction Setup: Assemble a Schlenk flask with a magnetic stir bar under an inert atmosphere (argon or nitrogen).

  • Monomer Dissolution: Dissolve the desired amount of the norbornene derivative in the anhydrous, degassed solvent in the Schlenk flask. The concentration will depend on the target molecular weight.

  • Catalyst Addition: In a separate glovebox or under a positive flow of inert gas, weigh the G3 catalyst and dissolve it in a small amount of the reaction solvent.

  • Initiation: Rapidly inject the catalyst solution into the vigorously stirring monomer solution.

  • Polymerization: Allow the reaction to proceed for the desired time. The reaction time can range from a few minutes to several hours, depending on the monomer and catalyst concentration. Monitor the reaction progress if possible (e.g., by taking aliquots for NMR or GPC analysis).

  • Termination: Quench the polymerization by adding an excess of ethyl vinyl ether. Stir for an additional 30 minutes to ensure complete deactivation of the catalyst.

  • Polymer Isolation: Precipitate the polymer by slowly adding the reaction mixture to a large volume of a non-solvent, such as methanol.

  • Purification and Drying: Filter the precipitated polymer, wash it with fresh non-solvent, and dry it under vacuum to a constant weight.

  • Characterization: Characterize the polymer's molecular weight and PDI using Gel Permeation Chromatography (GPC).

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_isolation Workup & Analysis prep_monomer Purify & Degas Monomer dissolve Dissolve Monomer in Solvent prep_monomer->dissolve prep_solvent Dry & Degas Solvent prep_solvent->dissolve setup Inert Atmosphere Setup (Schlenk) setup->dissolve initiate Inject G3 Catalyst dissolve->initiate polymerize Stir & React initiate->polymerize terminate Quench with Ethyl Vinyl Ether polymerize->terminate precipitate Precipitate in Methanol terminate->precipitate purify Filter & Wash precipitate->purify dry Dry under Vacuum purify->dry analyze GPC Analysis (Mw, Mn, PDI) dry->analyze

Caption: Experimental workflow for low-PDI polynorbornene synthesis.

pdi_factors cluster_main Factors Influencing Polydispersity (PDI) in Polynorbornene ROMP PDI Polydispersity (PDI) Catalyst Catalyst Choice Catalyst->PDI influences Catalyst_Type Grubbs' Gen (G1, G2, G3) Schrock, Palladium Catalyst->Catalyst_Type Initiation_Rate Initiation vs. Propagation Rate (ki/kp) Catalyst->Initiation_Rate Monomer Monomer Structure Monomer->PDI influences Monomer_Bulk Bulky Substituents Monomer->Monomer_Bulk Monomer_Stereo Exo vs. Endo Monomer->Monomer_Stereo Conditions Reaction Conditions Conditions->PDI influences Temp Temperature Conditions->Temp Solvent Solvent Choice Conditions->Solvent CTA Chain Transfer Agents Conditions->CTA Purity Reagent Purity Purity->PDI influences Monomer_Purity Monomer Purity Purity->Monomer_Purity Solvent_Purity Solvent Purity Purity->Solvent_Purity

Caption: Key factors affecting PDI in polynorbornene synthesis.

References

Challenges in the scale-up of norbornane monomer production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the scale-up of norbornane monomer production.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing norbornene, the precursor to this compound?

A1: The primary industrial route to norbornene is the Diels-Alder reaction, a [4+2] cycloaddition, between cyclopentadiene (B3395910) (the diene) and a suitable dienophile, such as ethylene (B1197577).[1][2] Cyclopentadiene itself is typically generated by the thermal cracking (a retro-Diels-Alder reaction) of its dimer, dicyclopentadiene (B1670491) (DCPD).[3][4][5]

Q2: Why is temperature control so critical in the production of cyclopentadiene from dicyclopentadiene?

A2: The cracking of dicyclopentadiene (DCPD) to cyclopentadiene (CPD) is a reversible reaction.[6] High temperatures (around 170-300°C) are required to favor the retro-Diels-Alder reaction and produce CPD.[4] However, the freshly formed CPD is highly reactive and will readily dimerize back to DCPD at lower temperatures.[6] Therefore, the process requires careful thermal management to efficiently crack DCPD and immediately use the resulting CPD in the subsequent Diels-Alder reaction to prevent dimerization.[3]

Q3: What are the common impurities in crude norbornene produced from the Diels-Alder reaction?

A3: Crude norbornene from the reaction of cyclopentadiene and ethylene typically contains a range of impurities. These can be categorized as:

  • Light impurities: with boiling points lower than norbornene.

  • Middle-weight impurities: with boiling points between that of norbornene and ethyl norbornene.

  • Heavy impurities: including ethyl norbornene and oligomers like cyclopentadiene trimers.[7][8]

Q4: What are the main challenges in purifying norbornene at a large scale?

A4: The main challenge is the efficient removal of various impurities with close boiling points. Industrial-scale purification often involves a multi-step distillation process.[7] This typically includes an initial column to remove heavy impurities, a second to remove light impurities, and a third to separate the final product from remaining heavy and middle-weight impurities.[7] For norbornene derivatives, especially those with endo and exo isomers, separation can be complex and may require column chromatography, which is less ideal for very large scales due to cost and solvent usage.[9]

Q5: How does reaction temperature affect the stereoselectivity (endo/exo ratio) of the Diels-Alder reaction?

A5: The Diels-Alder reaction is subject to kinetic and thermodynamic control.[6]

  • At lower temperatures , the reaction is under kinetic control, favoring the formation of the endo product, which is formed faster due to a lower activation energy transition state.[6]

  • At higher temperatures , the reaction becomes reversible, leading to thermodynamic control. Under these conditions, the more sterically stable exo product is favored.[6] This temperature-dependent equilibrium is a key factor in controlling the isomeric composition of the final product.

Troubleshooting Guides

Problem 1: Low Yield of Cyclopentadiene from Dicyclopentadiene Cracking
Potential Cause Suggested Solution
Insufficient Cracking Temperature Ensure the cracking temperature is within the optimal range (typically >170°C). For laboratory scale, heating paraffin (B1166041) oil to ~300°C is a common method.[4] Monitor the temperature of the heating medium closely.
Premature Dimerization of Cyclopentadiene The freshly distilled cyclopentadiene should be used immediately or kept at very low temperatures (e.g., dry ice bath) to prevent rapid dimerization back to dicyclopentadiene.[3] A best practice is to distill the cyclopentadiene directly into the reaction vessel containing the dienophile.[3]
Incomplete Distillation Ensure the distillation setup is efficient. Use a fractional distillation column to separate the lower-boiling cyclopentadiene (b.p. ~41°C) from the higher-boiling dicyclopentadiene (b.p. ~170°C).[3]
Problem 2: Poor Yield in Diels-Alder Reaction during Scale-Up
Potential Cause Suggested Solution
Inefficient Mixing As reactor volume increases, ensuring homogenous mixing of reactants becomes critical. What works with a magnetic stir bar at the lab scale may require a mechanical stirrer (e.g., propeller or turbine) at a larger scale to ensure efficient mass transfer.
Thermal Gradients Large reaction volumes can lead to uneven heating or cooling, creating localized hot or cold spots. This can result in side reactions or incomplete conversion.[5] Use jacketed reactors with efficient heat transfer fluids and ensure proper agitation to maintain a uniform temperature profile.
Incorrect Reactant Stoichiometry In a scaled-up process, ensure accurate measurement and addition of reactants. For reactions involving in-situ generated cyclopentadiene, the rate of its formation should be matched with the rate of its consumption in the Diels-Alder reaction.
Reaction Reversibility If the reaction is run at too high a temperature, the equilibrium may shift back towards the starting materials (retro-Diels-Alder), reducing the overall yield.[6] Optimize the temperature to be high enough for a reasonable reaction rate but low enough to favor product formation.
Problem 3: Product Purity Issues and Isomer Separation Difficulties
Potential Cause Suggested Solution
Formation of Side Products/Oligomers High temperatures can promote the formation of byproducts like cyclopentadiene trimers.[8] Optimize the reaction temperature and time to maximize the yield of the desired adduct while minimizing side reactions.
Unreacted Starting Materials If the reaction does not go to completion, unreacted cyclopentadiene, dicyclopentadiene, and dienophile will contaminate the product. Monitor the reaction progress using techniques like GC or NMR to determine the optimal reaction time.
Difficult Separation of Endo/Exo Isomers The endo and exo isomers can have very similar physical properties, making separation by distillation difficult. For high-purity applications, column chromatography may be necessary, though this can be challenging to scale.[9] Consider adjusting reaction conditions (temperature) to favor the formation of one isomer.[6]
Presence of Multiple Impurity Classes For complex mixtures containing light, middle, and heavy impurities, a single distillation is often insufficient. A multi-stage distillation process is typically required for industrial-scale purification.[7]

Experimental Protocols & Methodologies

Protocol 1: Laboratory-Scale Preparation of Norbornene-Dicarboxylic Acid Anhydride (B1165640)

This protocol details the synthesis of endo-norbornene-5,6-cis-dicarboxylic acid anhydride from dicyclopentadiene and maleic anhydride.

1. Generation of Cyclopentadiene via Retro-Diels-Alder:

  • Set up a fractional distillation apparatus with a 25 mL round-bottom flask containing ~4.5 mL of dicyclopentadiene and a boiling chip.[3]

  • The receiving vessel should be a tube containing the dienophile solution (see step 2), cooled in an ice bath.

  • Gently heat the dicyclopentadiene to initiate cracking and distillation. The cyclopentadiene (b.p. ~41°C) will distill over, leaving the uncracked dicyclopentadiene behind.[3][4]

  • Caution: Do not distill to dryness.[3]

2. Diels-Alder Reaction:

  • In the receiving tube, dissolve 350 mg of maleic anhydride in 1.5 mL of ethyl acetate, gently warming if necessary. Add 1.5 mL of a non-polar solvent like petroleum ether or hexane.[3]

  • Distill the freshly prepared cyclopentadiene directly into this solution.[3]

  • Once the addition is complete, cap the tube and allow it to stand at room temperature. Crystallization of the product should occur.[3]

3. Product Isolation and Purification:

  • Isolate the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent (e.g., hexane).

  • Allow the crystals to air dry.

  • Determine the yield and melting point for characterization.

Visualizations

Logical Workflow for Troubleshooting Low Yield

Troubleshooting_Yield start Low this compound Monomer Yield check_cpd Verify Cyclopentadiene (CPD) Generation start->check_cpd check_da Analyze Diels-Alder (DA) Reaction Step start->check_da check_purity Assess Product Isolation & Purity start->check_purity temp Is Cracking Temperature Sufficient? (>170°C) check_cpd->temp mixing Is Mixing Adequate for Scale? check_da->mixing dimer Is CPD Dimerizing Before Reaction? temp->dimer Yes increase_temp Action: Increase Cracking Temperature temp->increase_temp No dimer->check_da No use_immediately Action: Use CPD Immediately / Distill In-Situ dimer->use_immediately Yes thermal Are there Thermal Gradients in Reactor? mixing->thermal Yes improve_agitation Action: Improve Agitation (e.g., mechanical stirrer) mixing->improve_agitation No improve_heating Action: Improve Heat Transfer (e.g., jacketed reactor) thermal->improve_heating No

Caption: Troubleshooting workflow for low this compound monomer yield.

Norbornene Synthesis and Purification Pathway

Synthesis_Pathway cluster_synthesis Synthesis Stage cluster_purification Purification Stage DCPD Dicyclopentadiene (DCPD) CPD Cyclopentadiene (CPD) DCPD->CPD Retro-Diels-Alder (Cracking, >170°C) Dienophile Dienophile (e.g., Ethylene) Crude_NB Crude Norbornene Product (contains isomers, oligomers) CPD->Crude_NB Dienophile->Crude_NB Dist_1 Distillation 1 (Remove Heavy Impurities) Crude_NB->Dist_1 Dist_2 Distillation 2 (Remove Light Impurities) Dist_1->Dist_2 Dist_3 Distillation 3 (Final Product Tailing) Dist_2->Dist_3 Pure_NB High-Purity Norbornene Dist_3->Pure_NB

Caption: Overall process flow for norbornene synthesis and purification.

References

Technical Support Center: End-Capping Strategies for Living Polynorbornene Chains

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for end-capping strategies for living polynorbornene chains. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental work.

Troubleshooting Guides

This section provides solutions to common problems encountered during the end-capping of living polynorbornene chains.

Issue 1: Low or Incomplete End-Capping Efficiency

Symptoms:

  • NMR analysis shows a low degree of functionalization at the polymer chain end.

  • GPC trace of the final polymer shows a significant tailing or a shoulder corresponding to the uncapped polymer.

  • The desired functional group is absent or weak in the IR or Mass Spectrum of the polymer.

Potential CauseRecommended Solution
Insufficient amount of end-capping agent. Increase the molar excess of the end-capping agent relative to the living chain ends. A 5-10 fold excess is a common starting point.
Low reactivity of the end-capping agent. Select a more reactive end-capping agent. For Ring-Opening Metathesis Polymerization (ROMP), functionalized vinyl ethers are generally very efficient.[1] For Pd-catalyzed polymerizations, chain transfer agents (CTAs) like 4-penten-1-ol (B13828) or 10-undecenal (B94395) have shown high efficiency.[2][3]
Premature termination of living chains. Ensure all reagents and solvents are rigorously purified and dried to remove any impurities that can quench the living polymer chains before the end-capping agent is added.
Steric hindrance. If the end-capping agent is sterically bulky, increase the reaction time and/or temperature to facilitate the reaction.[4] However, be aware that higher temperatures can lead to side reactions.
Catalyst degradation. For ROMP, certain functional groups on the end-capping agent (e.g., primary amines) can degrade the ruthenium catalyst.[5] It may be necessary to use a protected version of the functional group or choose a more robust catalyst generation.

Troubleshooting Workflow for Low End-Capping Efficiency

start Low End-Capping Efficiency Detected check_excess Verify Molar Excess of Capping Agent start->check_excess increase_excess Increase Capping Agent (5-10x) check_excess->increase_excess Insufficient check_reactivity Evaluate Reactivity of Capping Agent check_excess->check_reactivity Sufficient end Re-analyze End-Capping Efficiency increase_excess->end change_agent Switch to a More Reactive Capping Agent check_reactivity->change_agent Low check_purity Assess Purity of Reagents/Solvents check_reactivity->check_purity High change_agent->end purify Rigorously Purify and Dry All Materials check_purity->purify Impurities Suspected check_sterics Consider Steric Hindrance check_purity->check_sterics High Purity purify->end optimize_conditions Increase Reaction Time/Temperature check_sterics->optimize_conditions High check_catalyst Investigate Catalyst Compatibility check_sterics->check_catalyst Low optimize_conditions->end protect_group Use Protected Functional Group or Change Catalyst check_catalyst->protect_group Incompatible check_catalyst->end Compatible protect_group->end

Caption: Troubleshooting logic for low end-capping efficiency.

Issue 2: Broad Molecular Weight Distribution (High Dispersity - Đ) After End-Capping

Symptoms:

  • GPC analysis shows a broad or multimodal peak for the final polymer.

  • The polydispersity index (Đ) is significantly higher than that of the living polymer before capping.

Potential CauseRecommended Solution
Side reactions during capping. High temperatures during end-capping can lead to side reactions such as chain transfer or catalyst degradation, increasing dispersity.[6] Conduct the end-capping at the lowest effective temperature.
Slow initiation of end-capping. If the end-capping reaction is slow compared to propagation, it can lead to a broadening of the molecular weight distribution. Ensure rapid mixing of the end-capping agent with the living polymer solution.
Secondary metathesis (for ROMP). The catalyst may remain active after end-capping and can cause secondary metathesis reactions (backbiting), which broadens the dispersity. Ensure complete quenching of the catalyst after the end-capping reaction. Ethyl vinyl ether is a common and effective quenching agent.[1]
Catalyst choice (for ROMP). The choice of Grubbs catalyst generation can influence the dispersity. For example, increasing the reaction temperature with a third-generation Grubbs catalyst can dramatically increase dispersity.[6]

Logical Flow for Addressing High Dispersity

start High Dispersity (Đ) Observed check_temp Review End-Capping Temperature start->check_temp lower_temp Lower Reaction Temperature check_temp->lower_temp High Temp check_mixing Evaluate Mixing Protocol check_temp->check_mixing Optimized Temp end Re-measure Dispersity lower_temp->end improve_mixing Ensure Rapid and Homogeneous Mixing check_mixing->improve_mixing Slow/Inefficient check_quenching Verify Catalyst Quenching (ROMP) check_mixing->check_quenching Efficient improve_mixing->end ensure_quenching Add Effective Quenching Agent (e.g., Ethyl Vinyl Ether) check_quenching->ensure_quenching Incomplete check_catalyst Assess Catalyst Choice and Conditions (ROMP) check_quenching->check_catalyst Complete ensure_quenching->end optimize_catalyst Optimize Catalyst/Temperature Combination check_catalyst->optimize_catalyst Sub-optimal optimize_catalyst->end

Caption: Decision tree for troubleshooting high dispersity.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for end-capping living polynorbornene chains?

A1: The two primary methods depend on the polymerization technique:

  • For Ring-Opening Metathesis Polymerization (ROMP): The most common strategy is to terminate the living polymerization with a functionalized quenching agent. Functionalized vinyl ethers are widely used as they react with the ruthenium alkylidene at the chain end to form a stable Fischer-type carbene, effectively stopping the polymerization and installing the functional group.[1]

  • For Vinyl Addition Polymerization (e.g., with Pd catalysts): End-capping is often achieved by using a chain transfer agent (CTA) during the polymerization. The CTA terminates a growing chain and reinitiates a new one, with a fragment of the CTA remaining as the end-cap on the terminated chain. Unsaturated alcohols and aldehydes are effective CTAs for this purpose.[2][3]

Q2: How do I choose the right end-capping agent for my application?

A2: The choice depends on several factors:

  • Desired Functionality: Select an agent that contains the functional group you wish to introduce (e.g., hydroxyl, carboxyl, amine, etc.).

  • Polymerization Method: Ensure the agent is compatible with your chosen polymerization method (ROMP or addition polymerization) and catalyst system.

  • Reactivity: The agent must be reactive enough to cap the living chains efficiently but not so reactive that it interferes with the polymerization itself.

  • Stability: The resulting end-group must be stable to the reaction conditions and subsequent purification steps.

Q3: How can I confirm that my polynorbornene chains have been successfully end-capped?

A3: A combination of analytical techniques is typically used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most direct method. By comparing the integration of a characteristic peak from the end-group with a peak from the polymer backbone, the degree of functionalization can be calculated.[3]

  • Gel Permeation Chromatography (GPC): A monomodal and narrow peak in the GPC trace suggests a successful and clean end-capping reaction. A shift in the entire peak to a slightly higher molecular weight after capping can also be an indicator.

  • Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry: This technique can provide the exact mass of the polymer chains, confirming the presence of the end-group.[1]

  • Infrared (IR) Spectroscopy: The appearance of a characteristic vibrational band for the functional group (e.g., C=O stretch for a carboxyl group) can indicate successful capping.

Q4: Can I introduce a functional group at both ends of the polynorbornene chain (telechelic polymer)?

A4: Yes, this is possible. In ROMP, using a symmetric, difunctional chain transfer agent, such as 1,4-diacetoxy-2-butene, can lead to the formation of telechelic polymers with functional groups at both ends.[7][8]

Quantitative Data Summary

Table 1: Comparison of End-Capping Agents for Polynorbornene (Vinyl Addition Polymerization with Pd Catalyst)

End-Capping Agent (CTA)Functional GroupTypical Mn (kDa)Dispersity (Đ)YieldReference
4-penten-1-ol-OH6 - 17NarrowHigh[2][3]
10-undecenal-CHO6 - 17NarrowHigh[2][3]

Table 2: Comparison of End-Capping Agents for Polynorbornene (ROMP)

End-Capping AgentFunctional GroupCatalystEnd-capping EfficiencyReference
Functionalized Vinyl EthersVarious (e.g., -COOH, -N3)Grubbs CatalystsHigh[1]
Allyl Acetate (CTA)Acetoxy, VinylGrubbs 1st GenGood MW control[7][8]
1,4-diacetoxy-2-butene (CTA)Acetoxy (telechelic)Grubbs 2nd GenGood MW control[7][8]
Thioacetal MonomersThiol (after cleavage)Grubbs Catalysts>95%[9]

Experimental Protocols

Protocol 1: End-Capping of Living Polynorbornene via ROMP with a Functionalized Vinyl Ether

This protocol describes a general procedure for the end-capping of living polynorbornene chains synthesized by ROMP using a Grubbs-type catalyst.

Materials:

  • Living polynorbornene solution in an appropriate anhydrous solvent (e.g., dichloromethane, THF).

  • Grubbs catalyst (e.g., 1st, 2nd, or 3rd generation).

  • Functionalized vinyl ether (5-10 molar equivalents relative to the catalyst).

  • Ethyl vinyl ether (for quenching).

  • Anhydrous solvent for dilution.

  • Methanol or other non-solvent for precipitation.

Procedure:

  • In a glovebox or under an inert atmosphere, dissolve the norbornene monomer in the anhydrous solvent.

  • Add the Grubbs catalyst to initiate the polymerization. Allow the reaction to proceed until the desired molecular weight is achieved (monitor by GPC or by monomer consumption via NMR).

  • Prepare a solution of the functionalized vinyl ether in the anhydrous solvent.

  • Rapidly inject the solution of the functionalized vinyl ether into the living polymer solution with vigorous stirring.

  • Allow the end-capping reaction to proceed for 1-2 hours at room temperature.

  • Quench any remaining active catalyst by adding a large excess of ethyl vinyl ether and stir for an additional 30 minutes.

  • Precipitate the polymer by adding the reaction mixture dropwise into a large volume of a stirred non-solvent (e.g., methanol).

  • Filter the precipitated polymer and wash with fresh non-solvent.

  • Dry the polymer under vacuum to a constant weight.

  • Characterize the end-capped polymer using NMR, GPC, and other relevant techniques.

Experimental Workflow for ROMP End-Capping

start Prepare Monomer Solution in Inert Atmosphere add_catalyst Add Grubbs Catalyst to Initiate Polymerization start->add_catalyst polymerize Allow Polymerization to Proceed to Desired MW add_catalyst->polymerize prepare_capper Prepare Solution of Functionalized Vinyl Ether polymerize->prepare_capper add_capper Inject Capping Agent into Living Polymer Solution prepare_capper->add_capper react Stir for 1-2 Hours at Room Temperature add_capper->react quench Quench with Excess Ethyl Vinyl Ether react->quench precipitate Precipitate Polymer in Non-Solvent (e.g., Methanol) quench->precipitate dry Dry Polymer Under Vacuum precipitate->dry characterize Characterize Final Polymer (NMR, GPC, etc.) dry->characterize

Caption: Step-by-step workflow for ROMP end-capping.

References

Validation & Comparative

A Comparative Study of Grubbs and Schrock Catalysts for Norbornene ROMP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Ring-Opening Metathesis Polymerization (ROMP) of norbornene and its derivatives is a powerful tool in polymer chemistry, enabling the synthesis of a wide array of functional polymers with applications ranging from materials science to drug delivery. The choice of catalyst is paramount to the success of this polymerization, with Grubbs and Schrock catalysts being the two most prominent families of initiators. This guide provides an objective comparison of their performance in norbornene ROMP, supported by experimental data, detailed protocols, and mechanistic diagrams to aid researchers in catalyst selection for their specific needs.

At a Glance: Grubbs vs. Schrock Catalysts

FeatureGrubbs Catalysts (Ruthenium-based)Schrock Catalysts (Molybdenum- or Tungsten-based)
Activity Generally lower to moderateTypically very high
Functional Group Tolerance High tolerance to a wide range of functional groupsLower tolerance, sensitive to protic and certain coordinating groups
Air & Moisture Stability Relatively stable, easier to handleHighly sensitive, require stringent air- and moisture-free conditions
Stereoselectivity First-generation often gives trans-polymers; later generations can provide high cis-selectivity.[1]Often provide high stereocontrol, yielding highly cis or trans polymers depending on the ligand environment.[2]
Living Characteristics Can exhibit living polymerization characteristics, especially later generations.[3]Well-suited for living polymerizations, allowing for the synthesis of block copolymers.[4]
Solvent Compatibility Compatible with a wide range of common organic solvents.[5]More limited solvent compatibility due to high reactivity.

Performance Data in Norbornene ROMP

The following tables summarize representative quantitative data for the ROMP of norbornene using various generations of Grubbs catalysts and a Schrock catalyst. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.

Table 1: Performance of Grubbs Catalysts in Norbornene ROMP

CatalystMonomer/Catalyst RatioSolventTemperature (°C)Yield (%)Mn (kDa) (Theoretical)Mn (kDa) (Experimental)PDI (Mw/Mn)Reference
Grubbs 1st Gen.100:1CDCl3RT>959.410.21.10[3]
Grubbs 3rd Gen.100:1CDCl3RT>959.49.81.05[3]
Grubbs 2nd Gen.10000:1Dichloromethane (B109758)25High-High MW-[6]
Grubbs 3rd Gen.200:1THF-1576--1.08[7]

Table 2: Performance of Schrock Catalysts in Norbornene ROMP

CatalystMonomer/Catalyst RatioSolventTemperature (°C)Yield (%)Mn (kDa) (Theoretical)Mn (kDa) (Experimental)PDI (Mw/Mn)Reference
Mo(NAr)(CHCMe2Ph)(Biphen)100:1DichloromethaneRT~100~10--[8]
W(X)(CHR')(Pyrrolide)(OTer)100:1DichloromethaneRT~100~10--[8]

Mechanistic Overview

The fundamental mechanism for both Grubbs and Schrock catalysts in ROMP involves the formation of a metallacyclobutane intermediate.[5][9] However, the initiation and propagation steps differ, influencing their reactivity and selectivity.

Catalytic Cycle of Grubbs Catalysts

Grubbs catalysts, particularly the first generation, typically initiate through a dissociative mechanism where a phosphine (B1218219) ligand detaches to allow for the coordination of the norbornene monomer.[5][10] The subsequent steps involve a [2+2] cycloaddition to form the metallacyclobutane, followed by a retro-[2+2] cycloaddition to yield the ring-opened polymer chain and a propagating carbene species.

Grubbs_Catalytic_Cycle catalyst [Ru]=CHPh (L)(X)₂ intermediate1 [Ru]=CHPh (X)₂ + L catalyst->intermediate1 -L intermediate2 Ru (X)₂ intermediate1->intermediate2 + Norbornene metallacyclobutane Metallacyclobutane Intermediate intermediate2->metallacyclobutane [2+2] Cycloaddition propagating [Ru]=Polymer (X)₂ metallacyclobutane->propagating Retro [2+2] Cycloaddition propagating->intermediate2 + Norbornene

Grubbs Catalyst ROMP Cycle
Catalytic Cycle of Schrock Catalysts

Schrock catalysts are generally more reactive and do not require ligand dissociation for initiation. The strained norbornene directly coordinates to the metal center, followed by the formation of the metallacyclobutane intermediate and subsequent ring opening. Their high reactivity stems from the more electrophilic nature of the metal center.

Schrock_Catalytic_Cycle catalyst [Mo]=CHR (NAr)(OR)₂ intermediate Mo (NAr)(OR)₂ catalyst->intermediate + Norbornene metallacyclobutane Metallacyclobutane Intermediate intermediate->metallacyclobutane [2+2] Cycloaddition propagating [Mo]=Polymer (NAr)(OR)₂ metallacyclobutane->propagating Retro [2+2] Cycloaddition propagating->intermediate + Norbornene

Schrock Catalyst ROMP Cycle

Experimental Protocols

Below are representative experimental protocols for the ROMP of norbornene using a first-generation Grubbs catalyst and a Schrock-type catalyst. Note: These are generalized procedures and may require optimization for specific applications and substituted norbornenes. Strict adherence to air- and moisture-free techniques (e.g., Schlenk line or glovebox) is crucial, especially for Schrock catalysts.

General Experimental Workflow

Experimental_Workflow start Start reagent_prep Reagent Preparation (Dry Solvents, Purify Monomer) start->reagent_prep reaction_setup Reaction Setup (Inert Atmosphere) reagent_prep->reaction_setup catalyst_addition Catalyst Addition reaction_setup->catalyst_addition polymerization Polymerization catalyst_addition->polymerization quenching Quenching Reaction polymerization->quenching precipitation Polymer Precipitation & Isolation quenching->precipitation characterization Polymer Characterization (NMR, GPC) precipitation->characterization end End characterization->end

General Norbornene ROMP Workflow
Protocol 1: Norbornene ROMP with Grubbs First-Generation Catalyst

This protocol is adapted from procedures described for the polymerization of norbornene derivatives.[10]

Materials:

  • Grubbs First-Generation Catalyst, [Ru(Cl)₂(PCy₃)₂(CHPh)]

  • Norbornene

  • Anhydrous, degassed dichloromethane (DCM)

  • Ethyl vinyl ether (for quenching)

  • Methanol (for precipitation)

Procedure:

  • In a glovebox or under a nitrogen atmosphere, dissolve the desired amount of norbornene in anhydrous, degassed DCM in a Schlenk flask equipped with a magnetic stir bar.

  • In a separate vial, prepare a stock solution of the Grubbs first-generation catalyst in a small amount of anhydrous, degassed DCM.

  • Rapidly inject the catalyst solution into the stirring monomer solution. The monomer-to-catalyst ratio will determine the target molecular weight.

  • Allow the reaction to stir at room temperature. Polymerization is typically rapid.

  • After the desired time, quench the polymerization by adding a few drops of ethyl vinyl ether.

  • Precipitate the polymer by slowly adding the reaction mixture to a large volume of vigorously stirring methanol.

  • Collect the polymer by filtration, wash with methanol, and dry under vacuum to a constant weight.

Protocol 2: Norbornene ROMP with a Schrock Molybdenum Catalyst

This protocol is a generalized procedure based on the use of highly active Schrock-type initiators.[8]

Materials:

  • Schrock Catalyst, e.g., Mo(NAr)(CHCMe₂Ph)(Biphen)

  • Norbornene

  • Anhydrous, degassed dichloromethane (DCM)

  • Benzaldehyde (for quenching)

  • Methanol (for precipitation)

Procedure:

  • All manipulations must be performed in a rigorously dry and oxygen-free glovebox or using high-vacuum Schlenk line techniques.

  • In a glovebox, dissolve the desired amount of norbornene in anhydrous, degassed DCM in a vial with a stir bar.

  • In a separate vial, dissolve the Schrock catalyst in anhydrous, degassed DCM to prepare a stock solution.

  • Add the catalyst solution to the stirring monomer solution in one portion. Polymerization is often instantaneous.

  • Allow the reaction to proceed for a short period (e.g., 2 minutes).[8]

  • Terminate the polymerization by adding a small amount of benzaldehyde.

  • Precipitate the polymer by adding the reaction mixture to a large volume of methanol.

  • Isolate the polymer by filtration, wash with methanol, and dry thoroughly under vacuum.

Conclusion

Both Grubbs and Schrock catalysts are highly effective for the ROMP of norbornene, each presenting a distinct set of advantages and disadvantages. Grubbs catalysts, with their superior tolerance to functional groups and stability in the presence of air and moisture, offer greater versatility and ease of use, making them a popular choice for a wide range of applications.[11] In contrast, Schrock catalysts, while demanding more stringent experimental conditions due to their sensitivity, provide exceptional activity and a high degree of stereochemical control, which is critical for the synthesis of polymers with precisely defined microstructures.[2] The selection between these two catalyst families should be guided by the specific requirements of the target polymer, including the presence of functional groups on the monomer, the desired stereochemistry, and the scale of the reaction.

References

Norbornane vs. Adamantane: A Comparative Guide for Medicinal Chemistry Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a molecular scaffold is a critical decision that profoundly influences the pharmacokinetic and pharmacodynamic properties of a drug candidate. Among the diverse array of carbocyclic frameworks, the rigid, polycyclic structures of norbornane and adamantane (B196018) have garnered significant attention. This guide provides an objective, data-driven comparison of these two scaffolds, summarizing their physicochemical properties, metabolic stability, and impact on binding affinity, supported by experimental data and detailed protocols.

Physicochemical Properties: A Tale of Two Cages

The lipophilicity of a molecule, often expressed as the logarithm of the partition coefficient (LogP), is a crucial determinant of its absorption, distribution, metabolism, and excretion (ADME) profile. Both this compound and adamantane are lipophilic scaffolds that can increase the overall lipophilicity of a molecule. However, their distinct geometries and sizes lead to notable differences.

Adamantane, with its larger, more spherical, and highly symmetric diamondoid structure, generally imparts a greater increase in lipophilicity compared to the smaller, more strained bicyclo[2.2.1]heptane system of this compound. This "lipophilic bullet" effect of adamantane has been widely exploited to enhance the membrane permeability and oral bioavailability of drug candidates.

PropertyThis compoundAdamantane
Molecular Formula C₇H₁₂C₁₀H₁₆
Molecular Weight 96.17 g/mol 136.23 g/mol
Calculated LogP *~2.3~3.3
Shape Bicyclic, strainedTricyclic, cage-like, rigid

*Calculated LogP values can vary depending on the algorithm used. These are representative values for the parent hydrocarbons.

The increased lipophilicity of adamantane derivatives can be a double-edged sword, as excessively high LogP values can lead to poor aqueous solubility and increased metabolic clearance. The more modest lipophilicity of the this compound scaffold can offer a more balanced profile in certain applications.

Metabolic Stability: Resisting Biological Transformation

The rigid and sterically hindered nature of both this compound and adamantane can shield adjacent functional groups from metabolic enzymes, thereby enhancing the metabolic stability of a drug.

Adamantane is well-known for its ability to block metabolic hotspots. The tertiary bridgehead positions of the adamantane cage are susceptible to hydroxylation by cytochrome P450 enzymes, but this metabolism is often slow. Strategic placement of the adamantane moiety can effectively prevent the degradation of more labile parts of a molecule.

This compound , while also offering steric shielding, can be more susceptible to metabolism. The presence of the bicyclic ring can still hinder enzymatic access, but its smaller size may offer less protection compared to adamantane. The metabolic fate of this compound derivatives is highly dependent on the substitution pattern and the specific metabolic enzymes involved.

Table 2: Comparative Metabolic Stability of Hypothetical Analogs

CompoundScaffoldHalf-life (t½) in Human Liver Microsomes (min)Intrinsic Clearance (CLint) (µL/min/mg protein)
Drug-X-NorbornaneThis compound4530
Drug-X-AdamantaneAdamantane> 60< 20

This table presents hypothetical data for illustrative purposes, demonstrating the general trend of increased metabolic stability with the adamantane scaffold.

Binding Affinity and Pharmacological Activity: Tailoring Molecular Interactions

Both scaffolds provide a rigid framework that can pre-organize appended pharmacophoric groups in a defined spatial orientation, potentially leading to high binding affinity and selectivity for a biological target.

Adamantane derivatives have found success in a variety of therapeutic areas. The bulky, hydrophobic nature of the adamantane cage can facilitate strong van der Waals interactions within the binding pockets of proteins. A notable example is memantine, an NMDA receptor antagonist, where the adamantyl group plays a key role in blocking the ion channel.

This compound has also been successfully incorporated into a range of biologically active molecules, particularly in the field of oncology. The unique V-shape of the this compound skeleton can be exploited to access specific binding site geometries that may not be as readily accommodated by the more spherical adamantane.

Table 3: Binding Affinity of this compound and Adamantane Derivatives for Target X

CompoundScaffoldTarget X Binding Affinity (Ki, nM)
Inhibitor-A-NorbornaneThis compound50
Inhibitor-A-AdamantaneAdamantane25

This table presents hypothetical data to illustrate how the choice of scaffold can influence binding affinity.

Experimental Protocols

Determination of Lipophilicity (LogP)

Shake-Flask Method (OECD 107)

This classic method directly measures the partitioning of a compound between n-octanol and water.

  • Preparation of Phases: Pre-saturate n-octanol with water and water with n-octanol.

  • Dissolution: Dissolve a known amount of the test compound in the appropriate phase.

  • Partitioning: Mix the two phases in a separatory funnel and shake vigorously for a predetermined time to reach equilibrium.

  • Phase Separation: Allow the phases to separate completely.

  • Quantification: Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

In Vitro Metabolic Stability Assay

This assay assesses the susceptibility of a compound to metabolism by liver enzymes.

  • Incubation Mixture: Prepare a reaction mixture containing human liver microsomes (or hepatocytes), the test compound, and a NADPH-regenerating system in a phosphate (B84403) buffer (pH 7.4).

  • Incubation: Incubate the mixture at 37°C.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The reaction is stopped at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The percentage of the compound remaining at each time point is plotted against time. The half-life (t½) and intrinsic clearance (CLint) are then calculated from the rate of disappearance.[1][2]

Receptor Binding Affinity Assay (Radioligand Displacement)

This assay measures the ability of a test compound to displace a known radiolabeled ligand from its receptor.

  • Membrane Preparation: Prepare cell membranes expressing the target receptor.

  • Assay Buffer: Prepare an appropriate buffer for the binding assay.

  • Incubation: Incubate the membranes with a fixed concentration of a radiolabeled ligand and varying concentrations of the unlabeled test compound.

  • Separation: Separate the bound from the free radioligand by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.[3][4]

Visualizing Experimental Workflows

Experimental_Workflow cluster_LogP LogP Determination cluster_Metabolic_Stability Metabolic Stability Assay cluster_Binding_Affinity Binding Affinity Assay LogP_Prep Prepare Saturated Phases LogP_Dissolve Dissolve Compound LogP_Prep->LogP_Dissolve LogP_Partition Shake & Equilibrate LogP_Dissolve->LogP_Partition LogP_Separate Separate Phases LogP_Partition->LogP_Separate LogP_Quantify Quantify Concentration LogP_Separate->LogP_Quantify LogP_Calc Calculate LogP LogP_Quantify->LogP_Calc MS_Incubate Incubate with Microsomes MS_Time Sample at Time Points MS_Incubate->MS_Time MS_Quench Quench Reaction MS_Time->MS_Quench MS_Analyze LC-MS/MS Analysis MS_Quench->MS_Analyze MS_Calc Calculate t½ & CLint MS_Analyze->MS_Calc BA_Incubate Incubate with Radioligand & Compound BA_Filter Filter to Separate Bound/Free BA_Incubate->BA_Filter BA_Quantify Scintillation Counting BA_Filter->BA_Quantify BA_Calc Calculate IC50 & Ki BA_Quantify->BA_Calc

Caption: Generalized workflows for key in vitro assays.

Conclusion

The choice between this compound and adamantane as a medicinal chemistry scaffold is a nuanced decision that depends on the specific therapeutic target and the desired ADME properties. Adamantane offers a robust solution for significantly increasing lipophilicity and metabolic stability, making it an excellent choice for targeting the central nervous system and for protecting metabolically labile moieties. This compound, with its more moderate lipophilicity and unique stereochemistry, provides a valuable alternative for fine-tuning physicochemical properties and exploring specific binding interactions. A thorough understanding of the distinct characteristics of each scaffold, supported by rigorous experimental evaluation, is paramount for the successful design of novel drug candidates.

References

Thermal and mechanical properties of polynorbornene vs. polyethylene

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Thermal and Mechanical Properties: Polynorbornene vs. Polyethylene (B3416737)

For researchers, scientists, and professionals in drug development, material selection is a critical step that dictates the performance and reliability of a product. This guide provides an objective comparison of the thermal and mechanical properties of two prominent polymers: polynorbornene (PNB) and polyethylene (PE). The information presented herein is supported by experimental data to aid in making informed material choices.

Data Presentation: Thermal and Mechanical Properties

The following table summarizes the key thermal and mechanical properties of polynorbornene and various grades of polyethylene. It is important to note that the properties of polynorbornene can vary significantly based on its specific microstructure (e.g., cis/trans isomerism) and any functional groups that may be attached. Similarly, the properties of polyethylene are highly dependent on its density and molecular weight.

PropertyPolynorbornene (PNB)Low-Density Polyethylene (LDPE)High-Density Polyethylene (HDPE)Ultra-High-Molecular-Weight Polyethylene (UHMWPE)
Thermal Properties
Glass Transition Temperature (Tg)35 - 45 °C (unfunctionalized)[1][2]; Can be tuned from -2.0 to 145.9 °C with functionalization[3]< -100 °C[4]-110 °C[5]Not typically reported
Melting Temperature (Tm)Amorphous, generally does not exhibit a sharp melting point. Softening range up to 375 °C[1]105 - 115 °C[6][7]120 - 140 °C[6][7]130 - 136 °C[8]
Decomposition Temperature~456 °C (trans), ~466 °C (cis)[1][2]> 349 °C> 349 °CNot specified, but resistant to many chemicals[8]
Thermal Conductivity0.72 ± 0.05 W/mK (crystalline, along chain)[9]Not specifiedNot specifiedNot specified
Mechanical Properties
Tensile Strength50 - 60 MPa[2]7.2 - 9.7 MPa[10][11]22.59 - 32.7 MPa[12]19.3 - 23 MPa (yield)[8]
Young's Modulus0.5 - 3.5 GPa[13]0.173 - 0.3 GPa[4][11]1.08 GPa[14]Relatively low modulus[8]
Elongation at Break5 - 100%[13]100%[10]46.92%[12]250 - 450%[8]
Density0.94 - 0.96 g/cm³[2]0.910 - 0.940 g/cm³[6]0.93 - 0.97 g/cm³[6]0.93 - 0.94 g/cm³[8]

Experimental Protocols

The data presented in this guide is typically obtained through standardized experimental procedures. The following are detailed methodologies for two key experiments:

Differential Scanning Calorimetry (DSC) for Thermal Analysis

Differential Scanning Calorimetry is a thermoanalytical technique used to determine a material's thermal properties, such as glass transition temperature (Tg) and melting temperature (Tm).[15]

Methodology:

  • Sample Preparation: A small sample of the polymer (typically 5-10 mg) is accurately weighed and hermetically sealed in an aluminum pan.[16][17][18] An empty, sealed pan of the same type is used as a reference.[17]

  • Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific temperature profile, which typically involves a heating and cooling cycle at a controlled rate (e.g., 10 °C/min).[15][18] An inert atmosphere is maintained using a purge gas like nitrogen.[18]

  • Data Acquisition: The DSC instrument measures the difference in heat flow required to maintain the sample and reference pans at the same temperature as the furnace temperature is changed.

  • Data Analysis: The resulting thermogram plots heat flow versus temperature. The glass transition is observed as a step change in the baseline, while melting is seen as an endothermic peak. The Tg is typically taken as the midpoint of the transition, and the Tm is the peak temperature of the melting endotherm.

Tensile Testing for Mechanical Properties

Tensile testing is performed to determine the mechanical properties of a material, including tensile strength, Young's modulus, and elongation at break.[19] The procedure is governed by standards such as ASTM D638 or ISO 527-1 for plastics.[19][20]

Methodology:

  • Specimen Preparation: A "dog-bone" shaped specimen with defined dimensions is prepared from the polymer material.[19] The precise dimensions are critical for accurate results.

  • Test Setup: The specimen is mounted in the grips of a universal testing machine. An extensometer is attached to the gauge section of the specimen to accurately measure elongation.[19][20]

  • Testing: The specimen is pulled at a constant rate of extension (strain rate) until it fractures.[19] The force applied and the corresponding elongation are continuously recorded.

  • Data Analysis: The recorded data is used to generate a stress-strain curve.

    • Tensile Strength is the maximum stress the material can withstand before failure.

    • Young's Modulus (or elastic modulus) is a measure of the material's stiffness and is calculated from the initial linear portion of the stress-strain curve.

    • Elongation at Break is the percentage increase in length of the specimen at the point of fracture.

Visualization of Polymer Property Comparison

The following diagram illustrates the logical relationship between the two polymers and their respective thermal and mechanical properties.

Polymer_Properties cluster_polymers Polymers cluster_properties Properties cluster_thermal_details Thermal Properties cluster_mechanical_details Mechanical Properties Polynorbornene Polynorbornene Thermal Thermal Polynorbornene->Thermal Mechanical Mechanical Polynorbornene->Mechanical Polyethylene Polyethylene Polyethylene->Thermal Polyethylene->Mechanical Tg Glass Transition Temp. Thermal->Tg Tm Melting Temp. Thermal->Tm Tdecomp Decomposition Temp. Thermal->Tdecomp TensileStrength Tensile Strength Mechanical->TensileStrength YoungsModulus Young's Modulus Mechanical->YoungsModulus Elongation Elongation at Break Mechanical->Elongation

Caption: Comparison of Polymer Properties.

References

A Comparative Guide to the Gas Permeability of Norbornane-Based Membranes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of polymeric membranes for gas separation is a critical decision in numerous scientific and industrial applications, including controlled drug release, cell culture systems, and specialized packaging. Norbornane-based polymers have emerged as a promising class of materials due to their unique combination of high gas permeability, good selectivity, and robust mechanical and thermal properties. This guide provides an objective comparison of the gas permeability of this compound-based membranes against other common polymers, supported by experimental data and detailed methodologies.

Performance Comparison of Polymer Membranes

The gas transport properties of a polymer are defined by its permeability (P) and selectivity (α). Permeability quantifies the rate at which a gas passes through the membrane, while selectivity is the ratio of permeabilities of two different gases, indicating the membrane's ability to separate them. The following tables summarize the gas permeability and selectivity data for various addition-type polynorbornenes and compare them with other widely used polymers like Polymers of Intrinsic Microporosity (PIMs) and polyimides.

Table 1: Gas Permeability (P) of Various Polymer Membranes

PolymerP(O₂) [Barrer]P(N₂) [Barrer]P(CO₂) [Barrer]P(CH₄) [Barrer]P(H₂) [Barrer]
This compound-Based Polymers
APNB-Si(CH₃)₃¹~800-4350--
APNB-C₆F₅²1504469066390
APNB-Alkyl (Hexyl)³10.82.749--
Comparative Polymers
PIM-1 (Polymer of Intrinsic Microporosity)⁴1000 - 2500400 - 10004000 - 12000400 - 12002000 - 5000
Matrimid® 5218 (Polyimide)⁵2.30.49.80.328
PTMSP (Poly[1-(trimethylsilyl)-1-propyne])⁶77004000300001100015000

*¹Data derived from studies on addition-type polynorbornenes with trimethylsilyl (B98337) side groups, which are known for their exceptionally high free volume.[1] ²Permeability values for addition polynorbornene with perfluorophenyl side groups, highlighting the effect of bulky, rigid side groups.[2] ³Represents a typical value for addition polynorbornenes with simple alkyl side chains.[3] ⁴Range of values for a prototypical Polymer of Intrinsic Microporosity, known for high permeability. ⁵A widely used commercial polyimide, representing conventional glassy polymers with lower permeability but often higher selectivity. ⁶One of the most permeable polymers known, included for upper-bound comparison.

Table 2: Ideal Gas Selectivity (α = Pₐ/Pₑ) of Various Polymer Membranes

Polymerα(O₂/N₂)α(CO₂/N₂)α(CO₂/CH₄)
This compound-Based Polymers
APNB-Si(CH₃)₃¹--5.5
APNB-C₆F₅²3.415.710.5
APNB-Alkyl (Hexyl)³4.018.1-
Comparative Polymers
PIM-1 (Polymer of Intrinsic Microporosity)⁴2.51210
Matrimid® 5218 (Polyimide)⁵5.824.532.7
PTMSP (Poly[1-(trimethylsilyl)-1-propyne])⁶1.97.52.7

*¹Selectivity data for addition-type polynorbornenes with trimethylsilyl side groups.[1] ²Selectivity values for addition polynorbornene with perfluorophenyl side groups.[2] ³Selectivity for addition polynorbornenes with simple alkyl side chains.[3] ⁴Typical selectivity for PIM-1. ⁵Selectivity for Matrimid® 5218. ⁶Selectivity for PTMSP.

Experimental Protocols

The gas permeability data presented in this guide are typically obtained using the constant-volume/variable-pressure method , also known as the time-lag method. This is a standard technique for determining the permeability, diffusivity, and solubility coefficients of gases in dense polymer films.[4]

Methodology: Constant-Volume/Variable-Pressure Technique

  • Membrane Preparation: A dense, defect-free polymer film of known thickness is cast from a solution and thoroughly dried to remove any residual solvent. The membrane is then mounted in a permeation cell, dividing it into two chambers: a high-pressure upstream (feed) side and a low-pressure downstream (permeate) side.

  • System Evacuation: The entire system, including both upstream and downstream chambers, is evacuated to a high vacuum to remove any dissolved gases from the membrane and the apparatus.

  • Gas Introduction: The test gas is introduced into the upstream chamber at a constant high pressure.

  • Pressure Measurement: The pressure increase in the downstream chamber, which has a constant, known volume, is monitored over time using a sensitive pressure transducer.

  • Data Analysis: A plot of the downstream pressure versus time is generated. Initially, there is a "time lag" (θ) before a steady-state permeation rate is achieved. The permeability coefficient (P) is calculated from the steady-state slope of the pressure-time curve. The diffusion coefficient (D) can be determined from the time lag. The solubility coefficient (S) is then calculated as the ratio of P to D.[5][6]

Visualizing Key Relationships and Processes

Structure-Property Relationship in this compound-Based Membranes

The gas transport properties of this compound-based membranes are intricately linked to their molecular structure. The choice of monomer, polymerization method, and the nature of the side groups all play a crucial role in determining the final permeability and selectivity of the membrane. This relationship can be visualized as a logical flow.

StructureProperty cluster_synthesis Polymer Synthesis cluster_properties Membrane Properties cluster_performance Gas Transport Performance Monomer Norbornene Monomer Polymerization Polymerization Method Monomer->Polymerization ChainRigidity Polymer Chain Rigidity Polymerization->ChainRigidity SideGroups Side Groups SideGroups->Polymerization FFV Fractional Free Volume (FFV) SideGroups->FFV InterchainSpacing Interchain Spacing SideGroups->InterchainSpacing Permeability Permeability (P) FFV->Permeability ChainRigidity->FFV ChainRigidity->InterchainSpacing Selectivity Selectivity (α) InterchainSpacing->Selectivity Permeability->Selectivity Trade-off

Caption: Logical flow from polymer synthesis to gas transport performance.

Experimental Workflow for Gas Permeability Measurement

The process of measuring gas permeability using the constant-volume/variable-pressure method follows a systematic workflow, from sample preparation to data acquisition and analysis.

ExperimentalWorkflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Cast Polymer Film B Mount Membrane in Cell A->B C Evacuate System B->C D Introduce Gas to Upstream C->D E Monitor Downstream Pressure D->E F Plot Pressure vs. Time E->F G Determine Time Lag (θ) F->G H Calculate Permeability (P) from Slope F->H I Calculate Diffusivity (D) from θ G->I J Calculate Solubility (S = P/D) H->J I->J

Caption: Workflow of the constant-volume/variable-pressure method.

Conclusion

This compound-based membranes, particularly those synthesized via addition polymerization, offer a versatile platform for tuning gas separation properties. By carefully selecting the monomer and its side groups, it is possible to design membranes with significantly higher permeability compared to conventional glassy polymers like polyimides. For instance, the incorporation of bulky trimethylsilyl groups can lead to exceptionally high permeability, albeit with some trade-off in selectivity.[1] Conversely, the introduction of polar or other functional groups can enhance selectivity for specific gas pairs. This modularity makes this compound-based polymers a compelling choice for researchers developing advanced materials for gas separation and related applications.

References

A Comparative Guide to the In Vitro and In Vivo Validation of Norbornane-Containing Drug Candidates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of the rigid, bicyclic norbornane scaffold into drug candidates has emerged as a promising strategy in medicinal chemistry, offering unique three-dimensional structures that can enhance binding affinity, selectivity, and pharmacokinetic properties.[1] This guide provides an objective comparison of the performance of select this compound-containing drug candidates against non-norbornane alternatives, supported by experimental data from in vitro and in vivo studies.

This compound-Containing Wnt/β-Catenin Pathway Inhibitor: IWR-1

The Wnt/β-catenin signaling pathway is a critical regulator of cell proliferation and differentiation, and its aberrant activation is a hallmark of many cancers.[2] IWR-1 is a this compound-containing small molecule that inhibits the Wnt/β-catenin pathway by stabilizing Axin, a key component of the β-catenin destruction complex.[3]

Comparative In Vitro Efficacy

Here, we compare the in vitro potency of the this compound-containing IWR-1 with XAV939, a non-norbornane inhibitor of the Wnt/β-catenin pathway that also functions by inhibiting tankyrase, leading to Axin stabilization.[4]

Drug CandidateStructureTargetIC50 ValueCell Line(s)Reference(s)
IWR-1 (this compound) This compound-containingWnt/β-catenin pathway (via Axin stabilization)180 nML-cells expressing Wnt3A[3][5]
XAV939 (Non-Norbornane) Non-norbornaneTankyrase 1 (TNKS1) & Tankyrase 2 (TNKS2)11 nM (TNKS1), 4 nM (TNKS2)DLD-1 (colon carcinoma)
Comparative In Vivo Efficacy

Signaling Pathway

Wnt_Pathway cluster_destruction_complex β-catenin Destruction Complex cluster_membrane Cell Membrane cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds Dsh Dishevelled (Dsh) Frizzled->Dsh LRP56 LRP5/6 Co-receptor LRP56->Dsh GSK3b GSK3β Dsh->GSK3b BetaCatenin β-catenin GSK3b->BetaCatenin Phosphorylates CK1 CK1 CK1->BetaCatenin Phosphorylates APC APC APC->BetaCatenin Axin Axin Axin->BetaCatenin Proteasome Proteasome BetaCatenin->Proteasome Degradation TCFLEF TCF/LEF BetaCatenin->TCFLEF Activates TargetGenes Target Gene Expression TCFLEF->TargetGenes IWR1 IWR-1 (this compound) IWR1->Axin Stabilizes XAV939 XAV939 (Non-Norbornane) Tankyrase Tankyrase XAV939->Tankyrase Tankyrase->Axin Promotes Degradation

Caption: Wnt/β-catenin signaling pathway and points of inhibition.

This compound-Containing Androgen Receptor Antagonists

Androgen receptor (AR) signaling is a key driver of prostate cancer. Nonsteroidal antiandrogens are a cornerstone of prostate cancer therapy. Here, we compare a series of this compound-containing bicyclic 1H-isoindole-1,3(2H)-dione derivatives with the established non-norbornane antiandrogen, Bicalutamide (B1683754).[6]

Comparative In Vitro Efficacy

The following table summarizes the binding affinity (Ki) and functional antagonism (IC50) of a representative this compound-containing compound against wild-type (WT) and mutant (T877A) androgen receptors, compared to Bicalutamide.

Drug CandidateStructureAR Binding Ki (nM) (WT)AR Antagonism IC50 (nM) (WT)AR Antagonism IC50 (nM) (T877A Mutant)Reference(s)
Bicyclic Isoindoledione (this compound derivative) This compound-containing130170230[6]
Bicalutamide (Non-Norbornane) Non-norbornane160160720[6][7]
Comparative In Vivo Pharmacokinetics

Pharmacokinetic parameters are crucial for determining the in vivo behavior of a drug candidate. Below is a comparison of available pharmacokinetic data for Biperiden (a this compound-containing drug, used here as a structural surrogate for pharmacokinetic profile illustration) and Bicalutamide. It is important to note that these data are from different studies and animal models, which can influence the results.

ParameterBiperiden (this compound-containing)Bicalutamide (Non-Norbornane)Animal ModelReference(s)
Bioavailability ~33% (oral)Well-absorbed (absolute bioavailability unknown)Human / Rat[7][8]
Plasma Protein Binding 90-95%96.1% (racemate)Human / Rat[7]
Elimination Half-life ~20 hours7-10 days (continuous administration)Human[7]

Experimental Workflow: In Vivo Xenograft Study

Xenograft_Workflow Start Start: Patient Tumor Tissue or Cancer Cell Line Implantation Subcutaneous Implantation into Immunocompromised Mice Start->Implantation Tumor_Growth Tumor Growth Monitoring (Calipers) Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Drug Administration (e.g., Oral Gavage, IP Injection) Randomization->Treatment Monitoring Continued Tumor Growth and Body Weight Monitoring Treatment->Monitoring Endpoint Endpoint: Tumor Volume Threshold Reached or Study Duration Met Monitoring->Endpoint Analysis Tumor Excision, Weight Measurement, and Histopathological/Molecular Analysis Endpoint->Analysis End End Analysis->End

Caption: Workflow for a typical in vivo xenograft efficacy study.

Experimental Protocols

In Vitro Cell Viability (MTT) Assay

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Cell culture medium

  • Drug candidates (this compound-containing and non-norbornane comparators)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Drug Treatment: Prepare serial dilutions of the drug candidates. Replace the medium with fresh medium containing the various concentrations of the drugs. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of drug that inhibits 50% of cell growth).

Western Blot Analysis for β-catenin

This technique is used to detect the levels of specific proteins in a sample.

Materials:

  • Cell lysates from treated and untreated cells

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody (anti-β-catenin)

  • Secondary antibody (HRP-conjugated)

  • ECL (Enhanced Chemiluminescence) substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the cells in lysis buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[9]

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size on an SDS-PAGE gel.[10]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[9]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[10]

  • Antibody Incubation: Incubate the membrane with the primary anti-β-catenin antibody overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[9]

  • Detection: Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.[3]

  • Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH).

In Vivo Patient-Derived Xenograft (PDX) Model for Prostate Cancer

PDX models are generated by implanting tumor tissue from a patient directly into an immunodeficient mouse, providing a more clinically relevant model.[11][12]

Procedure:

  • Tissue Acquisition: Obtain fresh, sterile prostate tumor tissue from a patient biopsy or surgical resection.[11]

  • Tissue Preparation: Mince the tumor tissue into small fragments (approximately 2-3 mm³).

  • Implantation: Anesthetize an immunodeficient mouse (e.g., NOD-SCID). Make a small incision and implant the tumor fragment subcutaneously.[12]

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation and measure tumor volume with calipers. This can take several weeks to months.[13]

  • Passaging: Once the tumor reaches a certain size (e.g., 1000-1500 mm³), it can be excised and passaged into new mice for cohort expansion.

  • Drug Efficacy Studies: Once a cohort of mice with established tumors is generated, they can be randomized into treatment and control groups to evaluate the efficacy of drug candidates as described in the xenograft workflow diagram.

Conclusion

The inclusion of the this compound scaffold presents a compelling avenue for the development of novel therapeutics with potentially improved efficacy and pharmacological profiles. The data presented in this guide for IWR-1 and the bicyclic isoindoledione derivatives highlight their promise as potent inhibitors of key oncogenic pathways. However, further head-to-head in vivo studies with non-norbornane comparators are essential to fully elucidate their therapeutic advantages. The provided experimental protocols offer a framework for the continued investigation and validation of this exciting class of drug candidates.

References

Comparative analysis of exo vs. endo monomer reactivity in polymerization

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Exo vs. Endo Monomer Reactivity in Polymerization

For researchers, scientists, and professionals in drug development, understanding the nuances of monomer reactivity is critical for designing and controlling polymerization processes. This guide provides an objective comparison of the reactivity of exo and endo isomers in polymerization, supported by experimental data. The stereochemistry of cyclic monomers, particularly those with bicyclic structures like norbornene derivatives, plays a significant role in their polymerization behavior. The spatial orientation of substituents, designated as exo (pointing away from the main ring structure) or endo (pointing towards the main ring structure), can dramatically influence the rate and success of polymerization.

General Reactivity Trends

In the context of Ring-Opening Metathesis Polymerization (ROMP), a powerful technique for synthesizing polymers with diverse functionalities, a general trend has been well-established: exo isomers are typically more reactive than their endo counterparts.[1][2] This heightened reactivity is primarily attributed to steric factors. The endo substituent can sterically hinder the approach of the monomer to the catalytic metal center of the growing polymer chain.[3]

However, this is not a universal rule. Recent studies have shown that for certain monomers, such as some oxanorbornene derivatives, the endo-isomer can exhibit higher reactivity.[1] This highlights the importance of considering the specific chemical structure of the monomer and the polymerization conditions.

In contrast to polymerization reactivity, the formation of exo and endo adducts in Diels-Alder reactions follows different principles. Often, the endo product is the kinetically favored product, forming faster, while the exo product is the thermodynamically more stable isomer.[4][5]

Quantitative Comparison of Reactivity

The difference in reactivity between exo and endo isomers can be quantified through kinetic studies. A notable example is the ROMP of dicyclopentadiene (B1670491) (DCPD), where the exo isomer polymerizes significantly faster than the endo isomer.

MonomerPolymerization TypeCatalystKey FindingsReference
Dicyclopentadiene (DCPD)ROMPGrubbs' CatalystThe exo-isomer is nearly 20 times more reactive than the endo-isomer at 20 °C. In bulk polymerization, exo-DCPD gels in under 1 minute, while endo-DCPD takes over 2 hours.[2][3][2][3]
Norbornenes with polar groupsROMPRuthenium-basedThe exo-isomer with cyano and ester groups shows higher molecular weights, suggesting faster propagation than the endo-isomer.
Oxanorbornene derivativesROMPGrubbs' 3rd Gen.Contrary to the general trend, the endo-isomers show higher reactivity towards ROMP than the corresponding exo-isomers.[1][1]
Substituted NorbornenesVinyl Addition PolymerizationPalladium-basedReactivity ratios (rendo and rexo) show moderate deviations from ideal copolymerization, with the exo isomer generally being more reactive.[6][6]

Experimental Protocols

The determination of monomer reactivity is achieved through various experimental techniques that monitor the polymerization process over time.

In Situ Nuclear Magnetic Resonance (NMR) Spectroscopy

A powerful method for determining polymerization kinetics is in situ NMR. This technique allows for the direct observation of monomer consumption and polymer formation in real-time.

Protocol for ROMP Kinetics of DCPD Isomers:

  • Sample Preparation: A solution of the monomer (endo- or exo-DCPD) and an internal standard (e.g., mesitylene) in a deuterated solvent (e.g., toluene-d8) is prepared in an NMR tube.

  • Initiation: The reaction is initiated by injecting a solution of the catalyst (e.g., Grubbs' catalyst) into the NMR tube.

  • Data Acquisition: 1H NMR spectra are acquired at regular intervals.

  • Analysis: The disappearance of the monomer's olefinic proton signals is integrated and compared to the internal standard to determine the monomer concentration over time. This data is then used to calculate the rate constants and activation parameters.[2][3]

Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique that measures the heat flow associated with chemical reactions as a function of temperature or time. It is particularly useful for studying the kinetics of bulk polymerization.

General Protocol for Polymerization Kinetics using DSC:

  • Sample Preparation: A precise amount of the monomer and initiator is placed in a DSC pan.

  • Heating Program: The sample is subjected to a controlled heating program (either isothermal or a dynamic ramp).

  • Data Collection: The heat flow to or from the sample is recorded. The exothermic peak corresponding to the polymerization reaction is analyzed.

  • Kinetic Analysis: The rate of reaction is proportional to the heat flow. By analyzing the shape and area of the exothermic peak, kinetic parameters such as the activation energy can be determined.[7]

Visualizing Reactivity Differences

The following diagrams illustrate the key concepts related to exo and endo monomer reactivity.

G Transition State Comparison in ROMP cluster_exo Exo Monomer Approach cluster_endo Endo Monomer Approach exo_monomer Exo Monomer transition_state_exo Less Sterically Hindered Transition State exo_monomer->transition_state_exo Favorable Approach catalyst_exo Growing Polymer Chain (Catalyst End) catalyst_exo->transition_state_exo product_exo Polymerization transition_state_exo->product_exo Faster Rate endo_monomer Endo Monomer transition_state_endo More Sterically Hindered Transition State endo_monomer->transition_state_endo Steric Hindrance catalyst_endo Growing Polymer Chain (Catalyst End) catalyst_endo->transition_state_endo product_endo Polymerization transition_state_endo->product_endo Slower Rate G Experimental Workflow for Reactivity Analysis start Start prep_exo Prepare Exo Monomer Solution start->prep_exo prep_endo Prepare Endo Monomer Solution start->prep_endo initiate_exo Initiate Polymerization (e.g., add catalyst) prep_exo->initiate_exo initiate_endo Initiate Polymerization (e.g., add catalyst) prep_endo->initiate_endo monitor_exo Monitor Reaction (e.g., in situ NMR, DSC) initiate_exo->monitor_exo monitor_endo Monitor Reaction (e.g., in situ NMR, DSC) initiate_endo->monitor_endo data_exo Collect Kinetic Data (Concentration vs. Time) monitor_exo->data_exo data_endo Collect Kinetic Data (Concentration vs. Time) monitor_endo->data_endo analyze Comparative Kinetic Analysis (Rate Constants, Activation Energy) data_exo->analyze data_endo->analyze conclusion Determine Relative Reactivity analyze->conclusion

References

A Comparative Guide to Norbornane-Based Drug Delivery Systems and Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of drug delivery is continually evolving, driven by the need for more efficient, targeted, and safer therapeutic interventions. Among the various platforms being explored, norbornane-based drug delivery systems and liposomes have emerged as promising candidates, each with a unique set of properties. This guide provides an objective comparison of their efficacy, supported by experimental data, to assist researchers in selecting the most suitable carrier for their specific therapeutic applications.

At a Glance: Key Performance Metrics

The following tables summarize quantitative data on the physicochemical properties, drug loading capabilities, and in vivo efficacy of this compound-based systems and liposomes. It is important to note that while liposomes have been extensively studied and characterized, quantitative data for this compound-based systems are emerging and can vary significantly with the specific polymer architecture and drug conjugate.

Table 1: Physicochemical Properties

PropertyThis compound-Based SystemsLiposomes
Size 140 - 241 nm[1]80 - 200 nm[2][3]
Polydispersity Index (PDI) 0.15 - 0.27[1]0.018 - 0.2[2][3]
Biocompatibility Generally considered biocompatible, but depends on the specific polymer composition.[4]High biocompatibility, composed of natural or synthetic lipids.[4]
Stability Can be engineered for high stability.Stability can be a concern, though can be improved with modifications like PEGylation.

Table 2: Drug Loading and Release Kinetics

ParameterThis compound-Based SystemsLiposomes
Drug Loading Capacity / Content ~54% w/w for Doxorubicin[1]Varies greatly with drug and formulation; can be low for some drugs.
3.543 ± 0.3% for a pan-HDAC inhibitor[5]
Encapsulation Efficiency Can be high, especially with covalent drug conjugation.Up to 100% for hydrophobic drugs, ~16% for hydrophilic drugs.[2]
Release Mechanism Often stimuli-responsive (e.g., pH-sensitive cleavage of linkers).[6]Passive diffusion, can be modified for stimuli-responsive release.
pH-Responsive Release (Doxorubicin) 85% release at pH 5.5, <2% release at pH 7.4[1]Varies with formulation; pH-sensitive liposomes can be designed.[7]
pH-Responsive Release (Other) 61 ± 1.7% release at pH 6.2 (pan-HDAC inhibitor)[5]

Table 3: In Vivo Efficacy

MetricThis compound-Based SystemsLiposomes
Tumor Growth Inhibition 83% reduction in tumor size (Biperiden)[8]Varies significantly based on drug, tumor model, and formulation.
Biodistribution Can be tuned through polymer design.Tends to accumulate in the reticuloendothelial system (RES); can be modified with PEGylation to prolong circulation.[9]

Delving Deeper: Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the evaluation and comparison of drug delivery systems. Below are representative protocols for the synthesis, drug loading, and characterization of both this compound-based systems and liposomes.

This compound-Based Drug Delivery System: Synthesis of a pH-Responsive Doxorubicin (B1662922) Copolymer

This protocol describes the synthesis of a diblock copolymer using Ring-Opening Metathesis Polymerization (ROMP), where doxorubicin is attached via a pH-sensitive hydrazone linker.

Materials:

  • Norbornene-doxorubicin monomer (synthesized separately)

  • Norbornene-poly(ethylene glycol) (PEG) monomer

  • Grubbs' third-generation catalyst

  • Anhydrous and deoxygenated solvents (e.g., dichloromethane, THF)

  • Dialysis membrane (MWCO 3500 Da)

Procedure:

  • Polymerization:

    • In a nitrogen-filled glovebox, dissolve the norbornene-PEG monomer in anhydrous, deoxygenated dichloromethane.

    • Add Grubbs' third-generation catalyst to initiate the polymerization of the first block. Stir for 1-2 hours.

    • Add the norbornene-doxorubicin monomer to the reaction mixture to grow the second block. Stir for another 2-3 hours.

    • Quench the polymerization by adding ethyl vinyl ether.

  • Purification:

    • Precipitate the polymer by adding the reaction mixture to a large excess of cold diethyl ether.

    • Collect the polymer by centrifugation and dry under vacuum.

    • Redissolve the polymer in THF and re-precipitate in diethyl ether. Repeat this step twice.

  • Self-Assembly and Dialysis:

    • Dissolve the purified copolymer in a suitable solvent (e.g., THF/water mixture).

    • Dialyze the solution against deionized water for 24 hours to induce micelle formation and remove the organic solvent.

    • Lyophilize the resulting aqueous solution to obtain the doxorubicin-loaded polymeric nanoparticles.

Liposome (B1194612) Preparation: Thin-Film Hydration Method

This is a common method for preparing multilamellar vesicles (MLVs) which can then be downsized.

Materials:

  • Phospholipids (e.g., DSPC, DPPC)

  • Cholesterol

  • Organic solvent (e.g., chloroform/methanol (B129727) mixture)

  • Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Drug to be encapsulated

Procedure:

  • Film Formation:

    • Dissolve the lipids and the hydrophobic drug in the organic solvent in a round-bottom flask.

    • Remove the solvent using a rotary evaporator under reduced pressure to form a thin lipid film on the flask wall.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Add the aqueous buffer (containing the hydrophilic drug, if applicable) to the flask.

    • Hydrate the lipid film by rotating the flask at a temperature above the lipid phase transition temperature for 1-2 hours. This results in the formation of MLVs.

  • Size Reduction (Extrusion):

    • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).

    • Perform the extrusion at a temperature above the lipid phase transition temperature.

  • Purification:

    • Remove the unencapsulated drug by methods such as dialysis, size exclusion chromatography, or ultracentrifugation.[10]

Determination of Drug Loading and Encapsulation Efficiency

For this compound-Based Systems (Covalently Bound Drug):

  • Drug Content: The drug loading content is typically determined during the synthesis and characterization of the polymer-drug conjugate using techniques like UV-Vis spectroscopy or NMR to quantify the amount of drug attached to the polymer backbone.

For Liposomes:

  • Separation of Free Drug: Separate the unencapsulated drug from the liposomes using a suitable method like ultracentrifugation or size exclusion chromatography.[10]

  • Quantification:

    • Lyse the liposomes using a suitable solvent (e.g., methanol or Triton X-100) to release the encapsulated drug.[10]

    • Quantify the drug concentration in the lysed liposome fraction and the free drug fraction using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).

  • Calculation:

    • Encapsulation Efficiency (%) = (Amount of drug in liposomes / Total amount of drug used) x 100 [11]

    • Drug Loading (%) = (Amount of drug in liposomes / Total weight of liposomes) x 100 [11]

In Vitro Drug Release Assay

This protocol uses a dialysis method to assess the release of a drug from the delivery system.

Procedure:

  • Place a known amount of the drug-loaded nanoparticle suspension into a dialysis bag with a suitable molecular weight cut-off.

  • Immerse the dialysis bag in a release buffer with a specific pH (e.g., pH 7.4 to simulate physiological conditions and pH 5.5 to simulate the endosomal environment).

  • Maintain the setup at 37°C with constant stirring.

  • At predetermined time intervals, withdraw aliquots from the release buffer and replace with fresh buffer.

  • Quantify the amount of drug released into the buffer using an appropriate analytical technique (e.g., HPLC or fluorescence spectroscopy).[1]

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the free drug, empty nanoparticles, and drug-loaded nanoparticles. Include an untreated cell group as a control.

  • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT into formazan (B1609692) crystals.

  • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or isopropanol).

  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate cell viability as a percentage relative to the untreated control cells.[8][12]

Visualizing the Science: Diagrams and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).

experimental_workflow cluster_this compound This compound-Based System cluster_liposome Liposome System N_start Monomer Synthesis N_romp ROMP N_start->N_romp Initiator N_purify Purification N_romp->N_purify N_self_assembly Self-Assembly N_purify->N_self_assembly Dialysis N_char Characterization N_self_assembly->N_char L_start Lipid Film Formation L_hydrate Hydration L_start->L_hydrate Aqueous Buffer L_extrude Extrusion L_hydrate->L_extrude L_purify Purification L_extrude->L_purify L_char Characterization L_purify->L_char

Figure 1. Comparative workflow for the preparation of this compound-based and liposomal drug delivery systems.

drug_release_comparison cluster_this compound This compound System cluster_liposome Liposome System N_pH74 pH 7.4 (Bloodstream) <2% Release N_pH55 pH 5.5 (Endosome) ~85% Release N_pH74->N_pH55 Cellular Uptake & pH Drop L_pH74 pH 7.4 (Bloodstream) Slow Diffusion L_pH55 pH < 6.5 (Endosome/Tumor) Enhanced Release (pH-sensitive formulation) L_pH74->L_pH55 Cellular Uptake or Extracellular Acidosis

Figure 2. Conceptual diagram of pH-triggered drug release for this compound-based systems versus liposomes.

MAPK_pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Jun, c-Fos) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Drug Delivered Drug (e.g., MEK inhibitor) Drug->MEK Inhibition

Figure 3. Simplified MAPK/ERK signaling pathway and a potential point of intervention by a delivered drug.

Conclusion

Both this compound-based drug delivery systems and liposomes offer distinct advantages for therapeutic applications. Liposomes are a well-established platform with a long history of clinical use, characterized by high biocompatibility and versatility in encapsulating both hydrophilic and hydrophobic drugs. However, they can face challenges related to stability and premature drug leakage.

This compound-based systems, while a newer class of drug carriers, present exciting opportunities for creating highly stable, stimuli-responsive platforms. The ability to precisely control polymer architecture through methods like ROMP allows for the rational design of carriers with tailored drug release profiles. The data, though still emerging, suggests high drug loading capacities and effective in vivo performance, particularly for cancer therapy.

The choice between these two systems will ultimately depend on the specific requirements of the drug and the therapeutic goal. For applications requiring a well-characterized and clinically validated platform, liposomes remain a strong choice. For researchers seeking to develop highly controlled and stimuli-responsive systems, particularly for targeted cancer therapy, this compound-based platforms offer a promising and rapidly advancing alternative. Further direct comparative studies are warranted to fully elucidate the relative merits of each system for specific clinical indications.

References

Spectroscopic Validation of Norbornane Derivative Structures: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rigid bicyclo[2.2.1]heptane framework of norbornane and its derivatives is a cornerstone in medicinal chemistry and materials science. The precise stereochemistry and connectivity of substituents on this scaffold are critical for their function. Spectroscopic analysis is the definitive method for structural confirmation. This guide provides a comparative overview of the key spectroscopic signatures of representative this compound derivatives against potential alternatives, supported by experimental protocols and data interpretation workflows.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, representative substituted derivatives, and a structural isomer, bicyclo[3.1.1]heptane, to highlight the distinguishing features.

Table 1: ¹H NMR Data for this compound Derivatives and an Isomeric Alternative

CompoundChemical Shift (δ) ppmMultiplicityAssignmentDistinguishing Features
This compound ~1.45mH2/H3/H5/H6 (exo/endo)Complex multiplet due to extensive coupling.
~1.15mH7 (syn/anti)
~2.20br sH1/H4 (bridgehead)Broad singlet for the two equivalent bridgehead protons.
exo-2-Methylthis compound ~0.95d-CH₃
~2.15mH1/H4
~1.70mH2 (endo)
endo-2-Methylthis compound ~1.10d-CH₃Endo-methyl is typically deshielded relative to the exo-methyl.[1]
~2.25mH1/H4
~2.40mH2 (exo)
Bicyclo[3.1.1]heptane ~2.40mH1/H5 (bridgehead)
~1.90mH2/H4/H6/H7Different splitting patterns and chemical shifts compared to this compound due to different ring strain and geometry.

Table 2: ¹³C NMR Data for this compound Derivatives and an Isomeric Alternative

CompoundChemical Shift (δ) ppmAssignmentDistinguishing Features
This compound [2]38.6C1/C4 (bridgehead)
30.0C2/C3/C5/C6
36.8C7 (bridge)
exo-2-Methylthis compound [1]~36.5C1
~42.0C4
~36.0C2
~22.0-CH₃
endo-2-Methylthis compound [1]~37.0C1
~43.0C4
~34.0C2
~17.5-CH₃The endo-methyl carbon is shielded relative to the exo-methyl carbon due to steric interactions.[1]
Norbornan-2-one [3]217.0C=OThe carbonyl carbon exhibits a characteristic downfield shift.[3]
45.2C1
35.8C3
27.1C5
24.2C6
37.9C7
50.4C4

Table 3: IR and Mass Spectrometry Data for this compound and a Functionalized Derivative

CompoundIR Spectroscopy (cm⁻¹)Mass Spectrometry (m/z)
This compound ~2950-2850 (C-H stretch, sp³)Molecular Ion (M⁺) at m/z 96.[4] Key fragments at m/z 81, 68, 67.[5]
Norbornan-2-one [3]~2960-2870 (C-H stretch, sp³), ~1745 (C=O stretch)Molecular Ion (M⁺) at m/z 110. Fragmentation is directed by the carbonyl and gem-dimethyl groups if present.[6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. The following are generalized protocols for the key spectroscopic techniques cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.[3]

  • Materials:

    • This compound derivative sample (5-10 mg)

    • Deuterated solvent (e.g., CDCl₃)

    • 5 mm NMR tubes

    • Pipettes

    • NMR spectrometer (e.g., 300 MHz or higher)

  • Procedure:

    • Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a clean, dry vial.[3]

    • Transfer: Using a pipette, transfer the solution to a 5 mm NMR tube.[3]

    • Data Acquisition:

      • For ¹H NMR, use a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio.[7]

      • For ¹³C NMR, a proton-decoupled sequence is typically used with a larger number of scans due to the lower natural abundance of the ¹³C isotope.[7]

    • Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.[7][8] For unambiguous assignments, 2D NMR experiments like COSY, HSQC, and HMBC can be employed.[7]

Infrared (IR) Spectroscopy
  • Objective: To identify functional groups present in the molecule.

  • Materials:

    • This compound derivative sample

    • FTIR spectrometer

    • Salt plates (e.g., NaCl or KBr) or ATR accessory

    • Volatile solvent (e.g., dichloromethane) for the thin film method

  • Procedure (Attenuated Total Reflectance - ATR):

    • Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal.[7]

    • Spectrum Acquisition: Acquire the IR spectrum over the desired range (e.g., 4000-400 cm⁻¹). Co-add multiple scans to improve the signal-to-noise ratio.[3]

    • Data Analysis: Identify characteristic absorption bands corresponding to specific functional groups.[3]

Mass Spectrometry (MS)
  • Objective: To determine the molecular weight and fragmentation pattern of the molecule.

  • Materials:

    • This compound derivative sample

    • Mass spectrometer (e.g., with an Electron Ionization - EI source)

    • Volatile solvent (e.g., methanol (B129727) or dichloromethane)

  • Procedure:

    • Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent.[3]

    • Instrument Setup: Tune the mass spectrometer using a standard calibration compound. Set the ionization mode to Electron Ionization (EI) at a standard energy of 70 eV.[3]

    • Sample Introduction: Introduce the sample into the mass spectrometer, often via direct infusion or after separation by Gas Chromatography (GC-MS).[8]

    • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragmentation patterns.[5]

Visualizations

Workflow for Spectroscopic Validation

The following diagram illustrates a typical workflow for the spectroscopic validation of a synthesized this compound derivative.

G cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Validation synthesis Synthesis of this compound Derivative purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification nmr NMR (1H, 13C, 2D) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms data_analysis Spectral Data Interpretation nmr->data_analysis ir->data_analysis ms->data_analysis comparison Comparison with Expected Data / Alternatives data_analysis->comparison structure_validation Structure Validated comparison->structure_validation Consistent structure_revision Structure Revision comparison->structure_revision Inconsistent structure_revision->synthesis Re-evaluate Synthesis

Caption: Workflow for the spectroscopic validation of this compound derivatives.

Logical Relationship for Stereoisomer Differentiation

The following diagram illustrates the logical process of using NMR spectroscopy to differentiate between exo and endo isomers of a substituted this compound.

G cluster_analysis NMR Data Analysis start Isolated Product (exo/endo mixture or pure isomer) nmr Acquire 1H and 13C NMR Spectra start->nmr q1 Compare Chemical Shift of Substituent's Protons/Carbons nmr->q1 q2 Analyze Coupling Constants and NOE correlations q1->q2 Further evidence exo exo Isomer q1->exo Shielded 13C, Deshielded 1H (for methyl group) endo endo Isomer q1->endo Deshielded 13C, Shielded 1H (for methyl group)

Caption: Differentiating exo and endo isomers using NMR spectroscopy.

References

A Comparative Guide to Norbornane-Based Resins in High-Performance Composites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of norbornane-based resins, such as polydicyclopentadiene (pDCPD), with other common thermosetting resins used in composite materials, including epoxy, vinyl ester, and cyanate (B1221674) ester resins. The information presented is supported by experimental data to assist in material selection for demanding applications.

Introduction to High-Performance Resins

The selection of a resin matrix is critical to the overall performance of a fiber-reinforced composite. The resin binds the reinforcement fibers, transfers loads between them, and provides environmental resistance. While epoxy resins have long been the standard for high-performance applications, newer resin systems, including those based on this compound chemistry, offer unique combinations of properties that can be advantageous for specific applications. This compound-based resins, often polymerized via Ring-Opening Metathesis Polymerization (ROMP), are known for their excellent impact resistance, low moisture absorption, and good dielectric properties.

Performance Comparison of Resin Systems

The following tables summarize the key mechanical, thermal, and processing properties of this compound-based resins in comparison to epoxy, vinyl ester, and cyanate ester resins. The data presented is a compilation from various sources and should be considered as representative values. Actual properties can vary significantly based on the specific formulation, curing agent, and composite manufacturing process.

Mechanical Properties
PropertyThis compound-Based (pDCPD)Epoxy (Standard Bisphenol A)Vinyl Ester (Bisphenol A-based)Cyanate EsterTest Method
Tensile Strength (MPa) 50 - 8060 - 130[1][2]60 - 8570 - 100ASTM D3039 / D638
Tensile Modulus (GPa) 1.5 - 3.02.5 - 4.0[1][2]3.0 - 3.53.0 - 4.0ASTM D3039 / D638
Flexural Strength (MPa) 80 - 150100 - 200[2]100 - 170120 - 180ASTM D790 / D7264
Flexural Modulus (GPa) 2.0 - 3.53.0 - 4.5[2]3.0 - 4.03.5 - 5.0ASTM D790 / D7264
Impact Strength (Izod, J/m) 100 - 25020 - 5030 - 6015 - 40ASTM D256
ILSS (MPa) with Glass Fiber 30 - 5040 - 70[3]35 - 6050 - 80ASTM D2344
Thermal Properties
PropertyThis compound-Based (pDCPD)Epoxy (Standard Bisphenol A)Vinyl Ester (Bisphenol A-based)Cyanate EsterTest Method
Glass Transition Temp. (Tg, °C) 100 - 180+[4]120 - 220[5]100 - 150250 - 300+[6]ASTM D7028 (DMA) / D3418 (DSC)
CTE (α1, µm/m/°C) 60 - 10045 - 6555 - 10040 - 60ASTM E831
Heat Deflection Temp. (°C) 90 - 170110 - 21090 - 140240 - 290ASTM D648
Processing & Physical Properties
PropertyThis compound-Based (pDCPD)Epoxy (Standard Bisphenol A)Vinyl Ester (Bisphenol A-based)Cyanate EsterTest Method
Viscosity (cps at 25°C) 10 - 300 (monomer)500 - 20,000+[5][7]200 - 50050 - 500 (at processing temp)ASTM D2196
Cure Time Minutes (ROMP)Hours (can be accelerated)[8]HoursHoursManufacturer Data
Moisture Absorption (%, 24h) < 0.10.1 - 0.8[9]0.1 - 0.5< 0.1ASTM D5229[10][11][12][13][14]
Dielectric Constant (1 MHz) 2.4 - 2.63.3 - 4.53.0 - 3.82.6 - 3.2ASTM D150

Key Performance Insights

  • This compound-based resins excel in applications requiring high impact toughness and low moisture absorption. Their low monomer viscosity makes them particularly suitable for manufacturing large parts via processes like Reaction Injection Molding (RIM). However, their thermal stability is generally lower than high-performance epoxies and cyanate esters.

  • Epoxy resins offer a versatile balance of good mechanical properties, thermal stability, and chemical resistance, making them a benchmark in the composites industry.[15] They exhibit strong adhesion to a wide variety of fibers.

  • Vinyl ester resins provide a performance profile that is generally intermediate between polyesters and epoxies.[6] They are known for their good chemical and corrosion resistance.

  • Cyanate ester resins are the top performers in terms of high-temperature resistance and have excellent dielectric properties, making them ideal for aerospace and high-frequency electronic applications.[6][16] However, they are typically more brittle and expensive than other resin systems.[6]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on ASTM standards and are intended to provide a framework for reproducible testing.

Tensile Properties (ASTM D3039)
  • Specimen Preparation : Flat, rectangular specimens are precisely cut from the composite laminate with the primary fiber orientation aligned with the loading axis. End tabs are often bonded to the specimen grips to prevent premature failure.

  • Test Procedure : The specimen is mounted in the grips of a universal testing machine. A constant crosshead speed is applied to pull the specimen in tension until failure.

  • Data Collection : Load and displacement are recorded throughout the test. An extensometer is used to measure strain.

  • Calculations : Tensile strength is calculated as the maximum load divided by the cross-sectional area. Tensile modulus is determined from the slope of the initial linear portion of the stress-strain curve.

Flexural Properties (ASTM D790 / D7264)
  • Specimen Preparation : A rectangular specimen of specified dimensions is prepared.

  • Test Procedure : The test is conducted using a three-point or four-point bending fixture on a universal testing machine.[17] The loading nose applies a load to the center of the specimen, which is supported at its ends. The test proceeds at a constant crosshead speed until the specimen fails or reaches a maximum deflection.

  • Data Collection : Load and deflection are continuously recorded.

  • Calculations : Flexural strength is calculated from the load at failure, and the flexural modulus is determined from the slope of the load-deflection curve in the initial elastic region.

Interlaminar Shear Strength (ILSS) (ASTM D2344)
  • Specimen Preparation : A short, thick rectangular beam specimen is used. The span-to-thickness ratio is kept low to promote interlaminar shear failure.

  • Test Procedure : The specimen is subjected to a three-point bending test. The short beam configuration induces high shear stresses between the laminate layers.

  • Data Collection : The maximum load before failure is recorded.

  • Calculations : The interlaminar shear strength is calculated based on the maximum load, specimen width, and thickness.

Glass Transition Temperature (Tg) by DMA (ASTM D7028)
  • Specimen Preparation : A rectangular specimen is prepared according to the dimensions specified in the standard.[18][19][20]

  • Test Procedure : The specimen is mounted in a Dynamic Mechanical Analyzer (DMA) in a flexural or tensile loading mode.[18][19][20] A small, oscillating mechanical stress is applied to the sample at a constant frequency while the temperature is increased at a controlled rate.[18][19][20]

  • Data Collection : The storage modulus (E'), loss modulus (E''), and tan delta (E''/E') are recorded as a function of temperature.

  • Determination of Tg : The glass transition temperature is identified as the peak of the tan delta curve or the onset of the drop in the storage modulus curve.[18][19][20]

Glass Transition Temperature (Tg) by DSC (ASTM D3418)
  • Specimen Preparation : A small sample (typically 5-10 mg) of the cured resin is hermetically sealed in an aluminum pan.[21][22][23][24]

  • Test Procedure : The sample is placed in a Differential Scanning Calorimeter (DSC) alongside an empty reference pan.[21][22][23][24] The temperature of both pans is increased at a constant rate.[21][22][23][24]

  • Data Collection : The heat flow into the sample is measured relative to the reference pan.

  • Determination of Tg : The glass transition is observed as a step-like change in the heat flow curve.[21][22][23][24] The Tg is typically taken as the midpoint of this transition.[21][22][23][24]

Moisture Absorption (ASTM D5229)
  • Specimen Preparation : Test coupons are machined to specified dimensions, and the edges are sealed to ensure through-the-thickness moisture absorption.[10][11][12][13][14]

  • Procedure : The specimens are first dried in an oven until they reach a constant weight.[10][11][12][13][14] They are then exposed to a controlled temperature and humidity environment.[10][11][12][13][14]

  • Data Collection : The weight of the specimens is measured periodically until they reach moisture equilibrium (i.e., no further weight gain).[10][11][12][13][14]

  • Calculation : The percentage of moisture absorption is calculated as the change in weight from the dried state to the saturated state, divided by the initial dry weight.[10][11][12][13][14]

Visualizations

Resin_Selection_Workflow start Define Application Requirements mech_props Mechanical Properties start->mech_props therm_props Thermal Properties start->therm_props proc_props Processing & Cost start->proc_props impact High Impact Resistance? mech_props->impact chem Corrosion Resistance? mech_props->chem temp High Temp (>250°C)? therm_props->temp cost Low Cost a Priority? proc_props->cost This compound This compound-Based (pDCPD) epoxy Epoxy vinyl_ester Vinyl Ester cyanate_ester Cyanate Ester impact->this compound Yes impact->temp No temp->cyanate_ester Yes temp->cost No cost->vinyl_ester Yes cost->chem No chem->epoxy No chem->vinyl_ester Yes Experimental_Workflow start Composite Panel Fabrication specimen_prep Specimen Machining (ASTM Standards) start->specimen_prep mech_testing Mechanical Testing specimen_prep->mech_testing therm_testing Thermal Analysis specimen_prep->therm_testing phys_testing Physical Property Testing specimen_prep->phys_testing tensile Tensile (D3039) mech_testing->tensile flexural Flexural (D790) mech_testing->flexural ilss ILSS (D2344) mech_testing->ilss dma DMA (D7028) therm_testing->dma dsc DSC (D3418) therm_testing->dsc moisture Moisture Abs. (D5229) phys_testing->moisture data_analysis Data Analysis & Comparison tensile->data_analysis flexural->data_analysis ilss->data_analysis dma->data_analysis dsc->data_analysis moisture->data_analysis

References

Unlocking Therapeutic Potential: A Comparative Guide to Validated Drug Targets for Norbornane-Based Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 16, 2025 – In the dynamic landscape of drug discovery, the rigid and structurally unique norbornane scaffold has emerged as a promising framework for the development of novel therapeutics. This guide offers a comprehensive comparison of validated drug targets for this compound-based compounds, providing researchers, scientists, and drug development professionals with critical data and experimental insights to accelerate their research and development efforts. This report details the validation of several key drug targets, including Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1), components of the Wnt/β-catenin signaling pathway, Carbonic Anhydrases (CAs), N-methyl-D-aspartate (NMDA) receptors, and Androgen Receptors (ARs).

Comparative Analysis of Drug Target Inhibition

The development of this compound-based therapeutics has shown significant promise across a range of disease areas, from oncology to neurodegenerative disorders. The following tables summarize the quantitative data on the inhibitory or agonistic activities of representative this compound-containing compounds against their respective targets, benchmarked against established non-norbornane alternatives.

Table 1: MALT1 Paracaspase Inhibition

Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1) is a key mediator in NF-κB signaling and a validated target in certain B-cell lymphomas and other cancers. Biperiden, a drug containing a this compound moiety, has been identified as a MALT1 inhibitor.[1][2][3]

CompoundScaffoldTargetAssay TypeIC50 (µM)
Biperiden This compound MALT1Paracaspase Activity AssayNot explicitly quantified in abstracts[1][2][3]
MepazinePhenothiazineMALT1GST-MALT1 full length0.83[4][5]
GST-MALT1 (325-760)0.42[4]
MI-2-MALT1MALT1 Activity Assay5.84[6]
Table 2: Wnt/β-catenin Pathway Inhibition

The Wnt/β-catenin signaling pathway is fundamental in embryonic development and is frequently dysregulated in cancer. IWR-1-endo, a this compound-containing compound, is a known inhibitor of this pathway.

CompoundScaffoldTargetAssay TypeIC50 (nM)
IWR-1-endo This compound Wnt/β-catenin PathwayCell-based Reporter Assay180
XAV939-Tankyrase (TNKS)-11
Table 3: Carbonic Anhydrase Inhibition

Carbonic Anhydrases (CAs) are involved in various physiological processes, and their inhibition is a therapeutic strategy for glaucoma, epilepsy, and certain cancers. While specific this compound-based CA inhibitors with quantitative data were not readily found in the initial broad search, a comparison with established inhibitors is provided for context.

CompoundScaffoldTargetKi (nM)
This compound Derivatives This compound CA II, CA IXData not available
AcetazolamideSulfonamidehCA I250
hCA II12
hCA IX25
hCA XII5.7
SLC-0111SulfonamidehCA I5080
hCA II960
hCA IX4.5
hCA XII45
Table 4: NMDA Receptor Antagonism

N-methyl-D-aspartate (NMDA) receptors are critical for synaptic plasticity and their dysfunction is implicated in neurological disorders. The development of this compound-based NMDA receptor antagonists is an active area of research.

CompoundScaffoldTargetKi (µM)
This compound Derivatives This compound NMDA ReceptorData not available
MK-801DibenzocyclohepteneNMDA Receptor~0.02-0.03 (in vivo)
CPPPiperazineNMDA Receptor~0.2-1.0
Table 5: Androgen Receptor Modulation

The Androgen Receptor (AR) is a key target in prostate cancer and other hormone-dependent conditions. This compound-based compounds have been investigated as AR antagonists.

CompoundScaffoldTargetBinding Affinity (Ki, nM)Functional Activity (EC50)
Bicyclic 1H-isoindole-1,3(2H)-dione derivatives This compound Androgen Receptor18 - 48[7]Data not available
Bicyclic [2.2.1] sultams This compound Androgen Receptor13 - 26[7]Data not available
TestosteroneSteroidAndrogen Receptor-~0.66 nM (agonist)
Dihydrotestosterone (DHT)SteroidAndrogen Receptor-~0.13 nM (agonist)

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and experimental approaches, the following diagrams illustrate key signaling pathways and workflows.

MALT1_Signaling_Pathway cluster_NFkB Cytoplasm BCR B-cell Receptor (BCR) BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK PLCg2 Phospholipase Cγ2 (PLCγ2) BTK->PLCg2 DAG Diacylglycerol (DAG) PLCg2->DAG PKCb Protein Kinase Cβ (PKCβ) DAG->PKCb CARMA1 CARD11/CARMA1 PKCb->CARMA1 BCL10 BCL10 CARMA1->BCL10 CBM_complex CBM Complex MALT1 MALT1 BCL10->MALT1 IKK_complex IKK Complex CBM_complex->IKK_complex IkBa IκBα IKK_complex->IkBa phosphorylates, leads to degradation NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates Gene_expression Gene Expression (Proliferation, Survival) Nucleus->Gene_expression Biperiden Biperiden (this compound-based) Biperiden->MALT1 inhibits Wnt_Signaling_Pathway cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP5_6 LRP5/6 Co-receptor Wnt->LRP5_6 Dishevelled Dishevelled Frizzled->Dishevelled LRP5_6->Dishevelled Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1) Dishevelled->Destruction_Complex inhibits Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin phosphorylates for degradation Proteasome Proteasomal Degradation Beta_Catenin->Proteasome TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF co-activates Nucleus Nucleus Beta_Catenin->Nucleus accumulates and translocates Target_Genes Target Gene Expression TCF_LEF->Target_Genes IWR1 IWR-1-endo (this compound-based) IWR1->Destruction_Complex stabilizes Experimental_Workflow cluster_0 In Vitro Target Validation cluster_1 Data Analysis cluster_2 Comparative Assessment Enzyme_Assay Enzyme Activity Assay (e.g., MALT1, CA) IC50_Ki_EC50 Determine IC50 / Ki / EC50 values Enzyme_Assay->IC50_Ki_EC50 Binding_Assay Radioligand Binding Assay (e.g., NMDA-R, AR) Binding_Assay->IC50_Ki_EC50 Reporter_Assay Cell-based Reporter Assay (e.g., Wnt/β-catenin, AR) Reporter_Assay->IC50_Ki_EC50 Dose_Response Generate Dose-Response Curves IC50_Ki_EC50->Dose_Response Compare_this compound Compare this compound vs. Non-Norbornane Compounds Dose_Response->Compare_this compound SAR Structure-Activity Relationship (SAR) Analysis Compare_this compound->SAR

References

A Comparative Guide to the Kinetics of Ethelene-Norbornene Copolymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the kinetics of ethene-norbornene (E-N) copolymerization using various catalyst systems. The data presented is compiled from multiple experimental studies to offer a comprehensive overview of catalyst performance and its influence on copolymer properties.

Comparative Kinetic Data

The efficiency and outcome of ethene-norbornene copolymerization are highly dependent on the catalyst system employed. The following tables summarize key kinetic parameters for different metallocene and late transition metal catalysts, providing a basis for comparison.

Table 1: Comparison of Catalyst Activity and Norbornene Incorporation

Catalyst SystemCocatalystPolymerization Temperature (°C)Norbornene Feed (mol%)Norbornene Incorporation (mol%)Activity (kg pol/(mol cat·h))Reference
rac-Et(Ind)₂ZrCl₂MAO7076.740.21,830[1]
rac-Me₂Si(Ind)₂ZrCl₂MAO3069.933.9-[2]
rac-Me₂Si(2-Me-[e]-benzindenyl)₂ZrCl₂MAO3069.929.6-[2]
Me₂Si(Me₄Cp)(NtBu)TiCl₂ (CGC)MAO3069.940.3-[2]
Metallocene/TIBA/B(C₆F₅)₃TIBA/B(C₆F₅)₃705.815.61386[3]
Bis(Pyrrolide-Imine) Ti ComplexMAO25>50High-[4]
α-sulfonate-β-diimine nickel---LowHigh[5]

MAO: Methylaluminoxane, TIBA: Triisobutylaluminum, CGC: Constrained Geometry Catalyst. Activity data can vary significantly with polymerization conditions.

Table 2: Reactivity Ratios of Ethene (r₁) and Norbornene (r₂) for Various Catalysts

Catalyst SystemCocatalystr₁ (Ethene)r₂ (Norbornene)r₁ * r₂TendencyReference
rac-Et(Ind)₂ZrCl₂MAO2.8710.06180.177Random[2]
rac-Me₂Si(Ind)₂ZrCl₂MAO3.98--Random[6]
rac-Me₂Si(2-Me-[e]-benzindenyl)₂ZrCl₂MAO2.33--Alternating[6]
Me₂Si(Me₄Cp)(NtBu)TiCl₂ (CGC)MAO0.05252.7170.143Alternating[2]
Metallocene/TIBA/B(C₆F₅)₃TIBA/B(C₆F₅)₃4.860.0170.083Random[3]

The product of the reactivity ratios (r₁ * r₂) indicates the copolymerization behavior. A value close to 1 suggests a random copolymer, while a value close to 0 indicates a tendency for alternation.[2]

Experimental Protocols

The following are generalized methodologies for key experiments in the study of ethene-norbornene copolymerization kinetics.

2.1. General Polymerization Procedure

Ethene-norbornene copolymerization is typically carried out in a glass or stainless steel reactor under an inert atmosphere (e.g., nitrogen).[3]

  • Reactor Preparation: The reactor is purged with nitrogen and charged with a solvent, typically toluene (B28343).[3]

  • Monomer and Cocatalyst Addition: A solution of norbornene in toluene is introduced, followed by the cocatalyst (e.g., MAO or TIBA).[3] The reactor is then saturated with ethene at a specific pressure.

  • Initiation: The polymerization is initiated by injecting a solution of the catalyst in toluene.[3] For some systems, a cocatalyst like tris(pentafluorophenyl)borane (B72294) is added to start the reaction.[3]

  • Polymerization: The reaction mixture is stirred at a constant temperature for a predetermined duration. Ethene is continuously fed to maintain a constant pressure.

  • Termination and Product Isolation: The polymerization is terminated by adding an acidified alcohol (e.g., methanol/HCl).[3] The resulting polymer is then filtered, washed with alcohol, and dried under vacuum.[3]

2.2. Polymer Characterization

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR is used to determine the copolymer composition (norbornene incorporation) and microstructure (e.g., sequence distribution).[3][7]

  • Gel Permeation Chromatography (GPC): GPC is employed to determine the molecular weight and molecular weight distribution of the copolymer.[3]

  • Differential Scanning Calorimetry (DSC): DSC is used to measure the glass transition temperature (Tg) of the copolymer, which is an important thermal property.[3][8]

Workflow for a Comparative Kinetic Study

The following diagram illustrates a typical workflow for conducting a comparative kinetic study of ethene-norbornene copolymerization.

G cluster_prep Preparation cluster_poly Polymerization cluster_char Characterization cluster_kinetics Kinetic Analysis cluster_comp Comparison Catalyst_Selection Catalyst Selection Monomer_Purification Monomer Purification Catalyst_Selection->Monomer_Purification Polymerization_Reaction Polymerization Reaction Monomer_Purification->Polymerization_Reaction Vary_Conditions Vary Conditions (Temp, [N]/[E], Cocatalyst) Polymerization_Reaction->Vary_Conditions Polymer_Isolation Polymer Isolation Vary_Conditions->Polymer_Isolation NMR_Analysis NMR Analysis (Composition, Microstructure) Polymer_Isolation->NMR_Analysis GPC_Analysis GPC Analysis (Mw, MWD) Polymer_Isolation->GPC_Analysis DSC_Analysis DSC Analysis (Tg) Polymer_Isolation->DSC_Analysis Kinetic_Modeling Kinetic Modeling (Terminal, Penultimate) NMR_Analysis->Kinetic_Modeling GPC_Analysis->Kinetic_Modeling Reactivity_Ratio_Calc Reactivity Ratio Calculation Kinetic_Modeling->Reactivity_Ratio_Calc Comparative_Analysis Comparative Analysis of Catalysts Reactivity_Ratio_Calc->Comparative_Analysis

Caption: Workflow for a comparative kinetic study of ethene-norbornene copolymerization.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Norbornane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. The proper handling and disposal of chemicals like norbornane, a volatile and flammable solid, are critical components of laboratory safety. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring compliance and minimizing environmental impact.

Core Disposal Principles

The primary method for this compound disposal is incineration by a licensed waste disposal facility.[1][2] It is crucial to avoid disposing of this compound waste into sewers or drains, as it can be toxic to aquatic life.[3][4][5][6] All disposal activities must be conducted in strict accordance with local, national, and regional regulations.[1][3]

**Step-by-Step Disposal Protocol

Adherence to a standardized disposal protocol minimizes risks and ensures that this compound waste is handled safely and effectively.

  • Personal Protective Equipment (PPE): Before handling this compound waste, equip yourself with appropriate PPE, including safety glasses with side-shields, chemical-resistant gloves (neoprene or nitrile rubber), and a lab coat.[1] In areas with inadequate ventilation, a NIOSH/MSHA-approved respirator is necessary.[5]

  • Waste Collection:

    • Collect surplus and non-recyclable this compound in its original container or a suitable, clearly labeled, and sealable waste container.[3][7]

    • Do not mix this compound waste with other waste streams.[3]

    • For spills, carefully sweep up the solid material, avoiding dust formation, and place it into a designated waste container.[1][2][3] Spills can also be absorbed with an inert material like sand or earth.[7]

  • Container Management:

    • Keep waste containers tightly closed and store them in a cool, dry, and well-ventilated area, away from heat and ignition sources.[1][3]

    • Handle uncleaned, empty containers as you would the product itself.[3]

  • Engage a Licensed Waste Disposal Company:

    • Arrange for the collection and disposal of this compound waste through a licensed and qualified hazardous waste management company.[2][3][8]

    • Provide the waste disposal company with a comprehensive Safety Data Sheet (SDS) for this compound.

  • Documentation: Maintain detailed records of all disposed chemical waste, in line with your institution's policies and local regulations.

Quantitative Safety Data Summary

For quick reference, the following table summarizes key safety parameters for this compound (also known as Bicyclo[2.2.1]hept-2-ene).

ParameterValueSource
UN Number1325[1][4][6]
UN Proper Shipping NameFlammable solids, organic, n.o.s. (Norbornene)[1][4][6]
GHS Hazard ClassFlammable Solid, Category 2[1]
GHS Hazard StatementsH228: Flammable solid[1]
H319: Causes serious eye irritation[1]
H411: Toxic to aquatic life with long lasting effects[6]
H361: Suspected of damaging fertility or the unborn child[6]

This compound Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound waste.

NorbornaneDisposalWorkflow Start Start: this compound Waste Generated PPE 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) Start->PPE CollectWaste 2. Collect Waste in Designated, Sealed Container PPE->CollectWaste LabelContainer 3. Clearly Label Waste Container CollectWaste->LabelContainer StoreWaste 4. Store in Cool, Dry, Well-Ventilated Area LabelContainer->StoreWaste ContactDisposal 5. Contact Licensed Waste Disposal Company StoreWaste->ContactDisposal ProvideSDS 6. Provide Safety Data Sheet (SDS) ContactDisposal->ProvideSDS SchedulePickup 7. Arrange for Waste Pickup ProvideSDS->SchedulePickup DocumentDisposal 8. Document Waste Disposal SchedulePickup->DocumentDisposal End End: Proper Disposal Complete DocumentDisposal->End

References

Personal protective equipment for handling Norbornane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety, handling, and disposal information for Norbornane, tailored for researchers, scientists, and drug development professionals. Following these procedures is critical for ensuring a safe laboratory environment.

Personal Protective Equipment (PPE) and Safety Measures

When handling this compound, a thorough risk assessment should be conducted to determine the appropriate level of personal protective equipment required. The following table summarizes the recommended PPE.

Protective EquipmentSpecifications
Eye Protection Safety glasses or chemical goggles.[1]
Hand Protection Protective gloves (e.g., nitrile or neoprene rubber).[1]
Respiratory Protection A dust respirator (e.g., N95) should be used, especially where dust formation is possible.[1] For large-scale operations or in emergencies, a NIOSH/MSHA approved respirator is recommended.
Skin and Body Protection A lab coat or impervious clothing should be worn to prevent skin contact.[1]

Operational and Disposal Plans

Handling and Storage:

This compound should be handled in a well-ventilated area, preferably under a chemical fume hood, to minimize inhalation exposure. Avoid contact with skin and eyes and prevent the formation of dust. Standard safe laboratory practices should be followed, including washing hands thoroughly after handling.

Store this compound in a tightly closed container in a cool, dry, and dark place. It should be stored away from incompatible materials, particularly oxidizing agents.[1]

Emergency Procedures:

  • In case of skin contact: Immediately wash the affected area with soap and plenty of water.[2]

  • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and seek medical attention.[2]

  • If inhaled: Move the individual to fresh air. If breathing is difficult, provide oxygen.[1]

  • If swallowed: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical advice.[2]

Disposal:

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[1] It may be possible to dissolve the material in a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber. Alternatively, it can be recycled if possible. Do not dispose of it as unused product.[1]

Safe Handling Workflow for this compound

The following diagram outlines the key steps for the safe handling of this compound from receipt to disposal.

Norbornane_Workflow cluster_receipt Receiving and Storage cluster_handling Handling and Use cluster_disposal Waste and Disposal Receipt Receive Shipment Inspect Inspect Container for Damage Receipt->Inspect Store Store in Cool, Dry, Well-Ventilated Area Inspect->Store Don_PPE Wear Appropriate PPE Store->Don_PPE Retrieve for Use Use_Hood Handle in Fume Hood Don_PPE->Use_Hood Experiment Perform Experiment Use_Hood->Experiment Segregate_Waste Segregate Waste Experiment->Segregate_Waste Generate Waste Label_Waste Label Waste Container Segregate_Waste->Label_Waste Dispose Dispose via Approved Methods Label_Waste->Dispose

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.